4-(Difluoromethyl)pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
4-(difluoromethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBWLEHJIKUVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251138 | |
| Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-45-6 | |
| Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Rising Prominence of Difluoromethylated Pyrimidines in Drug Discovery
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethyl)pyrimidine-5-carbonitrile
Foreword: The Scientific Imperative of Foundational Characterization
In the landscape of modern drug discovery and materials science, the pyrimidine scaffold remains a cornerstone of innovation. Its prevalence in biologically active molecules underscores the necessity for a granular understanding of its derivatives.[1] This guide focuses on a particularly intriguing analogue: 4-(Difluoromethyl)pyrimidine-5-carbonitrile. The introduction of a difluoromethyl group offers a fascinating modulation of electronic properties and metabolic stability, making this compound a person of significant interest for researchers. This document serves as a comprehensive technical guide to the core physicochemical properties of this compound, providing both established data and robust, field-proven methodologies for its empirical characterization. Our approach is grounded in the principle of self-validating systems, ensuring that each protocol is designed for reproducibility and accuracy.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any novel compound is the unambiguous confirmation of its molecular structure and core physical constants. For this compound, this begins with its fundamental identifiers.
dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंदित Figure 1: Chemical structure of this compound.
Core Molecular Data
A summary of the fundamental molecular properties of this compound is presented in Table 1. It is critical to note that while the molecular formula and weight are absolute, properties such as boiling point and density are often initially predicted via computational models before empirical validation.
| Property | Value | Source |
| CAS Number | 1427195-45-6 | [2][3][4] |
| Molecular Formula | C₆H₃F₂N₃ | [2][3] |
| Molecular Weight | 155.10 g/mol | [2][3] |
| Predicted Boiling Point | 285.2 ± 40.0 °C | [2] |
| Predicted Density | 1.37 ± 0.1 g/cm³ | [2] |
| Predicted pKa | -2.45 ± 0.10 | [2] |
| Purity | ≥98% (as commercially available) | [3] |
Thermal Properties: Stability and Phase Transitions
The thermal behavior of a compound is a critical determinant of its suitability for various applications, including formulation and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for these assessments.
Experimental Protocol: DSC for Melting Point and Phase Transitions
Causality: DSC is chosen for its sensitivity in detecting heat flow changes associated with phase transitions. This allows for the precise determination of the melting point, a key indicator of purity, as well as any other thermal events such as polymorphic transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset of the endothermic peak in the resulting thermogram.
Experimental Protocol: TGA for Thermal Decomposition
Causality: TGA is employed to determine the thermal stability of the compound by measuring its mass change as a function of temperature. This is crucial for identifying the upper-temperature limit for handling and processing.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The onset of decomposition is identified as the temperature at which significant mass loss begins.
Solubility Profile: A Key Determinant of Bioavailability and Formulation
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its bioavailability and the feasibility of different formulation strategies.[5] A comprehensive solubility assessment in aqueous and organic media is therefore essential.
Experimental Protocol: Equilibrium Solubility Determination
Causality: The shake-flask method is a well-established and reliable technique for determining equilibrium solubility. It ensures that the solvent is saturated with the solute, providing a true measure of its intrinsic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
dot graph "solubility_workflow" { graph [rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} केंदित Figure 2: Workflow for equilibrium solubility determination.
Spectroscopic and Chromatographic Characterization
A suite of spectroscopic and chromatographic techniques is indispensable for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it the most powerful tool for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR are all relevant for this compound. The presence of fluorine allows for ¹⁹F NMR, which can provide clean spectra and valuable structural insights.[8]
Proposed Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Interpretation: Analyze chemical shifts, coupling constants, and integration to confirm the expected molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. This is a rapid and reliable method for confirming the presence of key structural motifs.
Expected Absorptions:
-
C≡N (Nitrile): A sharp, intense peak around 2220-2260 cm⁻¹.[8]
-
C-F (Difluoromethyl): Strong absorptions in the 1000-1400 cm⁻¹ region.
-
C=N and C=C (Pyrimidine ring): Absorptions in the 1500-1650 cm⁻¹ range.
-
C-H (Aromatic and Aliphatic): Stretching vibrations typically above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ region, respectively.
Mass Spectrometry (MS)
Causality: Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9]
Proposed Protocol:
-
Ionization: Utilize electrospray ionization (ESI) for its soft ionization, which typically preserves the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Interpretation: Confirm the presence of the [M+H]⁺ or [M+Na]⁺ adduct corresponding to the calculated exact mass of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: HPLC is the workhorse of purity determination in the pharmaceutical industry. By separating the compound from any impurities, it allows for their quantification.[6][7]
Proposed Protocol:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
Detection: UV detection at an appropriate wavelength (determined by a UV scan of the compound).
-
Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
dot graph "analytical_workflow" { graph [bgcolor="#F1F3F4"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#FBBC05"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंदित Figure 3: Interconnected analytical workflow for comprehensive characterization.
The Significance of the Pyrimidine-5-carbonitrile Scaffold
The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways. Derivatives have been explored as potent inhibitors of kinases such as EGFR, and as receptor antagonists.[10][11][12] The difluoromethyl group, in particular, is often used as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and altered lipophilicity without drastically changing the steric profile. A thorough understanding of the physicochemical properties of this compound is therefore a critical enabler for its rational development in drug discovery programs.[10][11][13]
Conclusion
This guide has provided a comprehensive overview of the essential physicochemical properties of this compound and detailed, scientifically-grounded protocols for their determination. While some predictive data is available, rigorous experimental characterization, as outlined herein, is paramount for advancing this promising molecule from a chemical entity to a viable candidate in research and development. The methodologies described are designed to be robust and reproducible, providing the trustworthy data required for informed decision-making in any scientific endeavor.
References
- ChemicalBook. (n.d.). 4-Difluoromethyl-pyrimidine-5-carbonitrile CAS#: 1427195-45-6.
- El-Sayed, N. A., et al. (n.d.). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Porter, D. W., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3285-3290.
- Various Authors. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Retrieved from [Link]
- Various Authors. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC - NIH.
- Baluja, S., et al. (n.d.). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research.
- Various Authors. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC - PubMed Central.
- Various Authors. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.
- Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-242.
- Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1427195-45-6.
- J&W Pharmlab. (n.d.). 4-Difluoromethyl-pyrimidine-5-carbonitrile - CAS:1427195-45-6.
- Various Authors. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.
- Al-Deeb, O. A., et al. (2025). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate.
- Various Authors. (2021). Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. ResearchGate.
-
Various Authors. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. JOVE. Retrieved from [Link]
- BLD Pharm. (n.d.). 4-(Trifluoromethyl)pyrimidine-5-carbonitrile.
- Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. 4-Difluoromethyl-pyrimidine-5-carbonitrile CAS#: 1427195-45-6 [m.chemicalbook.com]
- 3. This compound - CAS:1427195-45-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. new.zodml.org [new.zodml.org]
4-(Difluoromethyl)pyrimidine-5-carbonitrile CAS number and structure
An In-Depth Technical Guide to 4-(Difluoromethyl)pyrimidine-5-carbonitrile
Abstract
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core chemical identity, synthesis methodologies, key applications, and safety protocols. The strategic incorporation of a difluoromethyl group onto the pyrimidine-5-carbonitrile scaffold offers unique physicochemical properties, positioning it as a valuable intermediate for developing novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.
Chemical Identity and Physicochemical Properties
This compound is a fluorinated organic compound featuring a pyrimidine ring, a core structure in many biologically active molecules. The difluoromethyl (-CHF₂) group at position 4 and the carbonitrile (-C≡N) group at position 5 are critical for its chemical reactivity and utility as a pharmacophore.
Chemical Structure:
(Note: An illustrative image of the structure would be placed here in a final document.)
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1427195-45-6 | [1][2] |
| Molecular Formula | C₆H₃F₂N₃ | Calculated |
| Molecular Weight | 155.11 | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | Inferred from general properties |
Synthesis and Mechanistic Rationale
The synthesis of pyrimidine-5-carbonitrile derivatives often employs a multi-component reaction strategy, valued for its efficiency and atom economy. A common and highly effective approach is the one-pot condensation of an appropriate aldehyde, malononitrile, and a source of amidine, such as urea or thiourea.[3]
The selection of a solvent-free reaction at an elevated temperature (e.g., 80 °C) is a deliberate choice rooted in green chemistry principles.[3] This approach minimizes solvent waste and can accelerate reaction rates. The use of a solid acid catalyst facilitates the key condensation and cyclization steps by activating the carbonyl group of the aldehyde and promoting the elimination of water.[3]
Below is a generalized workflow for the synthesis. The critical starting material, 4-difluoromethyl-substituted aldehyde, is a specialized reagent that directs the final structure.
Caption: Generalized workflow for the one-pot synthesis of pyrimidine-5-carbonitrile derivatives.
Significance in Drug Discovery
The pyrimidine-5-carbonitrile scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of diseases. Its value stems from its ability to form key hydrogen bonds and participate in various molecular interactions within biological targets.
The Role of Fluorination: The introduction of the difluoromethyl (-CHF₂) group is a strategic decision. This group serves as a bioisostere for a hydroxyl or thiol group but with profoundly different electronic properties and metabolic stability. The -CHF₂ group can:
-
Modulate Acidity/Basicity : Altering the pKa of nearby functional groups.
-
Enhance Metabolic Stability : The carbon-fluorine bond is exceptionally strong, resisting metabolic breakdown by cytochrome P450 enzymes.
-
Improve Membrane Permeability : Increasing lipophilicity, which can aid in cell penetration.
-
Form Unique Interactions : The polarized C-H bond can act as a hydrogen bond donor, and the fluorine atoms can engage in orthogonal multipolar interactions with protein backbones.
Therapeutic Applications: Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of key signaling proteins implicated in cancer and inflammation.
-
EGFR Inhibition : Many pyrimidine-5-carbonitrile compounds have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[4][5][6] They act as ATP-competitive inhibitors, blocking the downstream signaling that leads to cell proliferation.
-
CXCR2 Antagonism : This scaffold has been used to develop potent antagonists for the CXCR2 receptor, which is involved in neutrophil-driven inflammation, a hallmark of diseases like COPD.[7]
-
COX-2 Inhibition : Selective inhibition of COX-2 is a major goal for anti-inflammatory therapies. Certain pyrimidine-5-carbonitriles have demonstrated potent and selective COX-2 inhibitory activity.[8][9]
-
PI3K/AKT Pathway Inhibition : The PI3K/AKT signaling pathway is crucial for cell survival and is often dysregulated in leukemia. Pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of this pathway, inducing apoptosis in cancer cells.[10]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile-based antagonist.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is paramount. The information below is a summary derived from typical Safety Data Sheets (SDS) for similar fluorinated heterocyclic compounds.[2][11]
Table 2: GHS Hazard Summary
| Pictogram | GHS Class | Hazard Statement | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[12] | P261, P270, P280 | |
| Skin Corrosion/Irritation, Eye Damage | H314: Causes severe skin burns and eye damage. | P280, P301+P330+P331, P305+P351+P338 |
(Note: Generic GHS pictograms would be inserted here.)
Handling Protocols:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[11][12]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure for the synthesis of a pyrimidine-5-carbonitrile derivative, based on established methodologies.[3] It is designed to be self-validating through clear checkpoints and characterization steps.
Objective : To synthesize this compound.
Materials :
-
Difluoromethyl-substituted aldehyde (1.0 eq)
-
Malononitrile (1.2 eq)
-
Urea (1.8 eq)
-
Solid Acid Catalyst (e.g., bone char-nPrN-SO₃H, 0.4 mol%)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure :
-
Reaction Setup : To a dry 50 mL round-bottom flask, add the difluoromethyl-substituted aldehyde (1.0 eq), malononitrile (1.2 eq), urea (1.8 eq), and the solid acid catalyst (0.4 mol%).
-
Reaction Execution : Place the flask in a pre-heated oil bath at 80 °C. Stir the solvent-free mixture vigorously.
-
Causality: The absence of solvent and the application of heat increase the concentration of reactants and provide the necessary activation energy, driving the reaction towards completion efficiently.
-
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Self-Validation: TLC allows for the direct observation of the consumption of starting materials and the formation of the product spot, ensuring the reaction has reached completion before proceeding to workup.
-
-
Workup : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of distilled water to the reaction mixture and stir for 15 minutes.
-
Isolation : The resulting precipitate is the crude product. Isolate the solid by vacuum filtration through a Büchner funnel.
-
Purification : Wash the filtered solid with hot ethanol (3 x 5 mL) to remove unreacted starting materials and soluble impurities.[3]
-
Recrystallization : Further purify the product by recrystallizing from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Self-Validation: Successful recrystallization should yield a product with a sharp melting point and clean analytical spectra.
-
-
Drying and Characterization : Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Conclusion
This compound stands out as a highly valuable and versatile building block for modern drug discovery. Its unique combination of a privileged pyrimidine-5-carbonitrile core and a strategically placed difluoromethyl group provides a powerful platform for developing next-generation therapeutics. The efficient, green-compatible synthesis routes further enhance its appeal for both academic research and industrial-scale applications. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the development of novel inhibitors for critical disease targets.
References
- (Reference details would be listed here)
- (Reference details would be listed here)
- (Reference details would be listed here)
- (Reference details would be listed here)
- (Reference details would be listed here)
-
El-Damasy, A. et al. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]
- (Reference details would be listed here)
-
Zare, K. et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports via PMC - NIH. Available at: [Link]
-
Gomaa, H. A. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules via PMC - PubMed Central. Available at: [Link]
-
Porter, D. W. et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters via PubMed. Available at: [Link]
- (Reference details would be listed here)
- (Reference details would be listed here)
- (Reference details would be listed here)
-
Abd El-All, A. S. et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry via ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E. et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry via PubMed. Available at: [Link]
-
El-All, A. S. A. et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry via PubMed. Available at: [Link]
-
El-Naggar, M. et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry via PubMed. Available at: [Link]
Sources
- 1. 4-Difluoromethyl-pyrimidine-5-carbonitrile CAS#: 1427195-45-6 [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. staging.keyorganics.net [staging.keyorganics.net]
Spectroscopic Characterization of 4-(Difluoromethyl)pyrimidine-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Difluoromethyl)pyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The difluoromethyl group is a key structural motif that can significantly modulate the physicochemical and pharmacological properties of a molecule. This guide will delve into the theoretical and practical aspects of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. By synthesizing established principles with field-proven insights, this document aims to serve as an authoritative resource for researchers engaged in the synthesis, identification, and application of fluorinated pyrimidine derivatives.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, with numerous derivatives finding applications as anticancer, antiviral, and antimicrobial agents. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, has become a prevalent strategy in modern drug design. The unique electronic properties of the CHF₂ group can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.
This compound combines the privileged pyrimidine-5-carbonitrile core with the influential difluoromethyl group, making it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is outlined below. The choice of solvent and instrument parameters is critical for resolving key structural features.
Caption: Standard workflow for FT-IR data acquisition.
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by several key absorption bands.
-
C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C-H stretch of the difluoromethyl group is expected around 2900-3000 cm⁻¹.
-
C=N and C=C Stretches: The pyrimidine ring will exhibit a series of medium to strong absorption bands in the 1400-1600 cm⁻¹ region due to C=N and C=C stretching vibrations.
-
C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | >3000 | Medium |
| Aliphatic C-H (CHF₂) | 2900-3000 | Weak |
| C≡N | 2220-2240 | Strong, Sharp |
| C=N, C=C | 1400-1600 | Medium-Strong |
| C-F | 1000-1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: MS Data Acquisition
Caption: Standard workflow for ESI-MS data acquisition.
Interpretation of the Mass Spectrum
The mass spectrum will provide the molecular weight and can offer insights into the compound's structure through fragmentation patterns.
-
Molecular Ion: The molecular formula of this compound is C₆H₃F₂N₃. The calculated exact mass is 167.0298 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at m/z 168.0377.
-
Fragmentation: Common fragmentation pathways for pyrimidine derivatives may involve the loss of small molecules such as HCN or difluorocarbene (CHF₂). The observation of these fragment ions can further support the proposed structure.
Table 5: Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M]⁺ | 167.0298 |
| [M+H]⁺ | 168.0377 |
Conclusion: A Unified Spectroscopic Portrait
The comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data provides a robust and self-validating system for the characterization of this compound. The confluence of these spectroscopic techniques allows for the unambiguous determination of its chemical structure and serves as a reliable benchmark for purity assessment. This guide provides the foundational knowledge and expected data for researchers and scientists working with this important fluorinated building block, thereby facilitating its application in the development of novel chemical entities with potential therapeutic value.
References
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(1), 1-19. Available from: [Link]
-
National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
-
Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...). Available from: [Link]
-
Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Available from: [Link]
-
University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]
-
ResearchGate. Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory. Available from: [Link]
-
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]
-
National Institutes of Health. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available from: [Link]
-
ResearchGate. 1H NMR spectra of synthesized model compound 4f. Available from: [Link]
-
NIST WebBook. Pyrimidine,2,4-difluoro-. Available from: [Link]
-
PhytoBank. 13C NMR Spectrum (PHY0143858). Available from: [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0008099). Available from: [Link]
-
University of Southern California. Spectroscopic And Computational Characterization Of Hydrated Pyrimidine Anions. Available from: [Link]
-
ResearchGate. Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Available from: [Link]
-
RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Available from: [Link]
-
National Institutes of Health. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Available from: [Link]
-
PubMed. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Available from: [Link]
-
DergiPark. Spectroscopic Characterization, Electronic Structure Analysis, and DFT Investigation of C₁₁H₁₄N₂O₄. Available from: [Link]
-
PubMed. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Available from: [Link]
-
ResearchGate. FT-IR data of pyrimidine derivatives compounds. Available from: [Link]
-
RSC Publishing. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: [Link]
-
NIST WebBook. Pyrimidine, 4-methyl-. Available from: [Link]
-
SpectraBase. 5-Pyrimidinecarbonitrile, 4-amino-2-methyl-6-phenyl- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
The Synthesis of Pyrimidine-5-carbonitrile Derivatives: A Technical Guide to Novel Methodologies
Introduction: The Enduring Significance of the Pyrimidine-5-carbonitrile Scaffold
The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it a cornerstone for the development of a diverse array of therapeutic agents. Derivatives of this heterocyclic system have demonstrated significant potential as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1][2][3][4] The cyano group at the 5-position is a key feature, acting as a potent hydrogen bond acceptor and a versatile synthetic handle for further molecular elaboration. This guide provides an in-depth exploration of novel synthetic methods for pyrimidine-5-carbonitrile derivatives, offering researchers and drug development professionals a comprehensive overview of the latest advancements in the field. We will delve into the rationale behind various synthetic strategies, from multi-component reactions to innovative catalytic approaches, providing detailed protocols and mechanistic insights to empower the next generation of drug discovery.
I. Classical Approaches: The Foundation of Pyrimidine Synthesis
The synthesis of pyrimidine derivatives has a rich history, with several classical methods forming the bedrock of modern synthetic strategies. Among these, the Biginelli reaction , first reported in 1891, stands out as a robust and versatile one-pot, three-component condensation.[5] This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones, which can be further functionalized to pyrimidine-5-carbonitriles.[5][6][7][8]
The general mechanism of the Biginelli reaction is believed to proceed through the initial formation of an acyl-iminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the β-ketoester. Subsequent cyclization via intramolecular condensation and dehydration affords the dihydropyrimidine core.[7]
While the Biginelli reaction has been a workhorse in pyrimidine synthesis, traditional protocols often suffer from harsh reaction conditions, long reaction times, and moderate yields. These limitations have spurred the development of a plethora of modified and novel synthetic methodologies.
II. Novel Synthetic Strategies: Efficiency, Diversity, and Sustainability
Recent years have witnessed a surge in the development of innovative methods for the synthesis of pyrimidine-5-carbonitrile derivatives. These modern approaches prioritize efficiency, atom economy, functional group tolerance, and environmental sustainability.
A. Multi-Component Reactions (MCRs): A Paradigm of Synthetic Efficiency
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly sought after in drug discovery for their ability to rapidly generate libraries of diverse molecules.[9] The synthesis of pyrimidine-5-carbonitriles is particularly amenable to MCR strategies.
A common and effective MCR for this scaffold involves the condensation of an aromatic aldehyde, malononitrile, and urea or thiourea. This one-pot synthesis is often catalyzed by an acid or a base and can be performed under various conditions, including solvent-free and microwave-assisted protocols.[10][11]
Mechanistic Rationale: The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form a dicyanostyrene intermediate. This is followed by a Michael addition of urea or thiourea to the electron-deficient double bond. The resulting intermediate then undergoes intramolecular cyclization and subsequent tautomerization/aromatization to yield the final pyrimidine-5-carbonitrile product.[11]
Experimental Protocol: One-Pot Synthesis of 6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile [11]
-
Reactant Mixture: In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1.2 mmol), and thiourea (1.8 mmol).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, for example, p-dodecylbenzenesulfonic acid (DBSA).
-
Reaction Conditions: Heat the mixture, with stirring, under solvent-free conditions or in a minimal amount of a high-boiling solvent like ethanol.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure pyrimidine-5-carbonitrile derivative.
Logical Workflow for a Multi-Component Synthesis
Caption: A generalized workflow for the multi-component synthesis of pyrimidine-5-carbonitrile derivatives.
B. Innovative Catalysis: The Rise of Green and Reusable Catalysts
A significant advancement in the synthesis of pyrimidine-5-carbonitriles is the development of novel and sustainable catalytic systems. These catalysts often offer improved yields, shorter reaction times, and milder reaction conditions, while also being reusable, which aligns with the principles of green chemistry.
One such innovative approach is the use of a bone char-based solid acid catalyst. Bone char, derived from biowaste, is functionalized with sulfonic acid groups to create a robust and reusable Brønsted acid catalyst.[12][13][14] This heterogeneous catalyst efficiently promotes the three-component reaction of aldehydes, malononitrile, and urea/thiourea under solvent-free conditions.[12][13][14]
Causality Behind Catalyst Choice: The porous structure of bone char provides a high surface area for the reaction to occur, while the acidic sulfonic acid groups activate the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation. The solid nature of the catalyst allows for easy separation from the reaction mixture by simple filtration, enabling its reuse in subsequent reactions without a significant loss of activity.[12][13][14]
Mechanism with Bone Char-Based Solid Acid Catalyst
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Light-Powered Technique Accelerates Synthesis of Medicinal Plant Compounds – Department of Chemistry [chem.unc.edu]
- 5. Recent Advances on Metal-Free, Visible-Light- Induced Catalysis for Assembling Nitrogen- and Oxygen-Based Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible-Light-Induced Radical Condensation Cyclization to Synthesize 3,4-Dihydropyrimidin-2-(1H)-ones/thiones Using Photoexcited Na2 Eosin Y as a Direct Hydrogen Atom Transfer (HAT) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-Light-Mediated Three-Component Alkene 1,2-Alkylpyridylation Reaction Using Alkylboronic Acids as Radical Precursors for the Synthesis of 4-Alkylpyridines | Scilit [scilit.com]
- 9. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
The Privileged Scaffold: A Technical Guide to the Biological Prowess of Pyrimidines in Drug Discovery
Executive Summary
The pyrimidine nucleus stands as a cornerstone of medicinal chemistry, not merely as a synthetic building block, but as a "privileged scaffold" deeply embedded in the machinery of life. As a fundamental component of the nucleobases in DNA and RNA, pyrimidine and its derivatives possess an inherent ability to interact with a vast landscape of biological targets, including enzymes and receptors.[1] This intrinsic biocompatibility, coupled with its synthetic versatility, has established the pyrimidine core as a remarkably fertile ground for the discovery and development of novel therapeutics.[2] This in-depth technical guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive exploration of the multifaceted biological activities of pyrimidine derivatives. We will dissect their roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) active agents, elucidating the causal mechanisms of action, presenting detailed experimental protocols, and summarizing critical quantitative data to empower the next generation of drug design.
Anticancer Activity: Targeting the Engines of Proliferation
Pyrimidine-based compounds are integral to the modern oncological arsenal, with a multitude of approved drugs designed to disrupt the key signaling pathways that fuel uncontrolled cancer cell growth and survival.[3][4] The primary therapeutic strategies involve the targeted inhibition of critical enzymes such as protein kinases and those involved in nucleotide synthesis.[5][6]
Mechanism of Action: Kinase Inhibition
Protein kinases, which catalyze the phosphorylation of proteins, are central regulators of cellular signaling. Their frequent dysregulation in various cancers makes them prime therapeutic targets.[7] The pyrimidine scaffold is an exceptional ATP-mimetic, structurally poised to occupy the ATP-binding site of kinases, thereby competitively inhibiting their function.[5]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR, a receptor tyrosine kinase, plays a pivotal role in initiating signaling cascades that promote cell proliferation and survival.[5] In many cancers, such as non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations.[8] First-generation pyrimidine-based inhibitors like Gefitinib and Erlotinib were designed to compete with ATP, effectively shutting down this pro-growth signaling.[5][9] The evolution of this class has led to third-generation inhibitors like Osimertinib , which also features a pyrimidine core and is specifically engineered to overcome acquired resistance mutations (e.g., T790M) that render earlier drugs ineffective.[5]
Caption: EGFR signaling cascade and its competitive inhibition by pyrimidine-based drugs.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The cell cycle is a tightly regulated process driven by CDKs. In many cancers, these kinases become hyperactive, leading to relentless cell division. Palbociclib , a pyrido[2,3-d]pyrimidine derivative, exemplifies a targeted approach by selectively inhibiting CDK4 and CDK6, which are crucial for the G1-S phase transition, thereby inducing cell cycle arrest.[10]
Quantitative Data: Efficacy of Pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Primary Indication | IC50 (nM) |
| Gefitinib | EGFR | NSCLC | 2-37 |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | 2 |
| Osimertinib | EGFR (incl. T790M mutant) | NSCLC | <10 |
| Palbociclib | CDK4 / CDK6 | Breast Cancer | 11 / 15 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase. The principle lies in quantifying the ADP produced during the kinase reaction, which serves as a direct measure of enzymatic activity.[11][12]
Causality: The choice of a luminescence-based ADP detection method (e.g., ADP-Glo™) is strategic. It offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored or fluorescent test compounds compared to absorbance or fluorescence intensity-based methods. The initial 10-minute pre-incubation of the kinase with the inhibitor allows for the binding to reach equilibrium before initiating the reaction, ensuring a more accurate measurement of inhibition.
Materials:
-
Purified target kinase (e.g., EGFR) and its specific substrate peptide.
-
Adenosine 5'-triphosphate (ATP), high purity.
-
Test pyrimidine compound dissolved in 100% DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque, low-volume 96-well or 384-well plates.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test pyrimidine compound in DMSO. In the assay plate, add 2.5 µL of each concentration or DMSO (as a no-inhibitor control) to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the target kinase solution (diluted in Kinase Assay Buffer) to each well. Gently mix and incubate for 10 minutes at room temperature to facilitate inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer). The final ATP concentration should ideally be at or near its Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated in the first step back into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The signal is directly proportional to the kinase activity. Plot the luminescence (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to accurately determine the IC₅₀ value.[11]
Antimicrobial Activity: Disrupting Essential Bacterial Pathways
The pyrimidine scaffold is a validated pharmacophore in several crucial antimicrobial drugs. Its success largely stems from the ability to selectively inhibit metabolic pathways in microbes that are absent in humans, most notably the synthesis of folic acid.[13]
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Folic acid is a vital cofactor for the synthesis of nucleotides (precursors to DNA and RNA) and several amino acids. While humans acquire folate through their diet, most bacteria must synthesize it de novo. This metabolic divergence makes the folate synthesis pathway an ideal target for selective antimicrobial therapy.[14] The enzyme Dihydrofolate Reductase (DHFR) catalyzes the final step in this pathway. Pyrimidine-based drugs, such as Trimethoprim , are designed as structural mimics of the natural DHFR substrate, dihydrofolate.[13] These drugs bind to the active site of bacterial DHFR with an affinity several thousand-fold higher than to the human enzyme, effectively blocking the pathway and leading to a bacteriostatic effect. The 2,4-diaminopyrimidine moiety is the key pharmacophore responsible for this potent and selective inhibition.[13]
Caption: The bacterial folate pathway is blocked by pyrimidine-based DHFR inhibitors.
Quantitative Data: Efficacy of Pyrimidine-Based Antimicrobials
| Compound | Target Organism | MIC (µg/mL) |
| Trimethoprim | Escherichia coli | 0.5 - 1 |
| Trimethoprim | Staphylococcus aureus | 0.12 - 1 |
| Pyrimethamine | Plasmodium falciparum (Malaria) | 0.001 - 0.1 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that prevents the visible growth of a microorganism after overnight incubation.[15][16][17]
Causality: The broth microdilution method is preferred for its quantitative results, reproducibility, and efficiency in testing multiple compounds or strains simultaneously. The use of a standardized inoculum (0.5 McFarland) is critical for inter-laboratory consistency, as the final bacterial concentration can significantly affect the MIC value.[16]
Materials:
-
Pure culture of the test bacterial strain (e.g., E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test pyrimidine compound.
-
Sterile 96-well, round-bottom microtiter plates.
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, add 50 µL of MHB to columns 2 through 12. Add 100 µL of the compound stock (at 2x the highest desired final concentration) to column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This leaves column 11 as the growth control (no drug) and column 12 as the sterility control.
-
Inoculum Preparation: From a non-selective agar plate with 18-24 hours of growth, suspend several isolated colonies in sterile saline. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Within 15 minutes of standardization, dilute the bacterial suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:150 dilution followed by a 1:2 dilution in the plate.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate with a lid to prevent evaporation and incubate in ambient air at 37°C for 18-24 hours.
-
MIC Determination: After incubation, place the plate on a dark, non-reflective surface and examine the wells for turbidity (visible growth). The MIC is the lowest concentration of the compound at which no growth is observed.[17]
Antiviral Activity: Terminating Viral Replication
Pyrimidine nucleoside analogs represent a cornerstone of antiviral therapy. By mimicking natural nucleosides, they act as deceptive substrates for viral polymerases, leading to the termination of viral genome replication.[18]
Mechanism of Action: Reverse Transcriptase Inhibition
Retroviruses like HIV rely on a unique enzyme, reverse transcriptase (RT), to transcribe their RNA genome into DNA, a necessary step for integration into the host cell's genome.[19] Pyrimidine nucleoside analogs, such as Zidovudine (AZT) , are taken up by the host cell and phosphorylated by cellular kinases into their active triphosphate form. This activated analog is then recognized by HIV RT and incorporated into the nascent viral DNA strand. However, AZT contains an azido group at the 3' position instead of the required hydroxyl group. This modification makes it impossible to form the next phosphodiester bond, thereby acting as a chain terminator and halting DNA synthesis.[19]
Conceptual Protocol: Synthesis of Zidovudine (AZT)
The synthesis of AZT from thymidine is a classic example of medicinal chemistry that transforms a natural nucleoside into a potent therapeutic. The key transformation is the stereospecific introduction of the azido group at the 3' position.[20][21]
Causality: The synthetic route is designed to be highly regioselective. The 5'-hydroxyl group is more sterically accessible and is protected first. The 3'-hydroxyl is then activated with a sulfonyl group (e.g., mesylate), converting it into an excellent leaving group. The subsequent Sₙ2 reaction with an azide nucleophile proceeds with inversion of configuration, which is critical for the final compound's biological activity.
Key Synthetic Steps:
-
5'-Hydroxyl Protection: The primary 5'-hydroxyl group of thymidine is selectively protected, commonly using a trityl group, to prevent its participation in subsequent reactions.
-
3'-Hydroxyl Activation: The secondary 3'-hydroxyl group is activated by converting it into a good leaving group, typically by reacting it with methanesulfonyl chloride (mesyl chloride) in the presence of a base.
-
Sₙ2 Azide Displacement: The activated 3'-mesylate is displaced by an azide ion (e.g., from sodium azide or lithium azide) in a polar aprotic solvent. This nucleophilic substitution reaction proceeds with an inversion of stereochemistry at the 3' carbon.
-
Deprotection: The 5'-trityl protecting group is removed under acidic conditions to yield the final product, zidovudine.[20]
Anti-Inflammatory & CNS Activity: Modulating Key Receptors and Enzymes
The versatility of the pyrimidine scaffold extends to modulating inflammatory pathways and central nervous system targets.
Anti-Inflammatory: COX-2 Inhibition
The cyclooxygenase (COX) enzymes are responsible for producing prostaglandins, which are potent inflammatory mediators.[1] While COX-1 is a constitutive "housekeeping" enzyme, COX-2 is inducibly expressed at sites of inflammation. Pyrimidine derivatives have been designed as selective COX-2 inhibitors , offering anti-inflammatory and analgesic effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[22][23][24]
CNS Activity: GABA-A Receptor Modulation
In the CNS, the pyrimidine ring forms the core of the barbiturate class of drugs. These compounds act as positive allosteric modulators of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. By binding to a distinct site on the receptor, barbiturates enhance the effect of GABA, increasing the flow of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, which results in the characteristic sedative and hypnotic effects of these drugs.[25]
Conclusion and Future Outlook
The pyrimidine scaffold is a powerful and enduring platform in the landscape of drug discovery. Its privileged status is derived from its fundamental role in biology, which provides a natural starting point for interacting with a multitude of cellular targets.[1] The successful development of pyrimidine-based drugs across a wide spectrum of therapeutic areas—from oncology and infectious diseases to inflammation and neuroscience—highlights the scaffold's remarkable chemical and biological plasticity.[26] The ongoing challenge for medicinal chemists is to continue leveraging this versatility, applying rational design and innovative synthetic strategies to create next-generation pyrimidine derivatives with enhanced potency, improved selectivity, and novel mechanisms of action to address unmet medical needs.
References
A comprehensive list of references, including titles, sources, and clickable URLs, is provided below for verification and further reading.
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. Available at: [Link]
-
Synthesis of pyrimidine and quinolone conjugates as a scaffold for dual inhibitors of HIV reverse transcriptase and integrase - PubMed. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC - NIH. Available at: [Link]
-
Design, synthesis and evaluation of pyrimidine derivatives as sedative-hypnotic agents. Available at: [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - MDPI. Available at: [Link]
-
Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer - National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. Available at: [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. Available at: [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications. Available at: [Link]
-
Pyrimidine-based COX-2 inhibitors and rationale for designing the target compounds.. Available at: [Link]
-
Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC - NIH. Available at: [Link]
-
Green synthesis, characterization and anxiolytic, sedative and hypnotic activity of pyrimidine based diazepine derivatives | Abstract - Allied Business Academies. Available at: [Link]
-
Green synthesis, characterization and anxiolytic, sedative and hypnotic activity of pyrimidine based diazepine derivatives. - Allied Academies. Available at: [Link]
-
Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Sedative and Hypnotic Activities of Pyrimidine Nucleoside Derivatives - PubMed. Available at: [Link]
-
Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents - YouTube. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed. Available at: [Link]
-
Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed. Available at: [Link]
-
The majority of DHFR inhibitors are derivates of folic acid. Core... - ResearchGate. Available at: [Link]
-
Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC - NIH. Available at: [Link]
-
Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Available at: [Link]
-
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC. Available at: [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. Available at: [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. Available at: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available at: [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. Available at: [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. Available at: [Link]
-
Pyrimidine derivatives as potential agents acting on central nervous system - PubMed. Available at: [Link]
-
Synthesis of new pyrimidine derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub. Available at: [Link]
-
Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - NIH. Available at: [Link]
-
Synthesis and antiretroviral evaluation of derivatives of zidovudine - SciELO. Available at: [Link]
-
ZIDOVUDINE (AZT) 1. Exposure Data - IARC Publications. Available at: [Link]
-
Marketed drugs containing the pyrimidine scaffold. - ResearchGate. Available at: [Link]
-
Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Clinically used pyrimidine-based anti-inflammatory drugs - ResearchGate. Available at: [Link]
-
In vitro JAK kinase activity and inhibition assays - PubMed - NIH. Available at: [Link]
-
Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export | Journal of Cell Biology | Rockefeller University Press. Available at: [Link]
-
Full article: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs - Taylor & Francis Online. Available at: [Link]
-
(PDF) Synthesis and Antiretroviral Evaluation of Derivatives of Zidovudine - ResearchGate. Available at: [Link]
-
Modified pyrimidines as non-nucleoside reverse transcriptase inhibitors... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format - YouTube. Available at: [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]
-
Kinase assays | BMG LABTECH. Available at: [Link]
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. Available at: [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abacademies.org [abacademies.org]
- 4. In vitro kinase assay [protocols.io]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. youtube.com [youtube.com]
- 19. scielo.br [scielo.br]
- 20. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 1,2,4-Triazolo[1,5- a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
The Difluoromethyl Group: A Strategic Asset in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the difluoromethyl (CF2H) group has emerged as a uniquely versatile and powerful tool for medicinal chemists. This guide provides a comprehensive technical overview of the multifaceted roles of the CF2H group in drug discovery. We will delve into its fundamental physicochemical properties, explore its strategic application as a bioisosteric replacement, and detail its impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. Furthermore, this guide will present practical synthetic methodologies for the introduction of the CF2H moiety and provide illustrative case studies of its successful application in approved pharmaceuticals.
The Unique Physicochemical Landscape of the Difluoromethyl Group
The difluoromethyl group's utility in medicinal chemistry stems from a unique combination of electronic and steric properties that distinguish it from both its non-fluorinated (CH3) and perfluorinated (CF3) counterparts.
A Tunable Hydrogen Bond Donor
Unlike the trifluoromethyl group, the CF2H moiety possesses a C-H bond that is significantly polarized by the two adjacent electron-withdrawing fluorine atoms. This polarization imparts a notable degree of acidity to the hydrogen atom, enabling it to function as a competent hydrogen bond donor.[1][2][3][4] The strength of this hydrogen bond is context-dependent and can be influenced by the electronic nature of the atom to which the CF2H group is attached.[1][5] This capacity for hydrogen bonding allows the CF2H group to mimic the interactions of traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups, a crucial feature for maintaining or enhancing binding affinity at a biological target.[1][2][4][6]
Modulating Lipophilicity and Polarity
The introduction of a CF2H group generally increases lipophilicity compared to a methyl group, which can enhance membrane permeability and improve oral bioavailability.[2][4][7] However, the effect on lipophilicity is not always straightforward and can be influenced by the surrounding molecular environment. In some cases, particularly with electron-withdrawing groups on an aromatic ring, the replacement of a methyl group with a difluoromethyl group can lead to a decrease in lipophilicity.[1] This nuanced behavior provides medicinal chemists with a valuable tool for fine-tuning the logP of a lead compound. The polarity of the C-F bonds also contributes to the overall dipole moment of the molecule, which can influence solubility and interactions with biological targets.[1]
Impact on Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the pKa of neighboring functional groups. For instance, placing a CF2H group near a basic amine will lower its pKa, reducing its basicity.[1] Conversely, it can increase the acidity of nearby acidic protons. This modulation of pKa can be critical for optimizing drug absorption, distribution, and target engagement.
The CF2H Group as a Strategic Bioisostere
Bioisosteric replacement is a powerful strategy in drug design to improve a molecule's physicochemical and pharmacokinetic properties while retaining its biological activity. The CF2H group has proven to be an effective bioisostere for several key functional groups.
Mimicking Hydroxyl, Thiol, and Amine Groups
Due to its ability to act as a hydrogen bond donor and its similar steric profile, the CF2H group is an excellent bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[1][2][3][4][8] This replacement can offer significant advantages, most notably a dramatic increase in metabolic stability. Hydroxyl and thiol groups are often susceptible to oxidative metabolism, leading to rapid clearance of the drug. The robust C-F bonds in the CF2H group are highly resistant to metabolic degradation, thereby extending the drug's half-life.[2][4][7]
Diagram: Bioisosteric Relationships of the CF2H Group
Caption: Bioisosteric replacement of common pharmacophores with the CF2H group.
A More Polar Alternative to the Trifluoromethyl Group
While both CF2H and CF3 groups are electron-withdrawing and increase lipophilicity, the CF2H group offers distinct advantages. The key differentiator is the hydrogen bond donating capability of the CF2H group, which is absent in the CF3 group.[4] This allows the CF2H group to engage in specific interactions with the target protein that a CF3 group cannot. Furthermore, the CF2H group is generally less lipophilic than the CF3 group, providing an intermediate option for optimizing the lipophilicity-potency balance.[1]
Enhancing ADME Properties with the Difluoromethyl Group
The incorporation of a CF2H group can have a profound and positive impact on the pharmacokinetic profile of a drug candidate.
Increased Metabolic Stability
As previously mentioned, the primary advantage of replacing metabolically labile groups like -OH, -SH, or benzylic protons with a CF2H group is the significant enhancement in metabolic stability. The high bond dissociation energy of the C-F bond makes the CF2H group resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[2][3][4] This leads to a longer in vivo half-life and potentially a lower required dose.
Improved Membrane Permeability and Bioavailability
The increased lipophilicity imparted by the CF2H group can improve a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[2][4] This can lead to enhanced oral bioavailability and better penetration into the central nervous system for CNS-acting drugs.
Table 1: Comparative Physicochemical Properties
| Functional Group | Hydrogen Bond Donor | Relative Lipophilicity (logP) | Metabolic Stability |
| Methyl (-CH3) | No | Baseline | Low to Moderate |
| Hydroxyl (-OH) | Yes | Low | Low (Oxidation) |
| Thiol (-SH) | Weak | Moderate | Low (Oxidation) |
| Difluoromethyl (-CF2H) | Yes | Moderate to High | High |
| Trifluoromethyl (-CF3) | No | High | High |
Synthetic Strategies for Introducing the Difluoromethyl Group
The growing importance of the CF2H group has spurred the development of numerous synthetic methods for its incorporation into organic molecules. These methods can be broadly categorized into nucleophilic, electrophilic, and radical difluoromethylation reactions.
Nucleophilic Difluoromethylation
These methods typically involve the use of a difluoromethyl anion equivalent, such as (difluoromethyl)trimethylsilane (TMSCF2H), which can react with electrophiles like aldehydes, ketones, and alkyl halides.
Experimental Protocol: Nucleophilic Difluoromethylation of an Aldehyde
-
Reagents and Materials:
-
Aldehyde substrate (1.0 mmol)
-
(Difluoromethyl)trimethylsilane (TMSCF2H) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mL, 1.5 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Argon atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde substrate and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF2H to the solution.
-
Slowly add the TBAF solution dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Radical Difluoromethylation
Radical difluoromethylation has emerged as a powerful tool for the late-stage functionalization of complex molecules.[3] These methods often utilize a difluoromethyl radical precursor, such as bromodifluoromethane (BrCF2H) or zinc difluoromethanesulfinate (Zn(SO2CF2H)2), in combination with a radical initiator (e.g., photoredox catalyst or thermal initiator).
Diagram: General Scheme for Photoredox-Catalyzed Radical Difluoromethylation
Caption: A simplified workflow for photoredox-catalyzed radical difluoromethylation.
Case Studies: The Difluoromethyl Group in Action
The strategic use of the CF2H group is evident in several approved drugs and clinical candidates across various therapeutic areas.
-
Eflornithine: An irreversible inhibitor of ornithine decarboxylase, used to treat African trypanosomiasis and hirsutism. The α-difluoromethyl group is crucial for its mechanism of action.[3]
-
Pantoprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease. The difluoromethoxy (OCF2H) group enhances its metabolic stability and modulates its activity.[3]
-
PQR620: A selective mTORC1/2 inhibitor where the CF2H group plays a critical role in achieving high selectivity over PI3Kα.[3]
Conclusion and Future Outlook
The difluoromethyl group has firmly established itself as a valuable and versatile component in the medicinal chemist's toolbox. Its unique ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a powerful strategy for optimizing the properties of drug candidates. As synthetic methodologies for its introduction continue to advance, particularly in the realm of late-stage functionalization, the application of the CF2H group in drug discovery is poised for continued growth. The nuanced effects of this functional group on molecular properties underscore the importance of rational design and a deep understanding of its physicochemical characteristics. Future research will likely focus on developing more efficient and selective difluoromethylation methods and further exploring the subtle interplay between the CF2H group and its molecular environment to unlock new therapeutic opportunities.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
-
Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7082-7104. [Link]
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry, 60(6), 1626–1631. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. [Link]
-
Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10735-10747. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Macmillan, D. W. C., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146(8), 5067-5073. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Wang, X., et al. (2026). Unlocking the Potential of Difluoromethylene Insertions: A New Era in Organofluorine Chemistry. Oreate AI Blog. [Link]
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Potential of Difluoromethylene Insertions: A New Era in Organofluorine Chemistry - Oreate AI Blog [oreateai.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
An In-Depth Technical Guide to the Initial Bioactivity Screening of 4-(Difluoromethyl)pyrimidine-5-carbonitrile
Introduction: Deconstructing the Rationale for Screening 4-(Difluoromethyl)pyrimidine-5-carbonitrile
The discovery of novel therapeutic agents is a multi-faceted process that begins with the identification of compounds exhibiting promising biological activity.[1][2] The molecule at the center of this guide, this compound, represents a compelling starting point for a drug discovery campaign. Its chemical architecture, featuring a pyrimidine core, is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. The pyrimidine scaffold is known to mimic the endogenous purine and pyrimidine bases, allowing it to interact with a wide array of biological targets, most notably protein kinases.[3][4]
Recent studies on pyrimidine-5-carbonitrile derivatives have demonstrated significant potential as anticancer agents.[4][5] These compounds have been shown to target critical signaling molecules such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and components of the PI3K/AKT pathway.[5][6][7] The introduction of a difluoromethyl group at the 4-position is a strategic chemical modification. This electron-withdrawing group can significantly alter the molecule's physicochemical properties, including its metabolic stability and ability to form key hydrogen bonds with target proteins, potentially enhancing potency and selectivity.
This guide provides a comprehensive, technically-grounded framework for the initial bioactivity screening of this novel compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them. We will proceed through a logical, multi-tiered screening cascade designed to first identify broad antiproliferative activity and then to begin elucidating the potential mechanism of action.
Phase 1: Primary Screening - Casting a Wide Net for Antiproliferative Activity
The initial phase of screening is designed to be broad, efficiently identifying whether this compound possesses cytotoxic or cytostatic activity against a diverse panel of human cancer cell lines. The foundational platform for this endeavor is the NCI-60 Human Tumor Cell Line Screen, a robust and well-characterized resource provided by the National Cancer Institute (NCI).[8][9] This panel comprises 60 different human cancer cell lines, representing nine distinct cancer types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[9][10] The diversity of this panel allows for the detection of tissue-specific sensitivities, which can provide early clues about the compound's mechanism of action.[11]
The workflow for this primary screening phase is a systematic process designed to generate reliable and reproducible data.
Caption: Workflow for NCI-60 primary antiproliferative screening.
Experimental Protocol: NCI-60 HTS384 Screen
The NCI has modernized its screening platform to a high-throughput, 384-well format (HTS384) that utilizes a sensitive luminescent readout for enhanced precision.[11][12]
-
Compound Preparation:
-
A 10 mM stock solution of this compound is prepared in sterile, DMSO.
-
A series of dilutions are prepared to achieve the final desired concentrations for the assay.
-
-
Cell Culture and Seeding:
-
The 60 human cancer cell lines are maintained in their respective optimal culture media and conditions.[10]
-
Cells are seeded into 384-well microtiter plates at their predetermined optimal densities and allowed to adhere overnight.
-
-
Compound Treatment:
-
The serially diluted compound is added to the plates, resulting in a range of final concentrations (typically in a log or half-log series).
-
Control wells containing vehicle (DMSO) and a positive control (a known cytotoxic agent) are included.
-
-
Incubation:
-
The plates are incubated for 48 to 72 hours to allow the compound to exert its effect.
-
-
Viability Assessment (CellTiter-Glo® Luminescent Cell Viability Assay):
-
The CellTiter-Glo® reagent is added to each well. This reagent determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[12]
-
The resulting luminescent signal is proportional to the number of viable cells.
-
-
Data Acquisition and Analysis:
-
Luminescence is measured using a microplate reader.
-
The data is normalized to the vehicle-treated control wells.
-
Dose-response curves are generated by plotting the percentage of growth inhibition versus the log of the compound concentration.[13][14]
-
The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value is calculated for each cell line using non-linear regression analysis.[15][16][17]
-
Data Presentation: Summarizing Primary Screening Results
The output of the NCI-60 screen is a rich dataset. For clarity and comparative analysis, the IC50 values should be compiled into a structured table.
| Cancer Type | Cell Line | IC50 (µM) |
| Leukemia | CCRF-CEM | Value |
| K-562 | Value | |
| Lung | A549 | Value |
| NCI-H460 | Value | |
| Colon | HCT-116 | Value |
| HT29 | Value | |
| Breast | MCF7 | Value |
| MDA-MB-231 | Value | |
| ... (and so on for all 60 lines) |
This table will be populated with the experimental data. A compound is typically considered "active" if it shows an IC50 value in the low micromolar or nanomolar range in one or more cell lines.
Phase 2: Secondary Screening - Unveiling the Mechanism of Action
A promising result from the primary screen (i.e., potent and selective activity against certain cell lines) justifies progression to the secondary screening phase. The goal here is to move from "what it does" (inhibits cell growth) to "how it does it." Given the prevalence of kinase inhibition among pyrimidine-based compounds, a logical next step is to assess the compound's effect on the human kinome.[5][6][18]
Caption: Logical progression from primary to secondary screening.
Tier 1: Broad Kinome Profiling
To obtain an unbiased view of potential kinase targets, a broad kinome profiling assay is employed. Platforms like KINOMEscan® or similar activity-based screening services offer an efficient way to test the compound against hundreds of purified human kinases.[19][20]
-
Principle of KINOMEscan®: This is a competition binding assay. The compound is tested for its ability to displace a ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as percent inhibition at a fixed concentration (e.g., 1 or 10 µM).[20]
-
Principle of Activity-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the enzymatic activity of each kinase in the presence of the compound.[19][21] A reduction in ADP production signifies inhibition.
Experimental Protocol: Kinase Profiling (Activity-Based Example)
-
Assay Preparation: A panel of purified human kinases is selected. Each kinase has an optimized reaction buffer containing its specific substrate and ATP (often at the Km concentration).
-
Compound Addition: this compound is added to the kinase reactions at a single, high concentration (e.g., 10 µM).
-
Kinase Reaction: The reactions are initiated and allowed to proceed for a defined period at an optimal temperature.
-
Signal Detection (ADP-Glo™):
-
An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the ADP generated into ATP, which in turn drives a luciferase-luciferin reaction, producing light.[21]
-
-
Data Analysis: The luminescent signal is measured. A low signal indicates that the kinase reaction was inhibited. The results are expressed as percent inhibition relative to a vehicle control.
Data Presentation: Kinome Profiling Heatmap and TREEspot™
The results from a broad kinase screen are best visualized as a heatmap or a TREEspot™ diagram, which maps the inhibited kinases onto the human kinome tree.
| Kinase Family | Kinase Target | Percent Inhibition @ 10 µM |
| TK | EGFR | Value |
| VEGFR2 | Value | |
| ABL1 | Value | |
| CMGC | CDK2 | Value |
| GSK3B | Value | |
| AGC | AKT1 | Value |
| PKA | Value | |
| ... (and so on for the entire panel) |
A "hit" is typically defined as a kinase showing >80-90% inhibition at the screening concentration.
Tier 2: Hit Validation and Downstream Cellular Assays
The top hits from the kinome screen must be validated. This involves generating full dose-response curves to determine the biochemical IC50 for each putative kinase target. Following this, it is crucial to confirm that the compound engages the target within a cellular context and modulates the relevant signaling pathway.
For instance, if EGFR is identified as a primary hit, the following steps would be taken:
-
Biochemical IC50 Determination: An in vitro kinase assay for EGFR is performed with a range of concentrations of the compound to precisely determine its potency.[6]
-
Cell-Based Target Engagement: A cell line that is highly dependent on EGFR signaling (e.g., A549) is treated with the compound. The phosphorylation status of EGFR and its downstream effectors (like AKT and ERK) is then measured by Western blot. A reduction in phosphorylation would confirm target engagement.
-
Apoptosis and Cell Cycle Analysis: To understand the phenotypic consequences of target inhibition, treated cells are analyzed by flow cytometry.
-
Apoptosis: Staining with Annexin V and Propidium Iodide can quantify the induction of apoptosis. Many pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis.[6][7]
-
Cell Cycle: Staining with propidium iodide allows for the analysis of cell cycle distribution, revealing if the compound causes arrest at a specific phase (e.g., G2/M).[6]
-
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
This guide outlines a robust, logical, and technically sound strategy for the initial bioactivity screening of this compound. The proposed workflow, beginning with a broad phenotypic screen and progressing to more targeted, mechanism-based assays, is designed to efficiently identify potential anticancer activity and elucidate the underlying molecular targets.[22][23][24] The data generated through this cascade—cellular IC50 values across a diverse panel, a kinome inhibition profile, and confirmation of on-target cellular activity—will provide a solid foundation for deciding whether to advance the compound into lead optimization and further preclinical development.
References
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
-
NCI-60 - Wikipedia. [Link]
-
5 Ways to Determine IC50 Value in Pharmacology Research. [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]
-
Kinome Profiling. [Link]
-
IC50 - Wikipedia. [Link]
-
NCI-60 Human Tumor Cell Line Screen. [Link]
-
Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. [Link]
-
IC50 Determination. [Link]
-
Kinase Screening & Profiling Service. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]
-
KINOMEscan Technology. [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]
-
Screening and identification of novel biologically active natural compounds. [Link]
-
Bioassays for Bioactivity Screening. [Link]
-
Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. [Link]
Sources
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NCI-60 - Wikipedia [en.wikipedia.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.com]
- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 14. clyte.tech [clyte.tech]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. courses.edx.org [courses.edx.org]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 22. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
In Silico Target Prediction of 4-(Difluoromethyl)pyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of biological targets for the novel small molecule, 4-(Difluoromethyl)pyrimidine-5-carbonitrile. Recognizing the critical role of target identification in modern drug discovery, this document outlines a multi-faceted computational strategy designed to generate high-confidence hypotheses for the mechanism of action of this compound. We will delve into the rationale and practical application of ligand-based and structure-based approaches, including pharmacophore modeling, reverse docking, and machine learning methodologies. Detailed, step-by-step workflows are provided to ensure reproducibility and offer a robust template for researchers and scientists in the field. The overarching goal is to equip drug development professionals with the necessary tools to navigate the complexities of target deconvolution for new chemical entities, thereby accelerating the progression of promising molecules from discovery to clinical validation.
Introduction: The Imperative of Target Identification
The journey of a drug from a laboratory curiosity to a therapeutic agent is fraught with challenges, with a significant portion of clinical failures attributed to a lack of efficacy or unforeseen toxicity. A thorough understanding of a compound's molecular targets is therefore not just advantageous, but essential for mitigating these risks. For a novel entity such as this compound, a derivative of the biologically significant pyrimidine-5-carbonitrile scaffold known for its anticancer properties, elucidating its protein interactions is a pivotal first step.[1][2][3][4][5][6][7] In silico target prediction offers a time- and cost-effective avenue to explore the vast landscape of the human proteome, generating testable hypotheses that can guide subsequent experimental validation.[8][9]
This guide is structured to provide a logical and scientifically rigorous workflow, commencing with data preparation and culminating in a consolidated list of putative targets. We will explore the strengths of various computational techniques, emphasizing the importance of an integrated approach to enhance the predictive power of our investigation.
Foundational Steps: Preparing the Molecule for Interrogation
The accuracy of any in silico prediction is fundamentally dependent on the quality of the input data. Therefore, meticulous preparation of the this compound structure is paramount.
Experimental Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Secure the 2D structure of this compound from a reliable chemical database such as PubChem or draw it using a chemical sketcher. The canonical SMILES representation is a common starting point.
-
Conversion to 3D: Employ a computational chemistry tool, such as Open Babel, to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is a critical step to obtain a low-energy, stable conformation of the molecule. Utilize a molecular mechanics force field (e.g., MMFF94) to perform energy minimization. This process refines the bond lengths, angles, and torsion angles to reflect a more realistic 3D geometry.
-
File Format for Docking: For structure-based approaches like reverse docking, the prepared ligand structure needs to be saved in a suitable format, such as .mol2 or .pdbqt, which includes atomic coordinates and partial charges.
Ligand-Based Target Prediction: Leveraging Chemical Similarity
Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[10] These approaches are particularly valuable when the structure of the target protein is unknown.
Pharmacophore Modeling
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.[11][12][13][14]
Experimental Protocol 2: Ligand-Based Pharmacophore Modeling and Screening
-
Database Search for Analogs: Identify known bioactive compounds that are structurally similar to this compound. Databases such as ChEMBL and BindingDB are excellent resources for this purpose.[15]
-
Pharmacophore Model Generation: Using a set of active analogs, generate a common feature pharmacophore model. This model will encapsulate the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features responsible for bioactivity. Software like PharmaGist or LigandScout can be used for this purpose.
-
Database Screening: Screen large compound databases (e.g., ZINC15) against the generated pharmacophore model to identify other molecules that fit the pharmacophoric features.[16]
-
Target Annotation: The identified hits from the screening are often annotated with their known biological targets. A consensus of targets associated with the top-scoring hits can provide strong initial hypotheses for the targets of this compound.
Structure-Based Target Prediction: The Power of Reverse Docking
When a high-quality 3D structure of a potential protein target is available, structure-based methods can provide detailed insights into the binding interactions. Reverse docking, also known as inverse docking, flips the traditional docking paradigm: instead of screening a library of compounds against a single target, we dock a single compound against a library of protein structures.[10][17][18]
Experimental Protocol 3: Reverse Docking Workflow
-
Target Database Preparation: Compile a library of 3D protein structures. This can be a curated set of proteins from a specific family (e.g., kinases, GPCRs) or a broader collection representing the druggable genome. The Protein Data Bank (PDB) is the primary source for these structures.
-
Binding Site Definition: For each protein in the library, define the binding site. This can be done by identifying known ligand-binding pockets or by using pocket detection algorithms.
-
Molecular Docking Simulation: Using a docking program like AutoDock Vina, systematically dock the prepared 3D structure of this compound into the defined binding site of each protein in the library.[19][20]
-
Scoring and Ranking: The docking program will generate a binding affinity score (e.g., in kcal/mol) for each protein-ligand complex. Rank the proteins based on their predicted binding affinities.
-
Post-Docking Analysis: Manually inspect the top-ranked protein-ligand complexes to assess the plausibility of the binding pose and the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Visualizing the Reverse Docking Workflow
Caption: A schematic of the reverse docking workflow.
Machine Learning in Target Prediction: An Emerging Paradigm
Machine learning (ML) and deep learning models are increasingly being used for drug-target interaction (DTI) prediction.[21][22][23][24] These models can learn complex patterns from large datasets of known drug-target interactions and chemical and protein features.
Experimental Protocol 4: Machine Learning-Based Target Prediction
-
Feature Extraction: Represent the this compound molecule as a numerical vector. This can be achieved using molecular fingerprints (e.g., ECFP4) or other chemical descriptors.
-
Model Selection: Choose a pre-trained DTI prediction model or train a new model using a large dataset of known DTIs from databases like DrugBank.[15] Common model architectures include deep neural networks and gradient boosting machines.
-
Prediction: Input the feature vector of this compound into the trained model. The model will output a probability score for the interaction with a range of protein targets.
-
Target Prioritization: Rank the potential targets based on the prediction scores.
Conceptual Flow of Machine Learning in DTI Prediction
Caption: Machine learning workflow for DTI prediction.
Data Consolidation and Hypothesis Generation
The true power of this in silico investigation lies in the convergence of evidence from multiple, orthogonal approaches. A putative target that is identified through both ligand-based and structure-based methods, and further supported by a machine learning model, has a significantly higher probability of being a true biological target.
Table 1: Hypothetical Consolidated Target List for this compound
| Rank | Predicted Target | Pharmacophore Screen Hit | Reverse Docking Score (kcal/mol) | ML Prediction Score | Supporting Evidence |
| 1 | Epidermal Growth Factor Receptor (EGFR) | Yes | -9.2 | 0.85 | Known target of pyrimidine-5-carbonitrile analogs[1][2][5][6][7] |
| 2 | Phosphoinositide 3-kinase (PI3K) | Yes | -8.7 | 0.79 | Known target of pyrimidine-5-carbonitrile analogs[1][3] |
| 3 | Cyclin-Dependent Kinase 2 (CDK2) | No | -8.5 | 0.65 | Structurally plausible binding pocket |
| 4 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Yes | -8.1 | 0.72 | Known target of related scaffolds[4] |
Conclusion and Future Directions
This guide has outlined a robust and multi-pronged in silico strategy for the target prediction of this compound. By integrating ligand-based, structure-based, and machine learning approaches, we can generate a prioritized list of high-confidence target hypotheses. It is crucial to remember that these computational predictions are not a substitute for experimental validation. The next logical steps would involve in vitro enzymatic assays and cell-based functional assays to confirm the predicted interactions and elucidate the functional consequences of target engagement. The iterative interplay between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
References
- A review of machine learning-based methods for predicting drug-target interactions. (2024). Health Inf Sci Syst, 12(1), 30.
- In Silico Target Prediction for Small Molecules. (2019). Methods Mol Biol, 1888, 273-309.
- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.
- Machine Learning approach for Drug-Target affinity prediction in Computer Aided Drug Design. (2023).
- In Silico Target Prediction. (n.d.).
- Pharmacophore modeling in drug design. (2025). PubMed.
- Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2024). UNIR.
- What is pharmacophore modeling and its applications? (2025).
- Application of Machine Learning for Drug–Target Interaction Prediction. (2021). Frontiers.
- Pharmacophore modeling. (n.d.). Slideshare.
- Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (n.d.). MDPI.
- Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central.
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
- Effectively utilizing publicly available databases for cancer target evalu
- Machine Learning for Drug-Target Interaction Prediction. (2018). MDPI.
- Expasy. (n.d.).
- MultiDock Screening Tool - Reverse docking demonstr
- Selected target prediction tools available on the Internet. (n.d.).
- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). [Source Not Provided].
- Directory of in silico Drug Design tools. (n.d.). [Source Not Provided].
- Reverse docking: Significance and symbolism. (2024). [Source Not Provided].
- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PMC - NIH.
- Top Pharmacogenomics Databases for Drug Discovery. (2024). BigOmics Analytics.
- Tutorial redocking – ADFR. (n.d.).
- Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (n.d.). [Source Not Provided].
- Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. (n.d.). PubMed.
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PMC - PubMed Central.
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (n.d.). PubMed.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). NIH.
- A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2025). [Source Not Provided].
- 4-Difluoromethyl-pyrimidine-5-carbonitrile. (n.d.). J&W Pharmlab.
- Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. (2021).
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.
- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 13. Pharmacophore modeling | PDF [slideshare.net]
- 14. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 15. Effectively utilizing publicly available databases for cancer target evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Directory of in silico Drug Design tools [click2drug.org]
- 17. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 18. Reverse docking: Significance and symbolism [wisdomlib.org]
- 19. m.youtube.com [m.youtube.com]
- 20. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. revistas.unir.net [revistas.unir.net]
- 24. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]
An In-depth Technical Guide to the Stability and Reactivity of 4-(Difluoromethyl)pyrimidine-5-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and reactivity of 4-(Difluoromethyl)pyrimidine-5-carbonitrile, a key heterocyclic building block in contemporary drug discovery and materials science. The unique electronic properties conferred by the π-deficient pyrimidine ring, the strongly electron-withdrawing nitrile group, and the difluoromethyl moiety at the C4 position create a nuanced reactivity profile. This document synthesizes foundational principles of pyrimidine chemistry with specific insights into the behavior of this trifunctional scaffold. We will explore its stability under thermal and hydrolytic stress, its susceptibility to nucleophilic and electrophilic attack, and provide experimentally grounded protocols for its synthesis and derivatization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this versatile intermediate.
Introduction: The Molecular Architecture and Significance
This compound is a strategically important molecule in medicinal chemistry. The pyrimidine core is a ubiquitous scaffold in nature, most notably in the nucleobases of DNA and RNA, and is a privileged structure in a multitude of approved drugs.[1][2] The difluoromethyl (CF₂H) group, a bioisostere of hydroxyl, thiol, or amide functionalities, can enhance metabolic stability, membrane permeability, and binding affinity through its ability to act as a hydrogen bond donor.[3][4] The nitrile group at the C5 position further modulates the electronic character of the ring and provides a versatile synthetic handle for further elaboration.
The convergence of these three functionalities—a π-deficient aromatic ring, a powerful electron-withdrawing group, and a metabolically robust hydrogen-bond donor—makes this compound a valuable precursor for a wide range of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies.[5][6][7]
Physicochemical and Spectroscopic Characterization
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent parts and data from closely related analogs.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Source |
| CAS Number | 1427195-45-6 | Chemical Abstract Service |
| Molecular Formula | C₆H₃F₂N₃ | --- |
| Molecular Weight | 155.11 g/mol | --- |
| Appearance | Likely a white to off-white solid | General property of similar small organic molecules |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, CH₃CN, Acetone). Poorly soluble in water. | Inferred from structure and data on similar pyrimidines.[8] |
| LogP | ~1.4 | Prediction based on similar structures.[1] |
| TPSA | ~63.6 Ų | Prediction based on similar structures.[1] |
Spectroscopic Signature
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton of the difluoromethyl group (CHF₂) is expected to appear as a triplet with a characteristic large coupling constant (J ≈ 50-56 Hz) due to coupling with the two fluorine atoms. The two aromatic protons on the pyrimidine ring will appear as singlets in the downfield region (typically δ 8.5-9.5 ppm).
-
¹³C NMR: The carbon of the CHF₂ group will exhibit a triplet due to C-F coupling. The nitrile carbon will appear around 115-120 ppm, and the pyrimidine ring carbons will be in the aromatic region, with their exact shifts influenced by the strong electron-withdrawing effects of the substituents.[4]
-
¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, with a large coupling constant corresponding to the coupling with the proton of the CHF₂ group.
-
IR Spectroscopy: Key vibrational bands will include a sharp absorption around 2230 cm⁻¹ for the C≡N stretch, and C-F stretching frequencies typically in the 1000-1200 cm⁻¹ region.[9]
-
Mass Spectrometry: The molecular ion peak (M+) should be readily identifiable, along with characteristic fragmentation patterns.
Chemical Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.
Thermal Stability
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not publicly available, the thermal stability of pyrimidine derivatives is known to be substituent-dependent. Generally, the pyrimidine ring itself is thermally robust. However, fluorinated compounds can undergo thermal decomposition to release hazardous byproducts.[10]
Expected Thermal Decomposition Behavior: At elevated temperatures, decomposition is likely to proceed via pathways that liberate hydrogen fluoride (HF) and other small fluorinated molecules.[10][11] The nitrile group may also participate in thermal degradation pathways. It is recommended to handle this compound under an inert atmosphere at elevated temperatures to minimize oxidative decomposition.
Hydrolytic Stability
The hydrolytic stability is influenced by both the pyrimidine ring and the difluoromethyl group.
-
Nitrile Group: The carbonitrile is susceptible to hydrolysis to the corresponding carboxamide and subsequently to the carboxylic acid under strong acidic or basic conditions. This reaction typically requires forcing conditions (e.g., heating with concentrated acid or base).
-
Difluoromethyl Group: The C-F bonds of a difluoromethyl group attached to a π-deficient ring can be labile under certain hydrolytic conditions. The electron-withdrawing nature of the pyrimidine ring can facilitate nucleophilic attack by water, potentially leading to the formation of a formyl group (-CHO) after the loss of two fluoride ions. This process can be accelerated by the electronic properties of other substituents on the ring.
-
Pyrimidine Ring: The pyrimidine ring itself is generally stable to hydrolysis, but extreme pH and high temperatures can lead to ring-opening reactions.
Recommendation: For long-term storage and in reaction media, it is advisable to maintain a neutral or weakly acidic pH to minimize hydrolytic degradation of both the nitrile and difluoromethyl groups.
Photochemical Stability
Pyrimidine derivatives, as components of nucleic acids, are known to be susceptible to photodamage, primarily through UV irradiation. Common photochemical reactions include the formation of cyclobutane pyrimidine dimers and pyrimidine (6-4) pyrimidone photoproducts.[12] While these reactions are most relevant in a biological context, exposure of the pure compound to high-energy UV light could potentially lead to degradation or dimerization.
Recommendation: The compound should be stored in amber vials or otherwise protected from prolonged exposure to direct sunlight or high-intensity light sources.
Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the electronic nature of its substituted pyrimidine ring. The two ring nitrogens, along with the nitrile group, render the ring electron-deficient, making it susceptible to nucleophilic attack.
Caption: Logical relationship of the reactivity of the core molecule.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, facilitating nucleophilic attack, particularly at the C2, C4, and C6 positions. In this molecule, the C4 position is substituted with the difluoromethyl group. While not a traditional leaving group, its displacement by strong nucleophiles under forcing conditions is conceivable, though not a primary reaction pathway. More commonly, SNAr reactions are performed on pyrimidines bearing good leaving groups like halides.
A key synthetic strategy involves the transformation of a precursor into a 4-chloropyrimidine derivative, which can then readily react with various nucleophiles (amines, thiols, alcohols) to build molecular diversity.[13]
ANRORC Reactions
A noteworthy reaction pathway for pyrimidine-5-carbonitriles is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[14][15] In this process, a nucleophile (e.g., hydroxide, amines) attacks the electron-deficient pyrimidine ring, leading to ring opening. The resulting intermediate can then undergo intramolecular cyclization, often involving the nitrile group, to form a new heterocyclic system.[15] This provides a powerful method for transforming the pyrimidine core into other scaffolds.
Caption: Generalized workflow for an ANRORC reaction.
Electrophilic Substitution
Electrophilic aromatic substitution on the pyrimidine ring is generally disfavored due to its π-deficient nature. The two ring nitrogens act as deactivating groups. However, if substitution does occur, it is directed to the C5 position, which is the most electron-rich carbon.[16] The presence of activating groups (e.g., amino, hydroxyl) on the ring can facilitate electrophilic substitution at C5.[17] For this compound, which lacks activating groups, electrophilic substitution would require harsh conditions and is not a primary mode of reactivity.
Chemistry of the Nitrile Group
The carbonitrile group at C5 is a versatile functional group for further synthetic transformations:
-
Hydrolysis: As mentioned, it can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH).
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cyclization Reactions: The nitrile can participate in cyclization reactions with adjacent functional groups or with external reagents to form fused heterocyclic systems.
Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis and reaction of similar pyrimidine-5-carbonitrile derivatives and should be considered as starting points for optimization.
Protocol: Synthesis of a 4-Amino-Substituted Pyrimidine-5-carbonitrile Derivative (Illustrative SNAr)
This protocol illustrates a typical nucleophilic aromatic substitution on a 4-chloropyrimidine precursor, which is a common strategy for derivatizing the C4 position.
Step 1: Chlorination of a Pyrimidone Precursor
-
To a stirred solution of the corresponding 4-pyrimidone precursor (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq), add N,N-dimethylaniline (0.1 eq) catalytically.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base (e.g., NaHCO₃ or Na₂CO₃) until pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 4-chloropyrimidine intermediate.[13]
Step 2: Nucleophilic Substitution with an Amine
-
Dissolve the 4-chloropyrimidine intermediate (1.0 eq) in a suitable solvent such as isopropanol, DMF, or dioxane.
-
Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-substituted pyrimidine-5-carbonitrile.[2]
Protocol: Hydrolysis of the Nitrile Group to a Carboxamide
-
Suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 9:1 v/v).
-
Heat the mixture with stirring at 60-80 °C for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully neutralize by the slow addition of an aqueous base (e.g., saturated NaHCO₃ solution).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with ethyl acetate.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 4-(difluoromethyl)pyrimidine-5-carboxamide by recrystallization or silica gel chromatography.
Conclusion
This compound is a molecule with a highly tunable and synthetically valuable reactivity profile. Its stability is generally robust under standard laboratory conditions, though care must be taken to avoid harsh thermal or hydrolytic environments that could degrade the difluoromethyl or nitrile functionalities. The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for nucleophilic attack, particularly through SNAr reactions on activated precursors or via ANRORC-type transformations. The nitrile and difluoromethyl groups offer additional opportunities for functionalization, solidifying this compound's role as a powerful building block in the synthesis of complex, high-value molecules for the pharmaceutical and materials science industries. This guide provides a foundational understanding to enable researchers to confidently and effectively utilize this versatile chemical entity.
References
-
Ahmed, N. S., & El-Sayed, W. A. (2025). Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines. ResearchGate. [Link]
-
Karmatsky, A. A., et al. (2025). ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles. RSC Publishing. [Link]
-
Karmatsky, A. A., et al. (2025). ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles. RSC Publishing. [Link]
-
Abdelgawad, M. A., et al. (n.d.). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Global Research Online. [Link]
-
Van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space. [Link]
-
Auerbach, A. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Defense Technical Information Center. [Link]
-
Serrano-Andrés, L., & Merchán, M. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]
-
Mahdy, H. A., et al. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
-
El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. [Link]
-
Lee, J., et al. (n.d.). A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Stanovnik, B., & Svete, J. (2025). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate. [Link]
-
Boorstein, R. J., et al. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. PubMed. [Link]
-
Ghorai, M. K., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH. [Link]
-
El-Gazzar, M. G., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC - PubMed Central. [Link]
-
Korbas, M., et al. (n.d.). Combustion and thermal decomposition of fluorinated polymers. ResearchGate. [Link]
-
Lee, S., & Shin, Y. (2025). Thermal plasma decomposition of fluorinated greenhouse gases. ResearchGate. [Link]
-
El-Kashef, H. S., et al. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR. [Link]
-
Nasser, A. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]
-
Al-Deeb, O. A., et al. (2025). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. [Link]
-
Nasser, A. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Nasser, A. A., et al. (2021). Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. ResearchGate. [Link]
-
Ibrahim, H. S., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]
-
State of Michigan. (2020). Thermal degradation of fluoropolymers. Michigan.gov. [Link]
-
Carboni, A., & Toste, F. D. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. ACS Publications. [Link]
-
Zhang, Y., et al. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]
-
Zhang, W., et al. (n.d.). Fluorous synthesis of disubstituted pyrimidines. PMC - NIH. [Link]
-
Filyakova, V. I., et al. (n.d.). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. PDF. [Link]
-
Wang, Y., et al. (n.d.). A method for synthesis of polysubstituted 4-difluoromethyl and perfluoroalkyl pyrazoles. Nature Portfolio. [Link]
-
Clausen, F. P., & Juhl-Christensen, J. (2025). The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. ResearchGate. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. new.zodml.org [new.zodml.org]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. turi.org [turi.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-(Difluoromethyl)pyrimidine-5-carbonitrile as a Kinase Inhibitor Scaffold
Authored by: Your Senior Application Scientist
Introduction
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes. Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, rendering them prime targets for therapeutic intervention. Within the landscape of medicinal chemistry, the pyrimidine scaffold has emerged as a "privileged structure" for the design of kinase inhibitors. This is attributed to its ability to mimic the adenine ring of ATP and form crucial hydrogen bond interactions within the ATP-binding site of kinases[1]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 4-(difluoromethyl)pyrimidine-5-carbonitrile core scaffold in the discovery and characterization of novel kinase inhibitors. We will delve into the mechanistic rationale, detailed experimental protocols, and data interpretation for evaluating compounds derived from this promising chemical series.
The pyrimidine-5-carbonitrile moiety has been successfully incorporated into a multitude of derivatives demonstrating potent inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Aurora Kinases[2][3][4][5][6]. The difluoromethyl group at the 4-position can enhance metabolic stability and modulate the electronic properties of the pyrimidine ring, potentially influencing binding affinity and selectivity. This guide will equip you with the necessary knowledge to explore the potential of your own this compound derivatives as kinase inhibitors.
Mechanistic Insight: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for pyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site. The pyrimidine core acts as a scaffold that presents various substituents to interact with specific residues in the kinase domain. The nitrogen atoms of the pyrimidine ring often form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor. The substituents at other positions of the pyrimidine ring can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity for the target kinase.
For instance, in the context of EGFR inhibition, derivatives of pyrimidine-5-carbonitrile have been designed to mimic ATP and interact with the kinase domain[2][3][7]. Molecular modeling studies have shown that the pyrimidine core can form hydrogen bonds with key amino acid residues in the ATP-binding pocket of EGFR, while other parts of the molecule can extend into and interact with other regions of the active site, leading to potent inhibition[2].
I. In Vitro Characterization of Inhibitor Potency
The initial evaluation of a potential kinase inhibitor involves determining its potency against the purified target kinase in a controlled in vitro environment. This is typically achieved through enzymatic assays that measure the inhibitor's ability to block the phosphorylation of a substrate by the kinase.
A. General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.
1. Materials:
-
Recombinant Protein Kinase (e.g., EGFR, PI3Kα)
-
Kinase-Specific Substrate (peptide or protein)
-
Test Compound (dissolved in DMSO)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, HTRF® Kinase Assay)
-
Microplate Reader (compatible with the chosen detection method)
2. Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (as a vehicle control) to the wells of a microplate.
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase assay buffer, recombinant kinase, and the specific substrate.
-
Add the master mix to each well of the microplate.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Phosphorylation:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Kₘ for the specific kinase.
-
Add the ATP solution to each well to start the phosphorylation reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction and detect the amount of product (phosphorylated substrate or ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Causality Behind Experimental Choices:
-
DMSO as a Solvent: DMSO is a universal solvent for organic compounds and is generally well-tolerated by enzymes at low concentrations.
-
ATP Concentration near Kₘ: Using an ATP concentration near its Michaelis-Menten constant (Kₘ) ensures that the assay is sensitive to competitive inhibitors.
-
Serial Dilution: This allows for the determination of a dose-dependent effect and accurate calculation of the IC₅₀ value.
II. Cellular Assays: Assessing Inhibitor Activity in a Biological Context
While in vitro assays are crucial for determining direct enzymatic inhibition, cellular assays are essential to evaluate the compound's performance in a more physiologically relevant environment. These assays assess the ability of the compound to penetrate cell membranes, engage the target kinase within the cell, and elicit a downstream biological response.
A. Cell Viability and Proliferation Assay
This protocol is used to determine the cytotoxic or anti-proliferative effects of the inhibitor on cancer cell lines that are dependent on the target kinase for their growth and survival.
1. Materials:
-
Cancer Cell Line (e.g., A549 for EGFR, MCF-7 for PI3K)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS)
-
Test Compound (dissolved in DMSO)
-
MTT or WST-1 Reagent
-
96-well Cell Culture Plates
-
Multichannel Pipette
-
Incubator (37°C, 5% CO₂)
2. Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
Add the MTT or WST-1 reagent to each well.
-
Incubate for a further 1-4 hours to allow for the formation of formazan crystals (in the case of MTT) or a colored product.
-
If using MTT, dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Self-Validating System:
-
Positive Control: The inclusion of a known inhibitor validates the assay's ability to detect the expected biological response.
-
Dose-Response Curve: A clear dose-dependent inhibition of cell proliferation provides confidence in the compound's on-target effect.
III. Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are indeed due to the inhibition of the target kinase, it is essential to assess target engagement and the modulation of downstream signaling pathways.
A. Western Blotting for Phospho-Protein Analysis
This protocol allows for the visualization of the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates.
1. Materials:
-
Cancer Cell Line
-
Test Compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA assay)
-
SDS-PAGE Gels and Electrophoresis Apparatus
-
Transfer Apparatus and PVDF Membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (specific for the phosphorylated and total forms of the target kinase and downstream proteins)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
-
Imaging System
2. Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat the cells with the test compound at various concentrations for a defined period. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation levels of the target proteins. A decrease in the phospho-protein signal relative to the total protein indicates target inhibition.
-
IV. Data Presentation and Visualization
Quantitative Data Summary
| Compound ID | Target Kinase | In Vitro IC₅₀ (nM) | Cell Line | Cellular GI₅₀ (µM) |
| Example-1 | EGFR | 15 | A549 | 0.5 |
| Example-2 | PI3Kα | 25 | MCF-7 | 1.2 |
| Control | EGFR | 10 | A549 | 0.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Signaling Pathway and Workflow Diagrams
Caption: EGFR signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor evaluation.
V. Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of derivatives based on this core structure. By combining in vitro enzymatic assays with cell-based functional and signaling readouts, researchers can effectively characterize the potency, selectivity, and mechanism of action of their compounds. Future efforts in this area may focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties in preclinical models. The ultimate goal is to leverage the unique properties of the this compound scaffold to develop next-generation targeted therapies for a range of human diseases.
References
- BenchChem. (2025). Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.
- RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
- RSC Publishing. (n.d.). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry.
- PubMed. (2020, October 7). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
- BenchChem. (2025). A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors.
- Taylor & Francis. (n.d.). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.
- PubMed. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.
- Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services.
- Reaction Biology. (2022, May 11).
- YouTube. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay.
- Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
- PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- BenchChem. (2025).
- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- ACS Publications. (2021, August 1).
- PubMed. (n.d.).
- PMC - PubMed Central. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
- NIH. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors.
- NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- ResearchGate. (2025, June 12). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
- ResearchGate. (2021, February 28). Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M.
- ResearchGate. (2025, August 9). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles.
- PMC - NIH. (n.d.).
- Taylor & Francis Online. (n.d.).
- PubMed. (2014, August 1). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists.
- PubMed. (2005, October 6). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase.
- PMC - NIH. (2022, September 29).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro testing of 4-(Difluoromethyl)pyrimidine-5-carbonitrile against cancer cell lines
An Application Note and Protocol for the In Vitro Evaluation of 4-(Difluoromethyl)pyrimidine-5-carbonitrile Against Cancer Cell Lines
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound, a novel pyrimidine derivative, for potential anticancer activity. We present a suite of robust, validated protocols, from initial cytotoxicity screening to mechanistic assays, designed to thoroughly evaluate the compound's efficacy and mode of action against various cancer cell lines. This guide emphasizes experimental rationale, data interpretation, and best practices to ensure the generation of reliable and reproducible results in a preclinical setting.
Introduction: The Rationale for Investigating Pyrimidine Analogs in Oncology
Pyrimidine analogs represent a cornerstone of cancer chemotherapy. By mimicking endogenous pyrimidine bases (cytosine, thymine, and uracil), these compounds can disrupt critical cellular processes, primarily the synthesis of DNA and RNA. This interference with nucleic acid metabolism preferentially affects rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. Prominent examples like 5-fluorouracil (5-FU) and gemcitabine have been in clinical use for decades, validating the pyrimidine scaffold as a privileged structure in oncology drug discovery.
The compound this compound is a novel synthetic molecule featuring a difluoromethyl group, a bioisostere of a hydroxyl or thiol group, which can alter the molecule's metabolic stability and target binding affinity. The pyrimidine core suggests a potential mechanism as an antimetabolite. We hypothesize that it may act by one or more of the following mechanisms:
-
Inhibition of key enzymes in the de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH).
-
Inhibition of thymidylate synthase (TS), a critical enzyme for DNA synthesis and a target for 5-FU.
-
Incorporation into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.
This application note outlines a logical workflow to test these hypotheses and characterize the anticancer potential of this compound in vitro.
Overall Experimental Workflow
The proposed investigation follows a tiered approach, starting with broad screening for cytotoxic activity and progressively moving towards more detailed mechanistic studies.
Figure 1: A tiered experimental workflow for the in vitro characterization of a novel anticancer compound.
Materials and Reagents
-
Compound: this compound (ensure high purity, >98%)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).
-
Cell Culture Media: RPMI-1640, DMEM, or other appropriate media.
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine.
-
Reagents: DMSO (cell culture grade), Phosphate Buffered Saline (PBS), Trypsin-EDTA.
-
Assay Kits:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assay kits.
-
BrdU Cell Proliferation Assay Kit.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
-
Other: Propidium Iodide, RNase A, Ethanol (ice-cold 70%).
-
Equipment: Humidified CO2 incubator (37°C, 5% CO2), Class II biological safety cabinet, microplate reader, flow cytometer, inverted microscope, multichannel pipettes.
Detailed Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound working concentrations (ranging from, for example, 0.1 µM to 100 µM) to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC50).
Table 1: Example IC50 Data Presentation
| Cell Line | Tissue of Origin | IC50 (µM) of this compound (48h) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 28.5 ± 3.1 |
| HCT116 | Colorectal Carcinoma | 8.9 ± 0.9 |
| HeLa | Cervical Adenocarcinoma | 21.4 ± 2.5 |
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in 6-well plates. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the media) by trypsinization, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer.
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
Figure 2: Hypothesized pathway showing how inhibition of pyrimidine synthesis can lead to cell cycle arrest.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a marker for membrane integrity, only entering cells in late apoptosis or necrosis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Protocol 2).
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1x Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Table 2: Example Apoptosis Data Summary
| Treatment (24h) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| Compound (1x IC50) | 60.3 ± 4.5 | 25.8 ± 3.1 | 13.9 ± 2.2 |
| Compound (2x IC50) | 35.7 ± 3.9 | 41.2 ± 4.0 | 23.1 ± 3.3 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, every experiment must include the following controls:
-
Untreated Control: Cells in media alone, to monitor baseline cell health.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest dose of the compound, to account for any solvent effects.
-
Positive Control: A known anticancer drug with a similar proposed mechanism (e.g., 5-FU or Brequinar for DHODH inhibition) should be run in parallel to validate the assay's responsiveness.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature protocols, 1(3), 1458–1461. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining. Cold Spring Harbor protocols, 2016(9). [Link]
Application Notes & Protocols: A Framework for Characterizing 4-(Difluoromethyl)pyrimidine-5-carbonitrile in Enzymatic Assays
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine-5-carbonitrile scaffold is a recurring motif in medicinal chemistry, with derivatives showing inhibitory activity against critical enzyme classes, including protein kinases and enzymes of the pyrimidine biosynthesis pathway.[1][2][3] This document provides a comprehensive framework for the enzymatic characterization of 4-(Difluoromethyl)pyrimidine-5-carbonitrile, a compound of interest for which specific biological targets have not been widely reported. Recognizing the absence of a known target, this guide is structured to empower researchers with a logical, stepwise strategy—from initial target hypothesis generation to detailed kinetic analysis. We present a universal protocol for assessing enzyme inhibition and provide a specific, field-proven example using Dihydroorotate Dehydrogenase (DHODH), a plausible target involved in pyrimidine metabolism.[4][5][6] Our objective is to furnish the scientific community with the foundational principles and actionable protocols required to elucidate the biochemical function of this and similar novel small molecules.
Introduction: The Scientific Rationale
This compound belongs to a class of heterocyclic compounds that are of significant interest in drug discovery. The electron-withdrawing nature of the difluoromethyl group and the nitrile moiety can influence the molecule's binding properties, making it a candidate for interaction with various enzyme active sites.[7] While direct enzymatic data for this specific compound is scarce, the broader family of pyrimidine-5-carbonitrile derivatives has been successfully developed as inhibitors of enzymes crucial to cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinases and Phosphoinositide 3-kinases (PI3Ks).[1][8][9]
Furthermore, the structural similarity of pyrimidines to nucleotide precursors suggests that enzymes involved in nucleotide metabolism are viable potential targets.[10][11] Specifically, the de novo pyrimidine biosynthesis pathway is essential for creating the building blocks of DNA and RNA and is a validated target in cancer and autoimmune diseases.[5][11]
This guide, therefore, is not a rigid protocol for a single enzyme but a strategic workflow. It begins with methods for identifying potential enzyme targets and proceeds through a tiered approach of screening, IC50 determination, and detailed mechanism of action (MOA) studies.
Part I: Hypothesis Generation — Identifying Potential Enzyme Targets
Without a known target, the initial step is to generate a data-driven hypothesis. This prevents wasteful random screening and focuses resources on plausible biological partners.
In Silico Target Prediction
Computational tools offer a powerful first pass for identifying potential enzyme targets based on the ligand's structure. These methods compare the 3D conformation and chemical features of this compound against databases of known enzyme binding pockets.[12][13]
-
Molecular Docking: This technique predicts the binding orientation and affinity of the small molecule within the active site of various crystallized enzymes.[14][15] A strong predicted binding energy can prioritize an enzyme for experimental validation.
Hypothesis-Driven Target Selection
Based on the established activities of structurally related molecules, a logical starting point is to screen against enzymes from relevant families:
-
Protein Kinases: Given that numerous pyrimidine derivatives inhibit kinases, screening against a representative panel (e.g., EGFR, VEGFR-2, PI3K) is a sound strategy.[1][3][8]
-
Pyrimidine Biosynthesis Enzymes: The core pyrimidine structure suggests a potential interaction with enzymes in this pathway.[10][11] Dihydroorotate Dehydrogenase (DHODH) is a particularly attractive target as it is a rate-limiting enzyme in this pathway and a known target for other pyrimidine-like inhibitors.[4][5][6]
Part II: A Universal Protocol for Hit Identification & Validation
Once a candidate enzyme is chosen, the immediate goal is to determine if this compound exhibits any inhibitory activity. This is a primary "hit-finding" assay.
Core Principle: Measuring Initial Velocity
An enzymatic assay's foundation is the accurate measurement of the initial reaction rate (V₀), which is the linear phase of product formation over time.[18][19] It is critical to operate within this phase to ensure that substrate depletion or product inhibition does not confound the results.[7]
Experimental Workflow: Single-Point Inhibition Screen
This protocol is designed to be a rapid and cost-effective method to identify inhibitory activity at a single, high concentration of the test compound.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)[18]
-
This compound (dissolved in a suitable solvent, typically DMSO)
-
Vehicle Control (e.g., DMSO)
-
96-well or 384-well microplates
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, as required by the assay)
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO).
-
Assay Plate Setup:
-
"No Inhibition" Control Wells: Add assay buffer, vehicle (DMSO), and the enzyme solution.
-
"Test Compound" Wells: Add assay buffer, this compound (e.g., to a final concentration of 10 or 50 µM), and the enzyme solution.
-
"Background" Control Wells: Add assay buffer, vehicle (DMSO), and substrate, but no enzyme . This accounts for non-enzymatic substrate degradation.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature. This allows the compound to bind to the enzyme before the reaction starts.[20]
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Signal Detection: Immediately begin measuring the signal (e.g., absorbance or fluorescence) over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Determine the initial velocity (V₀) for each well by calculating the slope of the linear portion of the signal-versus-time curve.
-
Subtract the rate of the background control from all other wells.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100
-
A significant % Inhibition value (typically >50%) designates the compound as a "hit" and warrants further characterization.
}
Part III: Detailed Protocol for Inhibitor Characterization
Once a compound is validated as a hit, the next steps are to quantify its potency (IC50) and understand its mechanism of action (MOA).
IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is the standard measure of an inhibitor's potency.[8]
Protocol:
-
Serial Dilution: Prepare a serial dilution of this compound. A common approach is an 8-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Assay Setup: Set up the assay as described in Part II, but instead of a single concentration, add each concentration from the dilution series to its own set of wells. Include "No Inhibition" (0% inhibition) and "Full Inhibition" (a known potent inhibitor, if available, or no enzyme for 100% inhibition) controls.
-
Execution & Data Collection: Follow steps 3-5 from the single-point screen protocol.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration of the compound.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
| Parameter | Description | Typical Value/Range |
| Compound Stock | High-concentration starting solution | 10-50 mM in DMSO |
| Dilution Series | Number of points and fold-dilution | 8-12 points, 2-fold or 3-fold |
| Final DMSO % | Kept constant across all wells | < 1% (to avoid solvent effects) |
| Substrate Conc. | Held constant for IC50 determination | At or near the Kₘ value[18] |
| Enzyme Conc. | Held constant, gives a robust signal | Dependent on enzyme specific activity |
Table 1: Typical parameters for an IC50 determination experiment.
Mechanism of Action (MOA) Studies
MOA studies reveal how the inhibitor interacts with the enzyme.[9] The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[20][21]
Principle: The mode of inhibition is determined by measuring the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) in the presence of multiple fixed concentrations of the inhibitor.
Protocol:
-
Experimental Matrix: This experiment requires a two-dimensional matrix. You will vary the substrate concentration along one axis and the inhibitor concentration along the other.
-
Select 3-4 fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, perform a full substrate titration curve (e.g., 8-10 substrate concentrations, spanning from 0.1x Kₘ to 10x Kₘ).
-
-
Assay Execution: Run the enzymatic assay for every combination of substrate and inhibitor concentration, measuring the initial velocity (V₀) for each.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, transform the data by taking the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/V₀).
-
Plot 1/V₀ (y-axis) versus 1/[S] (x-axis). This is a Lineweaver-Burk plot.
-
The plot will generate a series of lines, one for each inhibitor concentration. The pattern of line intersections reveals the mechanism of action.
-
}
Part IV: Example Protocol — DHODH Inhibition Assay
As discussed, Dihydroorotate Dehydrogenase (DHODH) is a plausible target. This protocol provides a concrete example of applying the general framework. The assay measures the DHODH-catalyzed reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which can be monitored by a decrease in absorbance.[4][22]
Assay Principle: DHODH oxidizes dihydroorotate to orotate. Electrons are transferred to DCIP, causing it to lose its blue color. The rate of absorbance decrease at 600 nm is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO), substrate
-
2,6-dichloroindophenol (DCIP), electron acceptor
-
Coenzyme Q10 (CoQ10), cofactor
-
Assay Buffer: e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100
-
This compound
Protocol:
-
Compound Plating: Perform serial dilutions of this compound directly in a 96-well plate.
-
Enzyme Addition: Add DHODH enzyme solution to each well. Incubate for 30 minutes at 25°C to allow for inhibitor binding.[22]
-
Reaction Mix Preparation: Prepare a master mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the well should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.[22]
-
Reaction Initiation: Add the reaction mix to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at 600 nm every 30 seconds for 15-20 minutes in a microplate reader.
-
Data Analysis: Determine the initial velocity (rate of decrease in absorbance) for each well. Proceed with IC50 and MOA analysis as described in Part III.
Conclusion and Best Practices
This application note provides a strategic and comprehensive guide for the characterization of this compound as a potential enzyme inhibitor. By starting with rational target identification and progressing through a validated workflow of hit identification, potency determination, and mechanistic studies, researchers can efficiently and accurately define the compound's biochemical activity.
Key Best Practices:
-
Solubility: Always ensure the compound is fully dissolved in the assay buffer at the tested concentrations. Precipitated compound is a common source of artifacts.
-
Assay Linearity: Confirm that the assay signal is linear with respect to both time and enzyme concentration before beginning inhibitor studies.[18]
-
Controls are Critical: Always include positive (known inhibitor) and negative (vehicle) controls to ensure the assay is performing as expected.[9]
-
Orthogonal Assays: If a compound is confirmed as an inhibitor, validate the finding using a different assay technology if possible (e.g., a fluorescence-based assay vs. an absorbance-based one) to rule out compound interference.
By following this structured approach, researchers can confidently elucidate the enzymatic profile of novel compounds like this compound, contributing valuable knowledge to the fields of chemical biology and drug discovery.
References
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS. (2012). PubMed. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012). NCBI Bookshelf. Retrieved from [Link]
-
Lin, J.-H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903–1910. Retrieved from [Link]
-
In Silico Investigation Of Pyrimidine-Coumarin Hybrids From The Perspective Of Multi-Target Screening As COX And SARS-Cov-2 Inhi. (n.d.). IOSR Journal. Retrieved from [Link]
-
Interactions Between Small Molecule Ligands and Target Enzymes. (n.d.). Frontiers Research Topic. Retrieved from [Link]
-
In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. (2024). Chemical Methodologies. Retrieved from [Link]
-
A general model to predict small molecule substrates of enzymes based on machine and deep learning. (2024). YouTube. Retrieved from [Link]
-
In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. (n.d.). AIP Publishing. Retrieved from [Link]
-
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (n.d.). CORE. Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. Retrieved from [Link]
-
Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. (n.d.). PubMed. Retrieved from [Link]
-
Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). YouTube. Retrieved from [Link]
-
Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2023). ChemBioChem. Retrieved from [Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Scientific Reports. Retrieved from [Link]
-
Enzyme inhibitors. (n.d.). University College London. Retrieved from [Link]
-
Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. (n.d.). SciSpace. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). NCBI Bookshelf. Retrieved from [Link]
-
Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. (n.d.). Elabscience. Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved from [Link]
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (n.d.). PMC. Retrieved from [Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. (2020). PLOS Genetics. Retrieved from [Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. (n.d.). PMC. Retrieved from [Link]
-
Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. iosrjournals.org [iosrjournals.org]
- 15. chemmethod.com [chemmethod.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Untitled Document [ucl.ac.uk]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Investigation of 4-(Difluoromethyl)pyrimidine-5-carbonitrile in Antiviral Research
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 4-(Difluoromethyl)pyrimidine-5-carbonitrile in antiviral research. While direct antiviral studies on this specific molecule are not yet prevalent in public literature, its structural features, particularly the pyrimidine-5-carbonitrile core, suggest it is a compound of significant interest. Pyrimidine analogues are a well-established class of therapeutic agents, known to interfere with the synthesis of viral DNA and RNA.[1] This document outlines the scientific rationale for investigating this compound, its potential mechanisms of action, and detailed protocols for its synthesis and evaluation in a panel of antiviral assays.
Introduction and Scientific Rationale
The pyrimidine scaffold is a cornerstone in the development of antiviral and anticancer therapeutics.[2][3] These heterocyclic compounds are integral components of nucleic acids, and their analogues can act as antimetabolites, disrupting the replication of rapidly proliferating cells and viruses.[1] The introduction of a difluoromethyl (-CHF₂) group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles. The carbonitrile (-C≡N) group, on the other hand, is a versatile functional group that can participate in various non-covalent interactions with biological targets.
Given the known antiviral activities of various pyrimidine-5-carbonitrile derivatives against a range of viruses, it is hypothesized that this compound may exhibit antiviral properties through one or more of the following mechanisms:
-
Inhibition of Viral Polymerase: As a nucleoside analogue mimic, the compound, upon intracellular phosphorylation, could act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.[3]
-
Inhibition of Pyrimidine Biosynthesis: The compound may target host cell enzymes involved in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH).[4][5] Depletion of the intracellular pyrimidine pool would indirectly inhibit viral replication.[4]
-
Modulation of Host Immune Response: Some pyrimidine biosynthesis inhibitors have been shown to induce an antiviral state by stimulating the expression of interferon-stimulated genes (ISGs) independent of type 1 interferon production.[6]
These potential mechanisms provide a strong rationale for the systematic evaluation of this compound as a novel antiviral candidate.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Protocol for Synthesis
Step 1: Synthesis of the β-keto nitrile intermediate
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable starting material (e.g., a β-keto ester) in an appropriate anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add difluoroacetic anhydride dropwise to the cooled solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the difluoromethyl β-keto nitrile intermediate.
Step 2: Formation of the enamine intermediate
-
Dissolve the purified β-keto nitrile intermediate from Step 1 in ethanol.
-
Add an excess of malononitrile and a catalytic amount of a weak base (e.g., piperidine or triethylamine).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude enamine can be used in the next step without further purification, or it can be purified by recrystallization.
Step 3: Cyclization to form the pyrimidine ring
-
Dissolve the crude enamine intermediate from Step 2 in a suitable solvent such as ethanol or isopropanol.
-
Add an equimolar amount of formamidine acetate and a base (e.g., sodium ethoxide).
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.
Antiviral Activity Screening Protocols
A tiered approach is recommended for screening the antiviral activity of this compound. This involves initial cytotoxicity assays followed by primary antiviral screening and then more detailed mechanism of action studies.
Cytotoxicity Assay
It is crucial to determine the concentration range at which the compound is not toxic to the host cells. The 50% cytotoxic concentration (CC₅₀) is a key parameter.
Protocol: MTS Assay for Cytotoxicity
-
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza, HeLa for RSV) at a density that will result in 80-90% confluency after 48-72 hours. Incubate at 37 °C with 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 1 mM).
-
Treatment: After 24 hours of cell seeding, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37 °C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the compound concentration and determine the CC₅₀ value using a non-linear regression analysis.
Primary Antiviral Screening
The primary screen aims to determine the 50% effective concentration (EC₅₀) of the compound required to inhibit viral replication.
Protocol: Viral Yield Reduction Assay
-
Cell Plating: Seed cells in a 24-well or 48-well plate and allow them to adhere overnight.
-
Infection: Infect the cells with the virus of interest at a low multiplicity of infection (MOI) (e.g., 0.01-0.1) for 1 hour at 37 °C.
-
Treatment: After the infection period, remove the viral inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of this compound. The concentrations should be below the determined CC₅₀.
-
Incubation: Incubate the plates for a duration that allows for multiple rounds of viral replication (e.g., 24-72 hours, depending on the virus).
-
Harvesting: Collect the cell culture supernatant at the end of the incubation period.
-
Quantification of Viral Titer: Determine the viral titer in the supernatant using a standard method such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration. The Selectivity Index (SI) can then be calculated as CC₅₀/EC₅₀. A higher SI value indicates a more promising antiviral candidate.
Workflow for Antiviral Screening
Caption: A streamlined workflow for the initial antiviral evaluation of the target compound.
Mechanism of Action (MoA) Studies
If this compound shows promising antiviral activity with a good selectivity index, further studies should be conducted to elucidate its mechanism of action.
Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.
Protocol:
-
Seed cells in a multi-well plate.
-
Infect the cells with the virus at a high MOI (e.g., 1-5).
-
Add the compound at a concentration of 5-10 times its EC₅₀ at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
-
Harvest the supernatant or cell lysate at a fixed time point (e.g., 8-12 hours post-infection).
-
Quantify the viral yield.
-
Inhibition at early time points suggests an effect on viral entry, while inhibition at later time points points towards an effect on replication or egress.
Pyrimidine Biosynthesis Inhibition Assay
This assay can determine if the compound's antiviral activity is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Protocol:
-
Perform a viral yield reduction assay as described in section 3.2.
-
In a parallel set of experiments, supplement the culture medium with exogenous pyrimidines (e.g., uridine or cytidine) or intermediates of the pyrimidine biosynthesis pathway (e.g., orotic acid).[4]
-
If the addition of these supplements reverses the antiviral effect of the compound, it strongly suggests that the compound targets the pyrimidine biosynthesis pathway.[6]
Viral Polymerase Inhibition Assay
Direct inhibition of viral polymerase can be assessed using a cell-free enzymatic assay or a cell-based reporter assay.
Protocol (Cell-based minireplicon system):
-
Co-transfect cells with plasmids expressing the viral polymerase components and a reporter gene (e.g., luciferase) under the control of a viral promoter.
-
Treat the transfected cells with different concentrations of the compound.
-
After 24-48 hours, lyse the cells and measure the reporter gene activity.
-
A dose-dependent decrease in reporter activity indicates inhibition of the viral polymerase complex.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data
| Virus Target | Cell Line | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A/H1N1 | A549 | >100 | 5.2 | >19.2 |
| SARS-CoV-2 | Vero E6 | >100 | 8.7 | >11.5 |
| Respiratory Syncytial Virus (RSV) | HeLa | >100 | 12.1 | >8.3 |
Interpretation: A high SI value (typically >10) is desirable as it indicates that the compound is effective at concentrations well below those that cause host cell toxicity.
Conclusion
This compound represents a promising scaffold for the development of novel antiviral agents. The protocols outlined in these application notes provide a systematic approach to thoroughly investigate its antiviral potential, from initial synthesis and screening to detailed mechanism of action studies. The insights gained from these experiments will be crucial in determining the future trajectory of this compound in the drug development pipeline.
References
-
National Center for Biotechnology Information. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link][1]
-
Löffler, M., & Caras, I. W. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11847. Retrieved from [Link][2]
-
Journal of Medicinal Chemistry. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Research and Reviews, 10(3). Retrieved from [Link][3]
-
MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 234. Retrieved from [Link]
-
PubMed. (1979). Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure. Acta Virologica, 23(5), 415-421. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3681. Retrieved from [Link]
-
ResearchGate. (2021). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. bioRxiv. Retrieved from [Link]
-
YouTube. (2023). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. Retrieved from [Link]
-
National Institutes of Health. (2022). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Molecules, 27(19), 6265. Retrieved from [Link]
-
National Institutes of Health. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens, 9(9), e1003678. Retrieved from [Link][4]
-
Oriental Journal of Chemistry. (2014). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Oriental Journal of Chemistry, 30(4). Retrieved from [Link]
-
National Institutes of Health. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15, 6383. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1895-1913. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(38), 17757-17774. Retrieved from [Link]
-
National Institutes of Health. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 60(11), 6609-6618. Retrieved from [Link][6]
-
National Institutes of Health. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14, 28945. Retrieved from [Link][7]
-
PubMed. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. Retrieved from [Link]
-
PubMed. (2011). Broad-spectrum Antiviral That Interferes With De Novo Pyrimidine Biosynthesis. Antimicrobial Agents and Chemotherapy, 55(4), 1498-1506. Retrieved from [Link][5]
-
National Institutes of Health. (2021). 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication. Science, 374(6574), 1499-1505. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 244, 114845. Retrieved from [Link]
-
ResearchGate. (2025). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Archiv der Pharmazie, 338(8), 377-384. Retrieved from [Link]
Sources
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of Novel Pyrimidine-5-Carbonitrile Compounds
Introduction: The Therapeutic Promise of Pyrimidine-5-Carbonitrile Scaffolds
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs.[3] Recently, the pyrimidine-5-carbonitrile moiety has emerged as a particularly promising pharmacophore for developing a new generation of targeted anti-inflammatory agents.[4][5]
These compounds have demonstrated potent inhibitory effects on key inflammatory mediators, such as cyclooxygenase-2 (COX-2), and signaling pathways that govern the production of pro-inflammatory cytokines.[4][5][6] Their mechanism often involves the modulation of critical kinase families, including Janus kinases (JAKs) and mitogen-activated protein kinases (MAPKs), which are central to the inflammatory cascade.[7][8][9]
This guide provides a comprehensive framework for researchers to investigate and validate the anti-inflammatory potential of novel pyrimidine-5-carbonitrile derivatives. It outlines an integrated workflow from initial in vitro screening to detailed mechanistic elucidation, supported by robust, step-by-step protocols and data interpretation guidelines.
Unraveling the Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of pyrimidine-5-carbonitrile compounds are often attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of inflammatory genes. Understanding these pathways is critical for characterizing novel inhibitors.
2.1 The NF-κB Signaling Pathway The Nuclear Factor kappa B (NF-κB) pathway is a master regulator of inflammation.[10] In resting cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[10] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[10][11] This phosphorylation marks IκBα for degradation, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[10][12] Novel pyrimidine compounds may inhibit this pathway by targeting upstream kinases like IKK.
2.2 The MAPK Signaling Pathway Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK, are crucial for translating extracellular stimuli into cellular inflammatory responses.[7] The p38 MAPK pathway, in particular, plays a pivotal role in regulating the production of TNF-α and IL-1.[7][9] Its activation is a key event in many inflammatory diseases.[13][14] Inhibition of p38 phosphorylation is a common mechanism for anti-inflammatory drug candidates.[15]
2.3 The JAK-STAT Signaling Pathway The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling.[8][16][17] Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the expression of inflammatory response genes.[17] The pyrimidine scaffold is a known inhibitor of JAK family kinases, making this pathway a primary target for pyrimidine-5-carbonitrile compounds.[8][18]
Caption: A stepwise workflow for screening novel anti-inflammatory compounds.
Protocols: Primary In Vitro Screening
The following protocols are designed for the initial assessment of anti-inflammatory activity using the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation. [19][20] 4.1 Protocol: Cell Viability Assay (MTS)
-
Causality: Before assessing anti-inflammatory properties, it is crucial to determine the non-cytotoxic concentration range of the test compounds. A reduction in inflammatory markers should be due to specific inhibitory action, not cell death.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-5-carbonitrile compounds in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTS Reagent: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
-
4.2 Protocol: Nitric Oxide (NO) Production Assay
-
Causality: Lipopolysaccharide (LPS) stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in nitric oxide (NO) production, a key inflammatory mediator. [20][21]This assay measures the inhibitory effect of the compounds on this process. [22][23]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the compounds for 1 hour.
-
Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. [23] 4. Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Results are expressed as a percentage of NO inhibition compared to the LPS-only control.
-
4.3 Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
-
Causality: TNF-α and IL-6 are potent pro-inflammatory cytokines central to the inflammatory response. [1][24][25]An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method to quantify the reduction of these secreted cytokines in the cell culture medium following treatment with the test compounds. [26]
-
Step-by-Step Methodology:
-
Sample Collection: Prepare samples as described in Protocol 4.2 (Steps 1-4). After the 24-hour incubation, centrifuge the plate to pellet any cells and collect the supernatant.
-
ELISA Procedure (General): Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. A general workflow is as follows: [24][27][28] * Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add standards and collected cell supernatants to the wells and incubate for 2 hours at room temperature. [25] * Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour.
-
Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate for 20-30 minutes.
-
Substrate Addition: Add TMB substrate and incubate until a blue color develops.
-
Stop Reaction: Add a stop solution to turn the color yellow.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.
-
Protocols: Mechanistic Elucidation
Once lead compounds are identified, the following protocols help to dissect the specific molecular pathways they inhibit.
5.1 Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
-
Causality: This protocol directly assesses whether the test compounds inhibit the activation of key signaling proteins by detecting their phosphorylation status. A decrease in the phosphorylated form of a protein (e.g., p-p65, p-p38) relative to its total protein level is a direct indicator of pathway inhibition. [10][12][29][30]
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for p-p65, 60 minutes for p-p38). [10] 2. Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size. [29] 5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [29] 6. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [29] 7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-p65, total p65, p-p38, total p38, and a loading control (e.g., β-actin or GAPDH). Recommended antibodies can be found in kits like the NF-κB Pathway Antibody Sampler Kit. [11] 8. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [29] 9. Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
Data Presentation and Interpretation
Table 1: In Vitro Anti-inflammatory Activity of Exemplary Pyrimidine-5-Carbonitrile Compounds
| Compound ID | Cytotoxicity (CC50, µM) | NO Inhibition (IC50, µM) | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| P5C-001 | > 100 | 12.5 | 15.8 | 20.1 |
| P5C-002 | > 100 | 2.1 | 3.5 | 5.2 |
| P5C-003 | 15.2 | 8.9 | 10.4 | 11.7 |
| Dexamethasone | > 100 | 5.6 | 7.3 | 9.8 |
Data are presented as mean values from three independent experiments. IC50/CC50 values are calculated using non-linear regression analysis.
Interpretation:
-
A high CC50 value indicates low cytotoxicity, which is a desirable trait.
-
Low IC50 values for NO, TNF-α, and IL-6 inhibition signify high potency.
-
A compound like P5C-002 shows superior potency to the positive control (Dexamethasone) and excellent safety (CC50 > 100 µM), marking it as a strong lead candidate.
-
A compound like P5C-003 shows good potency but has a narrow therapeutic window due to its cytotoxicity, suggesting a need for structural modification.
References
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Cureus. [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2021). Experimental and Therapeutic Medicine. [Link]
-
The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. (2001). Annals of the Rheumatic Diseases. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules. [Link]
-
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PLoS One. [Link]
-
What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2022). Molecules. [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). International Journal of Molecular Sciences. [Link]
-
In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2017). Iranian Journal of Basic Medical Sciences. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. [Link]
-
Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. (2012). Journal of Visualized Experiments. [Link]
-
Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. ResearchGate. [Link]
-
ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... ResearchGate. [Link]
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (2024). Molecules. [Link]
-
Janus kinase inhibitor. Wikipedia. [Link]
-
Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10. (2018). The Journal of Experimental Medicine. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2024). Scientific Reports. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Pharmaceuticals. [Link]
-
Natural brakes on inflammation could treat chronic diseases. News-Medical.Net. [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics. [Link]
-
Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. YouTube. [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). RSC Advances. [Link]
-
Components of the JAK-STAT pathway and the pyrimidine metabolism were... ResearchGate. [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2015). Journal of Parenteral and Enteral Nutrition. [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. (2021). Cancers. [Link]
-
KEGG PATHWAY Database. Kyoto Encyclopedia of Genes and Genomes. [Link]
-
Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. (2022). Molecules. [Link]
-
The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. (2021). Frontiers in Molecular Neuroscience. [Link]
Sources
- 1. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 16. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 17. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journalajrb.com [journalajrb.com]
- 23. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. One moment, please... [novamedline.com]
- 29. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 30. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) for 4-(Difluoromethyl)pyrimidine Derivatives
An Application Note from the Desk of a Senior Application Scientist
Introduction: The Strategic Importance of the 4-(Difluoromethyl)pyrimidine Scaffold
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for drug discovery.[1][2][3] Among these, the pyrimidine nucleus is of paramount importance, forming the core of natural nucleic acid components and a wide array of therapeutic agents with activities spanning from anticancer to antimicrobial.[4][5][6][7] This application note focuses on a particularly promising subclass: 4-(difluoromethyl)pyrimidine derivatives.
The difluoromethyl (CHF₂) group is a modern tool in drug design, often employed as a lipophilic bioisostere of a hydroxyl or thiol group. Its introduction can significantly enhance metabolic stability by blocking sites of oxidation and improve cell membrane permeability. Furthermore, the CHF₂ group can act as a hydrogen bond donor, influencing binding affinity and selectivity for the biological target. This guide provides a comprehensive, experience-driven framework for systematically developing Structure-Activity Relationships (SAR) for this valuable class of compounds, with a focus on their potential as kinase inhibitors—a target class where pyrimidine derivatives have shown significant success.[8]
The SAR Development Workflow: A Holistic View
The journey from a chemical scaffold to an optimized lead compound is an iterative cycle of design, synthesis, testing, and analysis. The goal is to understand precisely how specific structural modifications to a molecule influence its biological activity.[9] This workflow is not merely a sequence of steps but a strategic process where each phase informs the next.
Caption: High-level workflow for SAR development.
Part I: Synthesis of a Focused Library of 4-(Difluoromethyl)pyrimidine Derivatives
Causality in Library Design
The foundation of a successful SAR study is a well-designed chemical library. Rather than random modifications, each analog should be chosen to test a specific hypothesis. For our 4-(difluoromethyl)pyrimidine core, we will focus on substitutions at the 2- and 6-positions.
-
Position 2 (R¹): Often a key interaction point in the hinge region of kinase ATP-binding pockets. We will explore a range of anilines to probe:
-
Electronic Effects: Introducing electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -Cl, -CF₃) groups.
-
Steric Bulk: Comparing small (e.g., -H) vs. bulky (e.g., -tBu) substituents.
-
Positional Isomerism: Evaluating ortho-, meta-, and para-substitutions.
-
-
Position 6 (R²): This position often points towards the solvent-exposed region. Modifications here can influence solubility and provide vectors for further functionalization. We will explore small alkyl and cycloalkyl groups.
Protocol 1: General Synthetic Route
This protocol outlines a representative synthesis starting from a commercially available pyrimidine precursor. The methodology is based on established nucleophilic aromatic substitution (SₙAr) reactions, which are robust and versatile for library synthesis.[10]
Workflow Diagram: Synthesis
Caption: General workflow for the synthesis of target compounds.
Step-by-Step Methodology:
-
Synthesis of 4-(Difluoromethyl)-2-chloro-6-(R²)-pyrimidine (Intermediate 1):
-
To a solution of the starting 2,4-dichloro-6-(R²)-pyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or NMP) in a sealed reaction vessel, add (Difluoromethyl)trimethylsilane (TMS-CF₂H, 2.0 eq) and Cesium Fluoride (CsF, 3.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the monochlorinated intermediate. Self-Validation: Confirm structure and purity (>95%) by ¹H NMR and LC-MS before proceeding.
-
-
Synthesis of Final 2-(Anilino)-4-(difluoromethyl)-6-(R²)-pyrimidine Derivatives:
-
To a solution of Intermediate 1 (1.0 eq) in a solvent such as isopropanol or dioxane, add the desired substituted aniline (R¹-NH₂, 1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the mixture to reflux (80-120 °C) and monitor the reaction by LC-MS (typically 2-16 hours).
-
Once the reaction is complete, cool to room temperature and remove the solvent in vacuo.
-
Redissolve the residue in ethyl acetate or dichloromethane and wash with 1M HCl (aq), saturated sodium bicarbonate (aq), and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final compound via flash chromatography or preparative HPLC to achieve a purity of >98% for biological testing. Trustworthiness Check: Final compound identity must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part II: In Vitro Biological Evaluation
Rationale for Target and Assay Selection
Given the prevalence of pyrimidines as kinase inhibitors, we will proceed with an in vitro biochemical kinase assay.[11] This allows for a direct measurement of a compound's ability to inhibit the enzymatic activity of a specific kinase, providing clean, quantifiable data (IC₅₀ values) essential for building a robust SAR.[12][13] We will use a luminescence-based ADP detection assay, which is a homogenous, high-throughput compatible method that measures kinase activity by quantifying the amount of ADP produced.[14]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to determine the concentration at which a compound inhibits 50% of the kinase activity (IC₅₀).
Materials:
-
Kinase of interest (e.g., EGFR, JAK2)
-
Substrate (specific peptide or protein for the kinase)
-
ATP (at the Kₘ concentration for the specific kinase to ensure data comparability)[12]
-
Assay Buffer (containing MgCl₂)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a luminescence-capable plate reader
Step-by-Step Methodology:
-
Compound Plating:
-
Create a serial dilution series of the test compounds in DMSO (e.g., 11 points, 1:3 dilution starting from 10 mM).
-
Transfer a small volume (e.g., 1 µL) of the compound dilutions to the 384-well assay plates. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with no kinase for "background" controls.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in the appropriate assay buffer.
-
Prepare a 2X ATP solution in the same buffer.
-
Add 10 µL of the 2X Kinase/Substrate mix to each well of the assay plate.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature (or 30 °C) for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. This simultaneously terminates the reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence signal on a plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).
-
-
Data Analysis and IC₅₀ Determination:
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Normalize the data by setting the average of the "no inhibition" controls to 100% activity and the average of a high-concentration inhibitor control to 0% activity.
-
Plot the normalized % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter variable slope dose-response curve using graphing software (e.g., GraphPad Prism, Dotmatics) to determine the IC₅₀ value.
-
Part III: Establishing the Structure-Activity Relationship (SAR)
Data Consolidation and Analysis
The core of SAR analysis is the direct comparison of structural modifications with their impact on biological potency.[15] This data must be presented in a clear, organized format.
Table 1: SAR for 4-(Difluoromethyl)-6-methylpyrimidine Derivatives
| Cmpd | R¹ (Substitution at Position 2) | IC₅₀ (nM) vs. Target Kinase |
| 1 | Phenyl | 850 |
| 2 | 4-Chlorophenyl | 120 |
| 3 | 4-Methoxyphenyl | 650 |
| 4 | 4-(Trifluoromethyl)phenyl | 95 |
| 5 | 3-Chlorophenyl | 210 |
| 6 | 2-Chlorophenyl | 1500 |
| 7 | 3,4-Dichlorophenyl | 45 |
| 8 | 4-tert-Butylphenyl | 75 |
Note: The data presented is hypothetical and for illustrative purposes only.
Interpreting the Data (Narrative SAR):
-
Effect of Phenyl Substitution (R¹): The unsubstituted phenyl analog 1 serves as our baseline, with an IC₅₀ of 850 nM.
-
Electronics at the Para-Position: Introducing an electron-withdrawing chlorine atom at the para-position (2 ) leads to a ~7-fold increase in potency (IC₅₀ = 120 nM). A more strongly electron-withdrawing trifluoromethyl group (4 ) yields a similar improvement (IC₅₀ = 95 nM). In contrast, the electron-donating methoxy group (3 ) slightly weakens the activity relative to baseline. This suggests that an electron-deficient phenyl ring at R¹ is favorable for activity.
-
Positional Isomerism: Moving the chlorine from the para- (2 ) to the meta-position (5 ) slightly reduces potency (210 nM). Moving it to the ortho-position (6 ) is highly detrimental, causing a significant loss of activity (1500 nM). This strongly indicates a steric clash at the ortho-position, suggesting a tight fit in this region of the binding pocket.
-
Hydrophobicity and Additivity: The bulky, hydrophobic tert-butyl group at the para-position (8 ) is well-tolerated and improves potency (75 nM), indicating a hydrophobic pocket that can accommodate larger groups. The combination of two chloro-substituents (7 ) results in the most potent compound in this series (45 nM), suggesting an additive effect of favorable electronic and hydrophobic interactions.
Complementary Computational Analysis
To rationalize these experimental findings, computational methods like molecular docking can be invaluable.[16][17] This allows us to visualize the binding poses of our inhibitors within the target's active site and form hypotheses about the key molecular interactions.
Workflow Diagram: Molecular Docking
Caption: A typical workflow for a molecular docking study.
For example, a docking study could reveal that the para-chloro group of compound 2 forms a favorable halogen bond with a backbone carbonyl in the active site, while the ortho-chloro of compound 6 sterically clashes with a key residue, explaining the sharp drop in activity.
Conclusion and Future Directions
This application note has detailed a systematic approach to developing a robust structure-activity relationship for 4-(difluoromethyl)pyrimidine derivatives. Through a focused library design, efficient chemical synthesis, and precise in vitro biological evaluation, we have established clear SAR trends.
Key Findings:
-
The 2-anilino position is critical for potency.
-
Electron-withdrawing and hydrophobic substituents at the para-position of the aniline ring are highly favorable.
-
The ortho-position is sterically constrained and intolerant of substitution.
Next Steps for Lead Optimization: Based on these findings, the next iteration of library design should focus on:
-
Exploring a wider range of substituents at the 3- and 4-positions of the aniline ring to maximize interactions in the identified hydrophobic pocket.
-
Investigating bioisosteric replacements for the aniline ring itself, such as indazoles or pyrazoles, to probe alternative hydrogen bonding patterns.
-
Modifying the R² group at position 6 to improve physicochemical properties like solubility without negatively impacting potency.
By following this iterative, data-driven process, researchers can efficiently advance this promising chemical scaffold from an initial hit to a potent and well-characterized lead candidate.
References
-
Eurofins Discovery. In Vitro Kinase Assays. [Link]
-
Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]
-
Richard, A. M., Rabinowitz, J. R., & Waters, M. D. (1989). Strategies for the use of computational SAR methods in assessing genotoxicity. Mutation Research/Reviews in Genetic Toxicology, 221(3), 181-196. [Link]
-
Temml, V., & Kutil, Z. (2021). Structure-based molecular modeling in SAR analysis and lead optimization. Computational and Structural Biotechnology Journal, 19, 1431-1444. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]
-
Kar, S., & Roy, K. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 28(14), 5559. [Link]
-
Bogoyevitch, M. A., & Barr, R. K. (2014). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 1132, 113–128. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Creative Biolabs. SAR & QSAR Model. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Bannwarth, P., Valleix, A., Grée, D., & Grée, R. (2009). Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains. The Journal of Organic Chemistry, 74(12), 4646–4649. [Link]
-
Zhang, W. (2006). Fluorous synthesis of disubstituted pyrimidines. Molecular diversity, 10(3), 265–269. [Link]
-
Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5786. [Link]
-
Vasil'ev L. S., et al. (2010). ChemInform Abstract: Synthesis of 4‐(Trifluoromethyl)pyrido[4,3‐d]pyrimidine Derivatives. ChemInform, 41(24). [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 946002. [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 946002. [Link]
-
Filyakova, V. I., et al. (2013). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 62(1), 224-229. [Link]
-
Kumar, D., & Singh, J. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 631023. [Link]
-
Bannwarth, P., et al. (2009). Collection - Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains. The Journal of Organic Chemistry. [Link]
-
Alsalme, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
El-Sayed, N. F., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(3), 444-459. [Link]
-
Wang, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716. [Link]
-
Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal, 2(2). [Link]
-
Wang, W., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1931-1943. [Link]
-
Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]
Sources
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 10. Fluorous synthesis of disubstituted pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. mdpi.com [mdpi.com]
- 16. Structure-based molecular modeling in SAR analysis and lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SAR & QSAR Model - Creative Biolabs [creative-biolabs.com]
Application Note: The Strategic Use of 4-(Difluoromethyl)pyrimidine-5-carbonitrile in Fragment-Based Drug Design
Introduction: The Power of Fluorinated Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2][3][4] By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more thorough exploration of a target's chemical space, often identifying hits with high ligand efficiency.[5] These initial fragment hits, though typically weak binders, provide high-quality starting points for optimization into potent, drug-like molecules.[6][7]
Within the FBDD paradigm, the strategic incorporation of fluorine has become a powerful tactic. The difluoromethyl (-CF2H) group, in particular, offers a unique combination of physicochemical properties that are highly advantageous for medicinal chemistry.[8] It acts as a bioisostere for common functional groups like hydroxyls and thiols, enhances metabolic stability, and improves membrane permeability due to its lipophilic nature.[8][9][10] Crucially, unlike the trifluoromethyl group, the -CF2H moiety retains an acidic proton, enabling it to function as a weak hydrogen bond donor, which can be pivotal for target engagement.[8][11][12]
This application note provides a detailed guide to the use of 4-(Difluoromethyl)pyrimidine-5-carbonitrile , a versatile fragment that combines the benefits of the difluoromethyl group with the proven pyrimidine-5-carbonitrile scaffold, which is prevalent in many kinase and protein-protein interaction inhibitors.[13][14][15][16][17] We will explore its unique properties, provide detailed protocols for its application in screening campaigns, and outline strategies for hit-to-lead optimization.
Fragment Profile: this compound
The selection of this compound as a primary screening fragment is underpinned by a compelling set of structural and physicochemical attributes.
Key Physicochemical Properties:
| Property | Value/Description | Rationale for FBDD |
| Molecular Weight | ~167.1 g/mol | Well within the "Rule of Three" for fragments, ensuring higher probability of binding and simpler chemistry for follow-up. |
| Structure | Pyrimidine core with a -CF2H group at position 4 and a nitrile (-CN) group at position 5. | The pyrimidine scaffold is a well-known "privileged" structure in medicinal chemistry. The nitrile can act as a hydrogen bond acceptor or a vector for chemical elaboration. |
| Difluoromethyl Group (-CF2H) | Lipophilic hydrogen bond donor. | Offers a unique interaction capability not present in simple methyl or trifluoromethyl analogues, potentially unlocking novel binding modes.[8][11] Increases metabolic stability by blocking oxidative metabolism.[8][9] |
| LogP | Moderately lipophilic. | The -CF2H group enhances lipophilicity compared to a methyl group, which can improve cell permeability.[8][11] |
| Hydrogen Bonding | The pyrimidine nitrogens and the nitrile group act as hydrogen bond acceptors. The -CF2H group acts as a weak hydrogen bond donor.[10][12] | Provides multiple potential interaction points with a protein target, increasing the likelihood of identifying a binding event. |
Synthesis: The synthesis of pyrimidine-5-carbonitrile derivatives is well-established and typically involves a multicomponent reaction.[18][19] For instance, a common route involves the condensation of an appropriate aldehyde, malononitrile, and urea or thiourea in the presence of a catalyst.[18]
Experimental Workflow: Screening and Hit Validation
A successful FBDD campaign requires a cascade of sensitive biophysical techniques to identify and validate the weak binding affinities characteristic of fragments.[1][20]
Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy
The presence of the difluoromethyl group makes ¹⁹F NMR an exceptionally powerful and efficient primary screening method. The ¹⁹F nucleus offers a high signal-to-noise ratio and a wide chemical shift range with no background signal from the biological target, allowing for the screening of fragment mixtures.[20]
Objective: To rapidly identify fragments that bind to the target protein by observing changes in the ¹⁹F NMR signal of this compound.
Materials:
-
Target protein stock solution (e.g., 10-50 µM in a suitable buffer, e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)
-
This compound stock solution (e.g., 10 mM in d6-DMSO)
-
NMR tubes, spectrometer with a cryoprobe.
Methodology:
-
Sample Preparation:
-
Reference Sample: Prepare a sample containing the fragment (e.g., 100-200 µM final concentration) in the assay buffer with 10% D₂O.
-
Protein Sample: Prepare a sample identical to the reference but also containing the target protein (e.g., 10-20 µM final concentration).
-
Note: It is common to screen mixtures of 5-10 fluorinated fragments simultaneously, provided their ¹⁹F signals are well-resolved.
-
-
NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and protein samples.
-
Typical acquisition parameters on a 500 MHz spectrometer might include a 30-degree pulse angle and a recycle delay of 1.5 seconds.
-
-
Data Analysis:
-
Compare the spectra of the reference and protein-containing samples.
-
Hit Identification: A positive hit is indicated by a change in the ¹⁹F signal upon addition of the protein. This can manifest as:
-
Line broadening (most common for weak binders)
-
A chemical shift perturbation
-
A decrease in signal intensity
-
-
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure binding affinity and kinetics in real-time. It serves as an excellent orthogonal method to confirm hits from a primary screen.[20][21]
Objective: To confirm the binding of this compound to the immobilized target and determine its dissociation constant (K D).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Purified target protein
-
Fragment solutions at various concentrations
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Target Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-4000 RU for fragment screening).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a concentration series of this compound in running buffer (e.g., ranging from 1 µM to 1 mM, due to expected weak affinity). A DMSO concentration match across all samples is critical.
-
Inject the fragment solutions over the immobilized target surface and a reference flow cell (for background subtraction).
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model.
-
Hit Confirmation: A concentration-dependent binding response confirms a true interaction. The analysis will yield a K D value, quantifying the binding affinity.
-
Hit-to-Lead Optimization Strategies
Once this compound is confirmed as a hit, structural biology (primarily X-ray crystallography) is crucial to visualize its binding mode.[22][23] This structural information guides the optimization process.[6]
-
Fragment Growing: This is often the most direct strategy.[5][24] If the crystal structure reveals a solvent-exposed vector on the fragment, new chemical functionality can be added to engage with nearby residues. For this compound, promising growth vectors include the nitrile group (which can be hydrolyzed or converted to other functional groups) or the unsubstituted positions on the pyrimidine ring.
-
Fragment Merging: If a separate fragment screen identifies another fragment binding in an adjacent, overlapping pocket, a new, larger molecule can be designed that incorporates the key binding features of both original hits.[6][24] This can lead to a substantial increase in affinity.
-
Fragment Linking: When two fragments bind to distinct, non-overlapping pockets, they can be connected via a chemical linker.[24] The design of the linker is critical to maintain the optimal binding orientation of both fragments.
Conclusion
This compound represents a high-value fragment for FBDD campaigns. Its unique combination of a privileged scaffold and the advantageous physicochemical properties of the difluoromethyl group makes it an excellent tool for probing protein binding sites. The protocols and strategies outlined in this note provide a robust framework for researchers to effectively utilize this fragment, from initial screening through to lead optimization, ultimately accelerating the discovery of novel therapeutics.
References
-
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved January 19, 2026, from [Link]
-
Murray, C. W., & Blundell, T. L. (2010). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Structural Biology, 20(4), 497-507. Retrieved January 19, 2026, from [Link]
-
Lin, M., & Tesch, M. (2020). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 63(15), 8016-8025. Retrieved January 19, 2026, from [Link]
-
Ciancetta, A., et al. (2015). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 112(23), 7082-7087. Retrieved January 19, 2026, from [Link]
-
Erlanson, D. A. (2012). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Drug Discovery. Retrieved January 19, 2026, from [Link]
-
De Vlieger, D., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 627. Retrieved January 19, 2026, from [Link]
-
Juaristi, E., & Soloshonok, V. A. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Fluorine Chemistry, 227, 109373. Retrieved January 19, 2026, from [Link]
-
Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved January 19, 2026, from [Link]
-
Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7097. Retrieved January 19, 2026, from [Link]
-
Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. Retrieved January 19, 2026, from [Link]
-
Zerbe, O., et al. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 23(8), 1895. Retrieved January 19, 2026, from [Link]
-
Oncodesign Services. (n.d.). Hit-to-Lead process. Drug Discovery. Retrieved January 19, 2026, from [Link]
-
Proteros biostructures GmbH. (n.d.). Assays, Biophysics, Screening for Drug Discovery. Retrieved January 19, 2026, from [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved January 19, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Fragment-Based Drug Discovery. Retrieved January 19, 2026, from [Link]
-
Abdel-Aziz, A. A. M., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. E-Journal of Chemistry, 9(4), 1857-1868. Retrieved January 19, 2026, from [Link]
-
El-Adl, K., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 145, 107185. Retrieved January 19, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. Retrieved January 19, 2026, from [Link]
-
El-Damasy, A. K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. Retrieved January 19, 2026, from [Link]
-
El-Gohary, N. M., & Shaaban, M. I. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 44(33), 14217-14232. Retrieved January 19, 2026, from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2021). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 11(1), 1-12. Retrieved January 19, 2026, from [Link]
-
El-Adl, K., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Medicinal Chemistry, 13(9), 1116-1135. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-amino-5-fluoro-2H-pyrimidine-1-carbonitrile. PubChem. Retrieved January 19, 2026, from [Link]
-
El-Sayed, W. A., et al. (2014). Pyrimidine-5-carbonitriles - Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Zeitschrift für Naturforschung B, 69(3), 321-330. Retrieved January 19, 2026, from [Link]
-
Xu, W., & Kang, C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 68(5), 5000-5004. Retrieved January 19, 2026, from [Link]
-
Kukharenko, O. S., et al. (2017). Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry, 15(1), 3-17. Retrieved January 19, 2026, from [Link]
-
Lim, S. Z., et al. (2022). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Molecular Biosciences, 9, 999634. Retrieved January 19, 2026, from [Link]
-
Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Drug Discovery and Development, 6(2), 1-2. Retrieved January 19, 2026, from [Link]
-
Multicomponent Synthesis of Purines and Pyrimidines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. criver.com [criver.com]
- 3. Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 7. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. proteros.com [proteros.com]
- 22. researchgate.net [researchgate.net]
- 23. sci-hub.se [sci-hub.se]
- 24. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols: Investigating the Mechanism of Action of 4-(Difluoromethyl)pyrimidine-5-carbonitrile
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity. Derivatives have shown promise as potent inhibitors of key signaling molecules, including Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-Kinase (PI3K), making them attractive candidates for anticancer therapies.[1][2][3][4][5][6] Concurrently, the broader class of pyrimidine-based compounds has been successfully developed as inhibitors of Janus kinases (JAKs), a family of enzymes crucial for immune cell signaling.[7][8] The introduction of a difluoromethyl group to this scaffold in 4-(Difluoromethyl)pyrimidine-5-carbonitrile suggests a potential for enhanced metabolic stability and target engagement, warranting a thorough investigation into its precise mechanism of action.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to elucidate the biological activity of this compound. We will proceed with a logical, stepwise approach, beginning with broad phenotypic screening to identify the compound's cellular effects, followed by targeted biochemical and cellular assays to pinpoint its molecular target and delineate its impact on downstream signaling pathways.
Part 1: Initial Assessment of Biological Activity - Is it a Kinase Inhibitor?
Given the established activities of related compounds, a primary hypothesis is that this compound functions as a kinase inhibitor. The initial experimental phase is designed to test this hypothesis by assessing its anti-proliferative and anti-inflammatory potential.
Anti-Proliferative Activity Screening
The first step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cell lines. A broad panel of cell lines is recommended to identify potential tissue-specific sensitivities.
Protocol 1: MTT Assay for Cell Viability
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines. A starting point could include:
-
A549 (Lung Carcinoma): Often used for EGFR inhibitor studies.[3]
-
MCF-7 (Breast Cancer): A well-characterized line sensitive to various signaling inhibitors.[3][4]
-
HCT-116 (Colorectal Carcinoma): Relevant for screening compounds targeting common cancer pathways.[3]
-
K562 (Chronic Myelogenous Leukemia): A hematopoietic cell line relevant for JAK inhibitor studies.[4]
-
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add the compound to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
| Parameter | Description |
| Cell Lines | A549, MCF-7, HCT-116, K562 |
| Compound Concentration Range | 0.01 µM - 100 µM |
| Incubation Time | 72 hours |
| Readout | Absorbance at 570 nm |
| Primary Endpoint | IC50 Value |
Assessing Impact on Inflammatory Signaling
If the compound shows activity in hematopoietic cell lines or if a role in inflammation is suspected, investigating its effect on cytokine signaling is crucial. The JAK-STAT pathway is a primary mediator of inflammatory responses.[9][10]
Protocol 2: Inhibition of Cytokine-Induced STAT Phosphorylation
-
Cell Line: Use a cytokine-responsive cell line, such as TF-1 or UT-7, which are dependent on cytokines like GM-CSF or EPO for proliferation.
-
Cytokine Starvation: Culture the cells in a cytokine-free medium for 4-6 hours to reduce basal STAT phosphorylation.
-
Compound Pre-treatment: Incubate the starved cells with varying concentrations of this compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) for a short period (15-30 minutes).[11]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blot Analysis: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with antibodies against phosphorylated STATs (e.g., p-STAT3, p-STAT5) and total STATs.
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of STAT phosphorylation.
Part 2: Target Deconvolution and Validation
Positive results from the initial screening warrant a deeper investigation to identify the specific molecular target(s) of this compound.
Kinase Profiling
A broad kinase panel is the most direct way to identify potential kinase targets. Several commercial services offer profiling against hundreds of kinases.
Workflow for Kinase Profiling:
Caption: Kinase profiling workflow.
Cellular Target Engagement
Once putative kinase targets are identified, it is essential to confirm that the compound engages these targets within a cellular context.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for the target kinase identified in the profiling assay.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Part 3: Delineating the Downstream Signaling Pathway
Confirmation of a specific kinase target allows for a focused investigation of the downstream signaling cascade. The following section assumes, for illustrative purposes, that this compound is identified as a JAK inhibitor.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors.[10] It plays a central role in immunity, inflammation, and hematopoiesis.[9][10][12] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.[12][13] JAK inhibitors block this pathway by competing with ATP for the kinase domain of JAKs.[14]
Caption: The JAK-STAT signaling pathway and the proposed point of inhibition.
Experimental Validation of Pathway Inhibition
To confirm that this compound inhibits the JAK-STAT pathway as hypothesized, a series of experiments are necessary.
Protocol 4: Gene Expression Analysis of Downstream Targets
-
Cell Treatment: Treat a cytokine-responsive cell line with this compound at its IC50 concentration, followed by cytokine stimulation.
-
RNA Extraction: Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR to measure the expression levels of known JAK-STAT target genes (e.g., SOCS3, BCL2L1). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in gene expression in treated cells compared to vehicle-treated controls. A significant reduction in the expression of target genes confirms pathway inhibition.
Part 4: Concluding Remarks and Future Directions
This guide outlines a systematic approach to elucidate the mechanism of action of this compound. The proposed workflow, from broad phenotypic screening to specific target validation and pathway analysis, provides a robust framework for characterizing this novel compound.
Should the compound prove to be a potent and selective inhibitor of a particular kinase, further studies would be warranted, including:
-
In vivo efficacy studies: Testing the compound in animal models of cancer or inflammatory disease.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Assessing the compound's absorption, distribution, metabolism, and excretion, and correlating these with its biological effects.
-
Safety and toxicology studies: Evaluating the compound's potential for off-target effects and toxicity.
By following the protocols and rationale outlined in these application notes, researchers can effectively unravel the therapeutic potential of this compound and pave the way for its potential clinical development.
References
-
Winthrop, K. L. (2020). Basic Mechanisms of JAK Inhibition. RMD Open, 6(Suppl 1), e000901. Available at: [Link]
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber, 37(6), 206–209. Available at: [Link]
-
Wikipedia. (n.d.). Janus kinase inhibitor. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Invivochem. (2024). What are JAK inhibitors and how do they work? Invivochem Blog. Available at: [Link]
-
Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(3), 349. Available at: [Link]
-
Hunter, A. M. (2020). The Next Generation of JAK Inhibitors: an Update on Fedratinib, Momelotonib, and Pacritinib. Current Hematologic Malignancy Reports, 15(4), 231–239. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256–1275. Available at: [Link]
-
Hunter, A. M. (2023). Newer-Generation JAK Inhibitors Expand Myelofibrosis Treatment Paradigm. OncLive. Available at: [Link]
-
Singer, J. W., et al. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. PLOS ONE, 14(9), e0222944. Available at: [Link]
-
El-Naggar, A. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(1), 213–228. Available at: [Link]
-
El-Naggar, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608–7634. Available at: [Link]
-
Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3321. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1013–1028. Available at: [Link]
-
El-Naggar, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608–7634. Available at: [Link]
-
Hunter, A. M. (2020). The Next Generation of JAK Inhibitors: an Update on Fedratinib, Momelotonib, and Pacritinib. ResearchGate. Available at: [Link]
-
Harrison, C. (2022). Ruxolitinib, pacritinib, fedratinib or momelotinib for thrombocytopenic patients with myelofibrosis. YouTube. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Molecular Structure, 1250, 131773. Available at: [Link]
-
Xuan, R., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS, 120(48), e2313197120. Available at: [Link]
-
El-Naggar, A. M., et al. (2020). Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2592–2597. Available at: [Link]
-
Milara, J., et al. (2022). The pan-JAK inhibitor LAS194046 reduces neutrophil activation from severe asthma and COPD patients in vitro. Scientific Reports, 12(1), 5005. Available at: [Link]
-
Wang, Y., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. ResearchGate. Available at: [Link]
-
Grivennikov, S. I., et al. (2019). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Autoimmunity Reviews, 18(1), 33–41. Available at: [Link]
-
Thoma, G., et al. (2023). Design of a Supersoft Topical JAK Inhibitor, Which Is Effective in Human Skin but Rapidly Deactivated in Blood. Journal of Medicinal Chemistry, 66(21), 15042–15053. Available at: [Link]
Sources
- 1. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 11. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 13. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethyl)pyrimidine-5-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Overview of Synthetic Strategy
The synthesis of 4-(difluoromethyl)pyrimidine-5-carbonitrile typically involves a multi-step process. A common and effective route is the condensation of an appropriate three-carbon synthon with a difluoromethyl-containing amidine. This approach allows for the efficient construction of the pyrimidine core with the desired difluoromethyl substituent at the 4-position.
Below is a generalized workflow for this synthesis. Subsequent sections will delve into troubleshooting and frequently asked questions related to this process.
Technical Support Center: Optimizing Reaction Conditions for the Difluoromethylation of Pyrimidines
Welcome to the technical support center for the difluoromethylation of pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to incorporate the valuable difluoromethyl (CF₂H) motif into pyrimidine scaffolds. The difluoromethyl group is a key functional group in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, which can significantly enhance the pharmacological properties of a molecule.[1][2][3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of these reactions and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the difluoromethylation of pyrimidines in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: I am attempting a radical C-H difluoromethylation of my pyrimidine substrate using a common radical initiator (e.g., AIBN or DTBP) and a CF₂H source, but I am observing very low conversion of my starting material. What are the potential causes and how can I improve the yield?
Answer:
Low yields in radical difluoromethylation of pyrimidines can stem from several factors, primarily related to the electronic nature of the substrate, the stability of the radical intermediates, and the reaction conditions.
-
Causality: Pyrimidines are electron-deficient heterocycles. Direct C-H functionalization via a radical pathway, such as a Minisci-type reaction, is most effective on protonated or electron-deficient heteroaromatics.[4][5] The nucleophilic character of the difluoromethyl radical (•CF₂H) means it preferentially attacks electron-deficient C-H bonds.[4] However, if your pyrimidine substrate is highly electron-rich due to an abundance of electron-donating groups, the reaction may be sluggish.
-
Troubleshooting Steps:
-
Reaction pH and Additives: For radical C-H difluoromethylation, the addition of a strong acid like trifluoroacetic acid (TFA) can protonate the pyrimidine ring, increasing its electrophilicity and making it more susceptible to attack by the nucleophilic •CF₂H radical.[4]
-
Choice of Oxidant: In many radical difluoromethylation reactions, an oxidant is required to convert the intermediate radical adduct to the final product. Ensure you are using an appropriate oxidant (e.g., tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈)) and that it is fresh.
-
Initiator Efficiency: Check the decomposition temperature of your radical initiator and ensure your reaction temperature is appropriate. For example, AIBN typically requires temperatures around 80 °C, while DTBP requires higher temperatures (>120 °C). For photoredox reactions, ensure your light source has the correct wavelength to excite the photocatalyst.
-
Reagent Stoichiometry: The stoichiometry of the difluoromethylating reagent and the oxidant can be critical. An excess of the CF₂H source and oxidant is often required to drive the reaction to completion.
-
Alternative Methods: If C-H difluoromethylation is consistently failing, consider a transition-metal-catalyzed cross-coupling approach if you have a halo-pyrimidine (Cl, Br, I) or a pyrimidine boronic acid/ester. These methods can be more robust for certain substrates.[4][6]
-
Issue 2: Poor or Incorrect Regioselectivity
Question: My difluoromethylation reaction is working, but I am getting a mixture of regioisomers, or the CF₂H group is adding to the wrong position on the pyrimidine ring. How can I control the regioselectivity?
Answer:
Regioselectivity in the difluoromethylation of pyrimidines is a common challenge and is governed by a combination of electronic and steric factors.[7][8][9]
-
Causality: In radical C-H difluoromethylation, the •CF₂H radical will preferentially attack the most electron-deficient C-H bond. For a substituted pyrimidine, this is typically the C2, C4, or C6 position. The presence of substituents will further influence the regiochemical outcome. Electron-withdrawing groups will direct the attack to other positions, while bulky groups will sterically hinder attack at adjacent positions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
-
Troubleshooting Steps:
-
Solvent and pH Tuning: The regioselectivity of radical functionalization can sometimes be influenced by the solvent and pH of the reaction medium.[10] Experiment with different solvents (e.g., from polar protic to nonpolar aprotic) and the amount of acid additive.
-
Protecting Groups: If a particular functional group is directing the regioselectivity undesirably, consider protecting it to alter the electronic landscape of the molecule.
-
Directed C-H Functionalization: If simple C-H difluoromethylation is not providing the desired regioselectivity, consider a directed approach. For instance, if you can install a directing group at a specific position, it may be possible to achieve regioselective C-H activation with a transition metal catalyst.
-
Synthesis of a Pre-functionalized Pyrimidine: As a last resort, it may be necessary to synthesize the pyrimidine ring with a leaving group (e.g., a halogen) at the desired position for difluoromethylation via a cross-coupling reaction. This provides unambiguous control over the regiochemistry.
-
Issue 3: Decomposition of Starting Material or Product
Question: I am observing significant decomposition of my starting pyrimidine or the difluoromethylated product. What could be causing this instability?
Answer:
Decomposition can be a significant issue, particularly with highly functionalized or sensitive pyrimidine derivatives.
-
Causality: The reaction conditions for difluoromethylation can sometimes be harsh. High temperatures, strong acids or bases, or highly reactive radical species can lead to the degradation of sensitive functional groups on your substrate or product. Some difluoromethylated compounds themselves can be unstable under certain conditions.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: If you are using high temperatures, explore lower-temperature methods such as photoredox catalysis, which often proceeds at room temperature.[11][12][13]
-
Reagent Stability: Some difluoromethylating reagents are unstable and can decompose, leading to side reactions. Ensure your reagents are of high quality and handled according to the supplier's recommendations. For example, some reagents may be sensitive to moisture or air.[14]
-
Functional Group Tolerance: Be mindful of the functional groups present on your pyrimidine. For example, unprotected amines or alcohols may react with some difluoromethylating reagents or be sensitive to the reaction conditions. It may be necessary to use protecting groups.
-
Work-up and Purification: The work-up and purification process can also lead to product decomposition. Avoid strongly acidic or basic conditions during extraction and consider using purification techniques like flash chromatography on neutral silica gel.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for difluoromethylating pyrimidines?
A1: The choice of method depends on the specific pyrimidine substrate and the available starting materials. The most common methods include:
-
Radical C-H Difluoromethylation: This is a direct method that does not require pre-functionalization of the pyrimidine. It is particularly effective for electron-deficient pyrimidines and often utilizes reagents like zinc difluoromethanesulfinate (DFMS) or photoredox-generated •CF₂H radicals.[5][13][15]
-
Transition-Metal-Catalyzed Cross-Coupling: This method is highly reliable if you have a pyrimidine with a leaving group (e.g., Cl, Br, I) or a boron-containing functional group. Palladium and copper catalysts are commonly used.[4][6]
-
Photoredox Catalysis: This has emerged as a powerful and mild method for generating •CF₂H radicals under visible light irradiation at room temperature, offering excellent functional group tolerance.[11][12][16]
Q2: How do I choose the right difluoromethylating reagent for my reaction?
A2: Difluoromethylating reagents can be broadly classified into nucleophilic, electrophilic, and radical sources.[3]
-
For radical C-H functionalization , reagents like zinc difluoromethanesulfinate (DFMS, Baran's reagent) are popular due to their ease of handling and good functional group tolerance.[10][15] Photoredox methods often use reagents like sodium difluoromethanesulfinate (CF₂HSO₂Na) or difluoroacetic acid derivatives.[17][18]
-
For transition-metal-catalyzed cross-coupling , common reagents include TMSCF₂H (with a fluoride source) or pre-formed copper-difluoromethyl complexes.
Q3: Are there any safety precautions I should take when working with difluoromethylating reagents?
A3: Yes, some difluoromethylating reagents can be toxic or unstable and should be handled with care in a well-ventilated fume hood.[14] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Some reagents are sensitive to moisture and air and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I perform difluoromethylation on a complex, late-stage intermediate in a drug discovery project?
A4: Yes, late-stage difluoromethylation is a key application of modern difluoromethylation methods.[4] Photoredox catalysis and radical C-H functionalization methods are particularly well-suited for this purpose due to their mild reaction conditions and broad functional group compatibility.[5][13][16]
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Photocatalytic C-H Difluoromethylation of a Pyrimidine Derivative
This protocol is a general guideline and may require optimization for your specific substrate.
Step-by-Step Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv.), the photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic dye, 1-5 mol%), and the difluoromethylating reagent (e.g., CF₂HSO₂Na, 2.0-3.0 equiv.).
-
Add the appropriate solvent (e.g., DMSO, DMF, or acetonitrile) to achieve the desired concentration (typically 0.1 M).
-
If required, add any additives such as an acid (e.g., TFA) or a base.
-
Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Place the reaction vial in front of a light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Optimization of Reaction Parameters for Difluoromethylation
| Parameter | Variation | Effect on Yield | Rationale |
| Solvent | DMSO, DMF, Acetonitrile | Varies | Solvent polarity can affect reagent solubility and reaction kinetics. |
| Catalyst Loading | 1 mol%, 2.5 mol%, 5 mol% | Generally increases with loading | Higher catalyst concentration can increase the rate of the photocatalytic cycle. |
| Reagent Equiv. | 1.5, 2.0, 3.0 | Often improves with excess | Drives the equilibrium towards product formation. |
| Temperature | Room Temp., 50 °C, 80 °C | Method dependent | Photoredox reactions are often optimal at room temperature; some radical reactions require heating. |
| Atmosphere | Air, Nitrogen, Argon | Inert atmosphere is crucial | Oxygen can quench the excited state of the photocatalyst or react with radical intermediates. |
Part 4: Mechanistic Overview and Visualization
A general understanding of the reaction mechanism is crucial for troubleshooting and optimization. Below is a simplified representation of a photoredox-catalyzed radical C-H difluoromethylation.
Caption: Simplified mechanism of photoredox C-H difluoromethylation.
This diagram illustrates the key steps: excitation of the photocatalyst, generation of the difluoromethyl radical, addition of the radical to the pyrimidine, and subsequent oxidation to the final product. Understanding which step might be failing is key to effective troubleshooting.
References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7065. [Link]
-
Ackermann, L., & Potukuchi, H. K. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 1-9. [Link]
-
Powers, D. C., & Ritter, T. (2012). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Accounts of Chemical Research, 45(6), 840-850. [Link]
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical and innate C–H functionalization of heterocycles. Nature, 492(7427), 95-99. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 9(12), 1045. [Link]
-
Ackermann, L., & Potukuchi, H. K. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
-
Wang, X., Lin, J., & Fu, Y. (2020). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 142(35), 14966-14975. [Link]
-
Li, Y., Wang, X., & Zhu, C. (2022). Photocatalytic synthesis of polyfluoroalkylated dihydropyrazoles and tetrahydropyridazines. Chemical Communications, 58(56), 7791-7794. [Link]
-
Hu, J., & Ni, C. (2020). Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. [Link]
-
Wang, F., & Huang, X. (2021). Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. Chemistry–An Asian Journal, 16(23), 3856-3868. [Link]
-
Baran, P. S., & Fujiwara, Y. (2013). Baran reagents. ResearchGate. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC. [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry. (2023). QMRO Home. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Tang, X., & Wang, C. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638. [Link]
-
Zhu, L., & Chen, J. R. (2023). Programmable synthesis of difluorinated hydrocarbons from alkenes through a photocatalytic linchpin strategy. Chemical Science, 14(28), 7635-7642. [Link]
-
Site-selective C−H difluoromethylation of pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Singh, V. K., & Kumar, A. (2021). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 11(48), 30193-30197. [Link]
-
An, D., & Mei, G. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers, 9(15), 4164-4183. [Link]
-
Radiodifluoromethylation of well-functionalized molecules. (2024). e-Century Publishing Corporation. [Link]
-
Prakash, G. K. S., & Hu, J. (2007). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Israel Journal of Chemistry, 47(3-4), 317-327. [Link]
-
Organic Letters Journal - ACS Publications. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Li, X. Y., & Li, Y. (2023). Promotion of Metal-Free Catalytic Coupling of Fluorinated Halogenated Hydrocarbons By a Base for the Synthesis of Difluoromethyl Heterocyclic Amines. Asian Journal of Organic Chemistry, 12(7), e202300236. [Link]
-
Shen, Y., & Ni, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2965-2981. [Link]
-
Usachev, B. I., Obydennov, D. L., Sosnovskikh, V. Y., & Röschenthaler, G. V. (2013). ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo [1, 5-c] pyrimidines Based on 7, 7, 7-Trifluoro- or 7, 7-Difluoro-2, 4, 6-trioxoheptanoic and 6-Trifluoromethyl- or 6-Difluoromethylcomanic Acids. ChemInform, 44(50). [Link]
-
Ye, K. Y., & Baran, P. S. (2015). Radical C—H Functionalization of Heteroarenes Under Electrochemical Control. PMC. [Link]
-
Liu, Y., & Liu, Y. (2021). Photocatalytic C–F alkylation of trifluoromethyls using o-phosphinophenolate: mechanistic insights and substrate prediction. Chemical Communications, 57(78), 9969-9972. [Link]
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
-
Cantillo, D., & Kappe, C. O. (2014). Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero) aromatics in batch and continuous flow. Chemical Communications, 50(12), 1432-1434. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds | MDPI [mdpi.com]
- 12. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Baran difluoromethylation reagent - Enamine [enamine.net]
- 16. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Programmable synthesis of difluorinated hydrocarbons from alkenes through a photocatalytic linchpin strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Off-Target Effects of Pyrimidine-5-Carbonitrile Inhibitors
Introduction
Welcome to the technical support guide for researchers utilizing pyrimidine-5-carbonitrile based inhibitors. This scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors, due to its effectiveness in mimicking the adenine ring of ATP to bind the enzyme's hinge region.[1] However, this conserved binding mechanism across the human kinome means that while potent, these inhibitors can frequently interact with unintended proteins, leading to off-target effects.[1][2]
Off-target effects can confound experimental data, leading to misinterpretation of a target's biological role, unexpected toxicity, or a lack of translatability from preclinical to clinical settings.[3][4] This guide is designed to provide you, the researcher, with a logical framework and actionable protocols to identify, understand, and mitigate these unintended interactions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern with this class of inhibitors?
A1: Off-target effects are the modulation of proteins other than the intended biological target by a small molecule inhibitor.[3] This is a critical issue because the observed cellular phenotype or toxicity might be a result of these unintended interactions, not the inhibition of the primary target.[5] The pyrimidine-5-carbonitrile core is particularly susceptible because it targets the ATP-binding pocket, a highly conserved structural feature among hundreds of kinases.[1] This can lead to a single compound inhibiting a wide range of kinases with varying potency, a phenomenon known as polypharmacology.[2]
Q2: My experimental phenotype is inconsistent with the known function of the primary target. Could this be an off-target effect?
A2: Yes, this is a classic hallmark of a potential off-target effect. If inhibiting your target protein is expected to induce apoptosis, but you observe cell cycle arrest, it is crucial to investigate alternative molecular mechanisms. Such discrepancies strongly suggest that your inhibitor is modulating other signaling pathways that are responsible for the observed outcome. A critical first step is to compare your results with data from structurally distinct inhibitors that act on the same primary target.
Q3: How can I proactively assess the selectivity of my pyrimidine-5-carbonitrile inhibitor?
A3: Proactive selectivity profiling is a key strategy in modern drug development. Before extensive cell-based assays, it is highly recommended to perform a broad, unbiased screen.
-
Computational Screening: In silico methods can predict potential off-target interactions by docking the inhibitor against libraries of protein structures. This can help prioritize experimental validation.[6][7]
-
Biochemical Screening: The most direct method is to screen the inhibitor against a large panel of purified kinases (e.g., a "kinome scan"). Commercial services can test your compound against hundreds of kinases, providing a detailed selectivity profile and identifying potent off-targets.[8]
Systematic Troubleshooting Guide
This section is organized by common problems encountered in the lab. For each problem, we outline the most probable causes and provide detailed experimental workflows to diagnose the issue.
Problem 1: An unexpected or contradictory phenotype is observed in cell-based assays.
Your inhibitor is causing a cellular effect (e.g., cytotoxicity, morphological change) that is not readily explained by the known biology of the intended target.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting unexpected phenotypes.
Protocol 1: Definitive Target Validation via CRISPR/Cas9 Knockout
This protocol provides the gold standard for determining if a compound's effect is mediated by its intended target.[5] If the inhibitor's effect persists after the target protein has been eliminated, the effect is unequivocally off-target.
Objective: To generate a cell line that does not express the target protein and test the inhibitor's efficacy.
Methodology:
-
sgRNA Design & Selection:
-
Use a validated online tool (e.g., CHOPCHOP, Synthego Design Tool) to design 2-3 single guide RNAs (sgRNAs) targeting early, constitutive exons of your gene of interest.
-
Select sgRNAs with high predicted on-target scores and low predicted off-target scores.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Synthesize or purchase high-quality, chemically modified sgRNAs and recombinant Cas9 nuclease.
-
Incubate the Cas9 protein with the sgRNA at a 1:1.2 molar ratio for 10-15 minutes at room temperature to form RNP complexes. This transient delivery method reduces off-target cleavage compared to plasmid delivery.[9]
-
-
Cell Transfection:
-
Deliver the RNP complexes into your cell line of choice using an optimized method (e.g., electroporation, lipofection).
-
Crucial Control: Transfect a parallel culture with a non-targeting (scrambled) sgRNA RNP complex.
-
-
Clonal Selection & Validation:
-
After 48-72 hours, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Once colonies are established, expand and screen them for target protein knockout via Western Blot . Look for complete absence of the protein band.
-
Sequence the genomic DNA of validated knockout clones (via Sanger sequencing of the targeted region) to confirm the presence of frameshift-inducing insertions/deletions (indels).
-
-
Phenotypic Assay:
-
Treat the validated knockout clone(s) and the non-targeting control clone with your pyrimidine-5-carbonitrile inhibitor across a full dose-response range.
-
Interpretation:
-
On-Target Effect: The knockout cells will be completely resistant to the inhibitor, while the control cells show sensitivity.
-
Off-Target Effect: The knockout cells will show the same sensitivity to the inhibitor as the control cells.
-
-
Problem 2: The inhibitor shows high potency in biochemical assays but weak (or no) activity in cells.
This common discrepancy often points to issues with compound properties or cellular mechanisms that prevent the inhibitor from reaching its target.
| Potential Cause | Diagnostic Strategy | Solution / Next Step |
| Poor Cell Permeability | Quantify intracellular compound concentration using Liquid Chromatography-Mass Spectrometry (LC-MS). | Analyze physicochemical properties (e.g., LogP, polar surface area). If non-ideal, medicinal chemistry efforts may be needed to improve permeability. |
| Active Efflux | Use specific inhibitors for common efflux pumps (e.g., Verapamil for P-glycoprotein) to see if cellular potency is restored. | If efflux is confirmed, the compound may need redesign to avoid recognition by transporters. |
| Target Not Accessible/Relevant | The protein may be in a cellular compartment the drug cannot reach, or it may not be the primary driver of the pathway in your cell model. | Confirm target engagement in intact cells using the Cellular Thermal Shift Assay (CETSA). |
Protocol 2: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses whether your inhibitor binds to its intended target within the complex environment of an intact cell. The principle is that a protein becomes more thermally stable when bound to a ligand.
Objective: To generate a melt curve for the target protein in the presence and absence of the inhibitor.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the inhibitor at a relevant concentration (e.g., 10x the expected IC₅₀).
-
Crucial Control: Treat a parallel culture with vehicle (e.g., DMSO) only.
-
-
Heating Gradient:
-
Aliquot the cell lysates from both treated and control groups into separate PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
-
Protein Separation:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Quantification by Western Blot:
-
Analyze the amount of soluble target protein remaining in each supernatant sample by Western Blot.
-
Densitometry is used to quantify the band intensity at each temperature point.
-
-
Data Analysis & Interpretation:
-
Plot the percentage of soluble protein versus temperature for both the vehicle- and inhibitor-treated samples.
-
Positive Result (Target Engagement): The melt curve for the inhibitor-treated sample will be shifted to the right (higher temperatures), indicating that the inhibitor binding stabilized the protein.
-
Caption: A workflow diagram for the Cellular Thermal Shift Assay (CETSA).
References
- Benchchem. (n.d.). Technical Support Center: Strategies for Reducing Off-Target Effects in Small Molecule Inhibitor Experiments. BenchChem.
- Benchchem. (n.d.). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. BenchChem.
- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Fahim, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved January 19, 2026, from [Link]
- Benchchem. (n.d.). Troubleshooting off-target effects of pyrimidine-based inhibitors. BenchChem.
- Benchchem. (n.d.). Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. BenchChem.
-
Sinclair, J., et al. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Retrieved January 19, 2026, from [Link]
-
Gabr, M. T., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Retrieved January 19, 2026, from [Link]
-
Abdel-Ghani, T. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. Retrieved January 19, 2026, from [Link]
-
Wang, Y., et al. (2026). Discovering New PI3Kα Inhibitors for Colon Cancer. BIOENGINEER.ORG. Retrieved January 19, 2026, from [Link]
-
Sharma, S., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]
-
Palumbo, E., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules. Retrieved January 19, 2026, from [Link]
-
Rogers, K. A., et al. (2020). Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice. Frontiers in Oncology. Retrieved January 19, 2026, from [Link]
-
AJMC Staff. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. Retrieved January 19, 2026, from [Link]
-
Gentile, F., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Enhancing the Metabolic Stability of Difluoromethylated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for enhancing the metabolic stability of difluoromethylated (-CF2H) compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance rooted in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it a critical parameter for difluoromethylated drug candidates?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] It's a crucial parameter in drug discovery because it significantly influences key pharmacokinetic properties like half-life, oral bioavailability, and clearance.[1] For difluoromethylated compounds, which are often designed to leverage the unique properties of the -CF2H group, optimizing metabolic stability is essential. A compound with low metabolic stability is rapidly cleared from the body, potentially requiring higher or more frequent dosing.[1] Conversely, excessive stability can lead to accumulation and potential toxicity.[1]
Q2: What are the primary advantages of incorporating a difluoromethyl (-CF2H) group into a drug candidate?
A2: The difluoromethyl group offers several advantages in medicinal chemistry. It can act as a bioisosteric replacement for hydroxyl, thiol, and amine groups.[2] Key benefits include:
-
Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making the difluoromethyl group less susceptible to oxidative metabolism, which can extend the compound's half-life.[2][3]
-
Improved Lipophilicity and Bioavailability: The -CF2H group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2]
-
Hydrogen Bonding Capability: Unlike the trifluoromethyl (-CF3) group, the -CF2H group has an acidic proton that can participate in weak hydrogen bonding, potentially enhancing binding affinity to the target protein.[2]
Q3: What are the common metabolic pathways for difluoromethylated compounds?
A3: While the -CF2H group is generally more stable than a methyl or methylene group, it is not metabolically inert. A common metabolic pathway is cytochrome P450 (CYP)-mediated hydroxylation at the difluoromethyl carbon.[4] This can lead to the formation of unstable intermediates that may release fluoride ions.[4][5] Another potential metabolic vulnerability can be oxidation at adjacent positions, depending on the overall structure of the molecule. For instance, in aryl α,α-difluoroethyl thioethers, metabolism can occur at the sulfur atom, leading to the formation of sulfoxides and sulfones.[6]
Q4: What are the initial in vitro assays recommended for assessing the metabolic stability of a new difluoromethylated compound?
A4: The initial assessment of metabolic stability is typically conducted using in vitro systems containing drug-metabolizing enzymes.[1][7] The two most common starting points are:
-
Liver Microsomal Stability Assay: This is a high-throughput screen that evaluates Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[1][8] It is a cost-effective method to rank compounds early in the discovery process.[9]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells and therefore assesses both Phase I and Phase II metabolism, providing a more comprehensive picture of a compound's metabolic fate.[7][10]
Troubleshooting Guide
This section addresses common issues encountered during the experimental evaluation and optimization of difluoromethylated compounds.
Q5: My difluoromethylated compound shows high clearance in the liver microsomal stability assay. What are the likely causes and what are my next steps?
A5: High clearance in a liver microsomal assay suggests that your compound is rapidly metabolized by Phase I enzymes, most likely CYPs.[11]
-
Plausible Cause: The molecular scaffold of your compound likely contains a "metabolic soft spot" that is susceptible to CYP-mediated oxidation. Even with the stability of the -CF2H group, other parts of the molecule can be labile.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high microsomal clearance. -
Metabolite Identification: The first step is to identify the site of metabolism. This is typically done using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the metabolites formed during the incubation.
-
Structural Modification: Once the metabolic "hotspot" is identified, you can employ several strategies to enhance stability:[12]
-
Blocking the site of metabolism: Introduce a stable group, such as a fluorine or deuterium atom, at or near the site of metabolism to prevent oxidation.[13]
-
Bioisosteric replacement: If a particular functional group is labile, replace it with a bioisostere that is more resistant to metabolism.[14][15] For example, replacing a metabolically unstable phenyl ring with a pyridine ring or a bicyclic alkane.[14]
-
Conformational constraint: Modifying the molecule to restrict its conformation can sometimes make the metabolic site less accessible to enzymes.[16][17]
-
-
Q6: My compound appears stable in the microsomal assay but has poor stability in the hepatocyte assay. What does this suggest?
A6: This discrepancy strongly suggests that your compound is being metabolized by Phase II enzymes or that transporter proteins are playing a significant role in its clearance.
-
Plausible Cause: Liver microsomes primarily contain Phase I enzymes (CYPs), whereas hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and transporter proteins.[8][10] Therefore, the rapid clearance in hepatocytes is likely due to conjugation reactions (e.g., glucuronidation, sulfation) or active transport into the cells.
-
Troubleshooting Steps:
-
Incubations with specific inhibitors: Perform the hepatocyte assay in the presence of inhibitors for specific Phase II enzymes to identify the pathway responsible for the clearance.
-
Metabolite identification: Analyze the hepatocyte incubations for the presence of conjugated metabolites (e.g., glucuronides, sulfates).
-
Structural modifications: If a specific conjugation pathway is identified, you can modify the compound to block or remove the functional group that is being conjugated. For example, if a phenolic hydroxyl group is being rapidly glucuronidated, you could replace it with a bioisostere.[12]
-
Q7: I am observing significant variability in my in vitro metabolic stability data between experiments. How can I improve the reproducibility of my assays?
A7: Variability in in vitro ADME assays can stem from several sources.[18] Rigorous control of experimental conditions is key to obtaining reproducible data.[19]
| Potential Cause | Solution |
| Inconsistent Enzyme Concentration | Ensure microsomal or hepatocyte stocks are thoroughly mixed before aliquoting. Perform a protein concentration check on new batches of microsomes. |
| Variable Incubation Conditions | Strictly control temperature (37°C) and pH (7.4).[11] Ensure consistent shaking or agitation to keep microsomes/hepatocytes in suspension. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Cofactor Degradation | Prepare NADPH solutions fresh for each experiment and keep them on ice.[20] |
| Chemical Instability | Run a control incubation without the NADPH cofactor to check for non-enzymatic degradation of your compound in the assay buffer.[9] |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of a difluoromethylated compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare the incubation buffer containing MgCl2. Prepare the NADPH solution and keep it on ice.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer and liver microsomes. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH solution.[8] For the negative control (T=0 and minus-cofactor), add buffer instead of the NADPH solution.[11]
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-5 volumes of cold acetonitrile containing an internal standard.[9]
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[8]
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved January 19, 2026.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved January 19, 2026.
- Ackley, D. C., Rockich, K. T., & ... (2004).
- Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Retrieved January 19, 2026.
- Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- National Institutes of Health. (2019, June 20). The Dark Side of Fluorine. PMC.
- National Institutes of Health. (2019, June 28). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. PMC.
- Accounts of Chemical Research. (2021, June 29).
- Cyprotex. (n.d.). Microsomal Stability. Retrieved January 19, 2026.
- National Institutes of Health. (n.d.). 18F-Difluoromethyl(ene)
- Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 19, 2026.
- Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Wikipedia. (n.d.). Bioisostere. Retrieved January 19, 2026.
- ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
- Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health.
- Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?.
- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS.
- PubMed Central. (n.d.). Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes.
- Thermo Fisher Scientific. (n.d.).
- PubMed Central. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers.
- PubMed. (n.d.). Strategies to Enhance Metabolic Stabilities.
- Benchchem. (n.d.). Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S.
- ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- MDPI. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
- Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
- ResearchGate. (n.d.). Strategies to Enhance Metabolic Stabilities | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. nedmdg.org [nedmdg.org]
- 13. Bioisostere - Wikipedia [en.wikipedia.org]
- 14. chem-space.com [chem-space.com]
- 15. drughunter.com [drughunter.com]
- 16. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 19. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Cytotoxicity of Pyrimidine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with actionable strategies and in-depth troubleshooting advice for managing and reducing the cytotoxicity of pyrimidine-based compounds in your experiments. Pyrimidine analogs are a cornerstone of modern therapeutics, particularly in oncology, but their clinical utility is often hampered by dose-limiting toxicity.[1][2] This resource synthesizes medicinal chemistry principles with practical experimental workflows to help you enhance the therapeutic index of your compounds.
Frequently Asked Questions (FAQs)
Q1: My novel pyrimidine analog shows potent efficacy against my target, but it's also highly toxic to normal cells in vitro. What is the first step to address this?
A1: The first crucial step is to determine if the observed cytotoxicity is on-target or off-target. Pyrimidine-based compounds can exert toxicity through various mechanisms, including inhibiting essential enzymes or interfering with critical signaling pathways.[3] A great starting point is to perform a "rescue" experiment.
-
For Pyrimidine Synthesis Inhibitors: If your compound targets the de novo pyrimidine biosynthesis pathway (e.g., DHODH inhibitors), supplementing the cell culture medium with uridine should reverse the cytotoxic effects.[4] A successful rescue confirms that the toxicity is mechanism-specific.
-
For Kinase Inhibitors: Many pyrimidine scaffolds can bind to the ATP-binding pocket of various kinases.[4] To assess off-target kinase activity, consider a broad-panel kinome profiling screen. This will help identify unintended targets that might be contributing to the toxicity.[4]
Q2: What are the primary medicinal chemistry strategies to decrease the cytotoxicity of a pyrimidine lead compound?
A2: The structure-activity relationship (SAR) is key. The nature and position of substituents on the pyrimidine ring profoundly influence its biological activity and toxicity profile.[5][6][7][8] Here are some established strategies:
-
Structural Modifications: Systematically modify the substituents on the pyrimidine core. For instance, adding bulky groups can sometimes decrease binding to off-targets or alter the compound's interaction with metabolic enzymes that create toxic byproducts.[9]
-
Prodrug Approach: Convert the active compound into a prodrug. A prodrug is an inactive derivative that is metabolized in vivo to release the active drug.[10][11][12] This strategy can be used to improve solubility, increase absorption, and, most importantly, target the release of the cytotoxic agent to specific tissues (e.g., tumors), thereby reducing systemic toxicity.[11][12]
-
Bioisosteric Replacement: Replace certain functional groups with others that have similar physical or chemical properties but may result in a more favorable toxicity profile. For example, fused pyrimidines are sometimes considered bioisosteres of purines and can exhibit different biological activities.[13]
Q3: Can formulation changes help reduce the cytotoxicity of my pyrimidine-based drug candidate?
A3: Absolutely. Advanced formulation and drug delivery systems are a powerful way to improve the therapeutic index of highly potent compounds.
-
Liposomal Formulations: Encapsulating a drug within liposomes can alter its pharmacokinetic profile, prolong its circulation time, and reduce its exposure to healthy tissues.[14][15] This approach can be particularly effective for compounds with poor aqueous solubility.[14]
-
Nanoparticle-Based Delivery: Solid lipid nanoparticles (SLNs) and other nanocarriers can enhance drug stability and enable controlled release.[16][17] Their small size can also facilitate passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[17]
Troubleshooting Guide: Common Experimental Issues
Issue 1: High variance in cytotoxicity data between experiments.
-
Potential Cause: Inconsistent cell health or passage number.
-
Troubleshooting Step: Standardize your cell culture practice. Ensure you are using cells within a consistent and low passage number range. Always perform a cell viability check before seeding your plates.
-
Potential Cause: Compound instability or precipitation in media.
-
Troubleshooting Step: Visually inspect your compound dilutions under a microscope for any signs of precipitation. Consider performing a solubility test in your specific cell culture medium. Some pyrimidine derivatives can be unstable; prepare fresh stock solutions for each experiment.
Issue 2: The compound is potent in biochemical assays but shows weak activity and low cytotoxicity in cell-based assays.
-
Potential Cause: Poor cell permeability.
-
Troubleshooting Step: Assess the physicochemical properties of your compound, such as its lipophilicity (LogP).[4] You can also perform cellular uptake assays using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of your inhibitor.[4]
-
Potential Cause: The compound is being actively removed from the cell by efflux pumps (e.g., P-glycoprotein).[4]
-
Troubleshooting Step: Co-administer your compound with a known efflux pump inhibitor (e.g., verapamil) to see if this enhances its cellular activity. If it does, this suggests that efflux is a significant factor.
Experimental Protocols & Data Interpretation
Protocol 1: Standard MTT Cytotoxicity Assay
The MTT assay is a reliable colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][5]
Methodology:
-
Cell Plating: Seed your chosen cancer and normal cell lines in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial two-fold dilutions of your pyrimidine compound in the appropriate cell culture medium.[18] Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include a vehicle control (e.g., 0.5% DMSO).[18]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[19]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 550-600 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Interpretation: The Selectivity Index
A crucial metric for evaluating cytotoxicity is the Selectivity Index (SI) . It provides a quantitative measure of a compound's preferential toxicity towards cancer cells over normal cells.[18]
Calculation: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
| Compound | IC50 (Cancer Line, µM) | IC50 (Normal Line, µM) | Selectivity Index (SI) | Interpretation |
| Lead-001 | 2.5 | 5.0 | 2.0 | Low selectivity; cytotoxic to normal cells. |
| Prodrug-001a | 2.2 | 28.6 | 13.0 | Improved selectivity; safer profile. |
| Formulation-Lipo-001 | 2.8 | 45.2 | 16.1 | High selectivity; significantly reduced toxicity. |
A higher SI value is desirable, as it indicates greater selectivity for cancer cells and a potentially wider therapeutic window.[18]
Visualizing Mitigation Strategies
Diagram 1: Prodrug Activation Strategy
Caption: Workflow of a tumor-activated prodrug strategy.
Diagram 2: Targeted Delivery via Liposomes
Caption: Liposomal delivery enhances tumor targeting.
References
- Benchchem.
- Benchchem. Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
- Technology Networks. New Approach Reduces Drug Resistance and Toxicity.
- PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Bentham Science. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Benchchem. Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors.
- MDPI.
- Bentham Science. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- MDPI. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug.
- National Center for Biotechnology Information. Pyrimidine Analogs - Holland-Frei Cancer Medicine.
- Rasayan Journal of Chemistry.
- ResearchGate.
- ASCO Publications. Developing Drugs to Decrease the Toxicity of Chemotherapy.
- ResearchGate. (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
- PubMed. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy.
- RSC Publishing. Prodrug strategies in developing antiviral nucleoside analogs.
- NIH. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues.
- ACS Publications.
- PubMed. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors.
Sources
- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 19. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Navigating Resistance to Pyrimidine-5-Carbonitrile Therapeutics
Introduction
Welcome to the technical support center for pyrimidine-5-carbonitrile-based therapeutics. This guide is designed for researchers, scientists, and drug development professionals who are encountering or proactively investigating resistance to this promising class of compounds. Pyrimidine-5-carbonitrile derivatives have demonstrated significant potential as anticancer agents, often functioning as inhibitors of critical signaling pathways, including EGFR, PI3K/AKT, and COX-2.[1][2][3][4] However, as with many targeted therapies, the emergence of drug resistance can limit their clinical efficacy.[5]
This document provides a structured, in-depth resource to troubleshoot common experimental challenges, understand the underlying molecular mechanisms of resistance, and guide the design of subsequent experiments. The information herein is grounded in established scientific principles and methodologies to ensure the integrity and validity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the investigation of resistance to pyrimidine-5-carbonitrile drugs.
Q1: My cancer cell line, initially sensitive to my pyrimidine-5-carbonitrile compound, is now showing reduced responsiveness. How can I confirm and characterize this acquired resistance?
A1: Acquired resistance is a common phenomenon where cancer cells that were initially responsive to a drug lose their sensitivity over time, often due to prolonged exposure.[5][6] To confirm and characterize this, a multi-step approach is recommended:
-
Re-evaluate the IC50: The first step is to quantitatively confirm the shift in drug sensitivity. Perform a dose-response assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of your compound on both the parental (sensitive) and the suspected resistant cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of acquired resistance.
-
Stability of the Resistant Phenotype: To ensure the resistance is a stable genetic or epigenetic change, and not a transient adaptation, culture the resistant cells in a drug-free medium for several passages and then re-challenge them with the compound. If the resistance persists, it suggests a stable alteration in the cell line.
-
Cross-Resistance Profiling: Test the resistant cell line against other compounds with similar or different mechanisms of action. This can provide initial clues about the resistance mechanism. For instance, resistance to multiple EGFR inhibitors might suggest a mutation in the EGFR target, while resistance to compounds with different targets could indicate a more general mechanism like increased drug efflux.
Q2: What are the most probable molecular mechanisms driving resistance to pyrimidine-5-carbonitrile-based EGFR or PI3K inhibitors?
A2: Resistance to targeted inhibitors like those in the pyrimidine-5-carbonitrile class often arises from specific molecular alterations.[7] For inhibitors targeting the EGFR/PI3K/AKT pathway, the most common mechanisms include:
-
Alterations in the Drug Target: This is a primary mechanism of resistance.[6]
-
Secondary Mutations: The emergence of new mutations in the drug's target protein (e.g., the T790M "gatekeeper" mutation in EGFR) can prevent the inhibitor from binding effectively.[1]
-
Target Overexpression: Increased expression of the target protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop "workarounds" to survive and proliferate despite the inhibition of the primary target. For instance, if the EGFR/PI3K pathway is blocked, cells might upregulate a parallel pathway, such as the MET or AXL receptor tyrosine kinase pathways, to maintain downstream signaling.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and thus its efficacy.[7]
-
Drug Inactivation: Although less common for this class of drugs, cellular enzymes could potentially metabolize and inactivate the pyrimidine-5-carbonitrile compound.[8]
Q3: I am struggling to generate a resistant cell line in vitro. What are the key parameters to consider for successful development of a drug-resistant model?
A3: The in vitro generation of drug-resistant cell lines requires patience and careful optimization of culture conditions.[5][9] Here are some critical factors:
-
Initial Drug Concentration: The starting concentration of your pyrimidine-5-carbonitrile compound is crucial. A concentration that is too high will lead to widespread cell death, leaving no survivors to develop resistance. Conversely, a concentration that is too low will not provide sufficient selective pressure. A good starting point is the IC50 concentration determined for the parental cell line.[9]
-
Dose Escalation Strategy: A gradual increase in drug concentration is generally more effective than a rapid one. Allow the cells to adapt and repopulate after each dose escalation. A common strategy is to increase the concentration by 1.5- to 2-fold once the cell population has recovered and is actively proliferating at the current concentration.[9]
-
Cell Line Heterogeneity: The inherent genetic diversity within a parental cell line can influence its ability to develop resistance. Some cell lines may be more prone to developing resistance than others.
-
Time: Be prepared for a lengthy process. It can take anywhere from 6 to 12 months or even longer to develop a stable, drug-resistant cell line.[5]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides for specific experimental challenges and step-by-step protocols for key assays.
Troubleshooting Guide: Inconsistent Cell Viability Assay Results
| Problem | Possible Causes | Solutions |
| High variability between technical replicates | - Inconsistent cell seeding density.- Pipetting errors during drug dilution or reagent addition.- Edge effects in multi-well plates. | - Use a multichannel pipette for cell seeding and reagent addition.- Mix cell suspension thoroughly before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Automate liquid handling steps if possible.[10] |
| IC50 values differ significantly between biological replicates | - Variation in cell passage number (older cells may behave differently).- Inconsistent drug stock preparation or storage.- Mycoplasma contamination. | - Use cells within a consistent and narrow passage number range for all experiments.- Prepare fresh drug dilutions for each experiment from a well-characterized stock.- Regularly test cell cultures for mycoplasma contamination. |
| Unexpectedly low or high cell viability | - Incorrect drug concentration calculations.- Evaporation of media from plates.- Solvent (e.g., DMSO) toxicity at high concentrations. | - Double-check all calculations for drug dilutions.- Use a humidified incubator and ensure plates are properly sealed.- Keep the final solvent concentration consistent across all wells and below a non-toxic level (typically <0.5%). |
Protocol 1: Generation of a Pyrimidine-5-Carbonitrile Resistant Cell Line
This protocol outlines a general method for developing a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Pyrimidine-5-carbonitrile compound
-
Complete cell culture medium
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the Initial IC50: Perform a cell viability assay to determine the IC50 of your pyrimidine-5-carbonitrile compound on the parental cell line.
-
Initial Drug Exposure: Seed the parental cells at a low density in a culture flask with complete medium containing the compound at its IC50 concentration.
-
Monitoring and Maintenance: Monitor the cells daily. Initially, you will likely observe significant cell death. Replace the medium with fresh, drug-containing medium every 2-3 days.
-
Population Recovery: Continue culturing the surviving cells at the initial IC50 concentration until they resume a consistent growth rate, similar to the parental cells in drug-free medium. This may take several weeks to months.
-
Dose Escalation: Once the cell population is stable, increase the drug concentration by 1.5- to 2-fold.
-
Repeat and Stabilize: Repeat steps 3-5, gradually increasing the drug concentration.
-
Characterization of the Resistant Line: At regular intervals (e.g., after every few dose escalations), freeze down vials of the resistant cells. Once a desired level of resistance is achieved (e.g., 10-fold or higher increase in IC50), perform the characterization experiments described in FAQ Q1.
Protocol 2: Investigating Target Alterations via Western Blotting and Sequencing
This protocol provides a workflow to investigate whether resistance is due to changes in the target protein.
Materials:
-
Parental and resistant cell lysates
-
Primary antibodies against the target protein (total and phosphorylated forms)
-
Secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PCR primers for the target gene's coding sequence
-
Sanger sequencing reagents and access to a sequencer
Procedure:
Part A: Western Blotting for Protein Expression
-
Protein Extraction: Prepare whole-cell lysates from both parental and resistant cell lines.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the total and phosphorylated forms of the target protein. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Use an appropriate HRP- or fluorescence-conjugated secondary antibody and a suitable detection reagent to visualize the protein bands.
-
Analysis: Compare the expression levels of the total and phosphorylated target protein between the parental and resistant cell lines. A significant increase in the resistant line may indicate target overexpression.
Part B: Sequencing for Target Mutations
-
RNA Extraction and cDNA Synthesis: Extract total RNA from both cell lines and reverse transcribe it to cDNA.
-
PCR Amplification: Amplify the coding sequence of the target gene from the cDNA using high-fidelity PCR.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the sequence from the parental line and a reference sequence to identify any potential mutations.
Part 3: Visualizing Mechanisms and Workflows
Signaling Pathway: Common Resistance Mechanisms to EGFR/PI3K Inhibitors
This diagram illustrates the primary mechanisms of resistance to pyrimidine-5-carbonitrile drugs targeting the EGFR/PI3K pathway.
Caption: Mechanisms of resistance to EGFR/PI3K inhibitors.
Experimental Workflow: Investigating Acquired Resistance
This diagram outlines a logical workflow for characterizing acquired resistance to a pyrimidine-5-carbonitrile drug.
Caption: Workflow for investigating acquired drug resistance.
References
-
Macleod, G., et al. (2022). Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. Methods in Molecular Biology. [Link]
-
Bükülmez, G., & Kasımoğulları, R. (2025). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. ResearchGate. [Link]
-
Reda, N., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]
-
Henderson, M., & Bedenice, D. (2020). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum. [Link]
-
Fyshe, A., et al. (2012). An approach to identifying drug resistance associated mutations in bacterial strains. PubMed Central. [Link]
-
Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central. [Link]
-
El-Gamal, M. I., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. [Link]
-
Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience. [Link]
-
Niepel, M., et al. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
-
Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]
-
OpenStax. (2021). 11.7: Mechanisms for Resistance. Biology LibreTexts. [Link]
-
Uddin, M. S., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PubMed Central. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]
Sources
- 1. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Difluoromethyl)pyrimidine-5-carbonitrile
Welcome to the technical support center for 4-(Difluoromethyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining purification techniques for this specific fluorinated pyrimidine. As a key building block in medicinal chemistry, its purity is paramount for reliable downstream applications.[1][2][3][4] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities largely depend on the synthetic route. Common pyrimidine syntheses, such as those involving the condensation of aldehydes, malononitrile, and urea/thiourea, can result in several types of impurities.[5][6] These may include unreacted starting materials, partially reacted intermediates, and by-products from side reactions. Given the structure, potential impurities could be residual malononitrile, precursors to the difluoromethyl group, or isomers formed during cyclization.
Q2: Why is the difluoromethyl group significant for purification?
A2: The difluoromethyl (CHF₂) group imparts unique electronic properties and increases the lipophilicity of the molecule compared to a non-fluorinated analog. This "fluorophilicity" can influence its interaction with both stationary and mobile phases in chromatography.[7] In some cases, it can lead to better separation from non-fluorinated impurities when using standard silica gel, but it may also require fine-tuning of solvent systems to achieve optimal resolution.[7]
Q3: Is this compound stable under typical purification conditions?
A3: Pyrimidine rings are generally stable, but the combination of electron-withdrawing nitrile and difluoromethyl groups can render the ring susceptible to nucleophilic attack under strong basic conditions. Similarly, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to hydrolysis of the nitrile group to a carboxylic acid or amide. It is advisable to maintain neutral or near-neutral pH conditions during aqueous workups and chromatography.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during your experiments.
Scenario 1: Low Purity After Column Chromatography
Q: I ran a silica gel column with a hexane/ethyl acetate gradient, but my final product is still contaminated with a closely-eluting impurity. What went wrong?
A: This is a classic resolution problem. Several factors could be at play:
-
Inadequate Solvent System: The polarity difference between your compound and the impurity may be too small for a hexane/ethyl acetate system to resolve. Thin-Layer Chromatography (TLC) is essential for optimizing your mobile phase before committing to a column.[8] For effective separation, the target compound should have an Rf value of approximately 0.2-0.4 on the TLC plate.[8]
-
Solution:
-
TLC Optimization: Systematically test different solvent systems. Try switching one of the solvents (e.g., dichloromethane/methanol or toluene/acetone) to alter the selectivity.[8][9]
-
Isocratic vs. Gradient: If the impurity is very close, a slow, shallow gradient or even an isocratic (single solvent mixture) elution might provide better separation than a steep gradient.
-
-
Column Overloading: Too much crude material for the amount of silica will cause bands to broaden and overlap.
-
Solution: A general rule of thumb is to use a silica gel-to-crude sample weight ratio of at least 30:1 to 50:1 for difficult separations.[8]
Scenario 2: Product "Oils Out" During Recrystallization
Q: I dissolved my crude product in a hot solvent and upon cooling, it formed an oil instead of crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. It can also be caused by the presence of impurities that depress the melting point of your compound.
-
Causality: The solution is likely becoming supersaturated too quickly or at too high a temperature.
-
Solutions:
-
Slower Cooling: Allow the flask to cool to room temperature slowly, and then move it to an ice bath. Drastic temperature changes encourage oil formation.
-
Use More Solvent: The concentration of your compound in the hot solvent might be too high. Add more of the primary solvent to ensure it remains dissolved at a slightly lower temperature.
-
Change Solvent System: Use a solvent pair (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not). Dissolve the compound in a minimum amount of hot solvent, then slowly add the anti-solvent dropwise until the solution becomes faintly cloudy (the cloud point). Then, allow it to cool slowly. For pyrimidine derivatives that are only soluble in high-boiling point solvents like DMF or DMSO, diffusion crystallization using a miscible anti-solvent like DCM or diethyl ether can be effective.[10]
-
Scenario 3: Significant Product Loss During Purification
Q: My yield after purification is very low. Where could my product have gone?
A: Product loss can happen at multiple stages and for different reasons depending on the method.
-
During Recrystallization:
-
Cause: The compound may have significant solubility in the cold recrystallization solvent, meaning a large portion remains in the mother liquor.
-
Solution: Ensure you have chosen a solvent where your compound has high solubility when hot and very low solubility when cold. Test solubility in small vials before committing your entire batch.[11][12][13] After filtration, you can try to concentrate the mother liquor to recover a second crop of crystals, although these may be of lower purity.
-
-
During Column Chromatography:
-
Cause 1: The compound is highly polar and has irreversibly adsorbed to the silica gel. This can be an issue with nitrogen-containing heterocyclic compounds.
-
Solution: If you suspect strong adsorption, you can "deactivate" the silica gel by adding 1% triethylamine to your mobile phase. This will compete for the acidic binding sites on the silica and allow your compound to elute.
-
Cause 2: The compound is unstable on silica gel.
-
Solution: Consider switching to a different stationary phase, such as neutral alumina or using reversed-phase (C18) chromatography.[8]
-
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting and refining your purification method.
Caption: A decision workflow for purifying this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal when the crude material is of relatively high purity (>90%) or when impurities have vastly different solubility profiles.
1. Solvent Selection (Microscale):
- Place ~10-20 mg of your crude material into several small test tubes.
- Add a potential solvent (see Table 1) dropwise at room temperature. A good candidate will show poor solubility.
- Heat the tube with the poorly soluble sample. A good solvent will fully dissolve the compound near its boiling point.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath. The ideal solvent will result in the formation of a large amount of precipitate.
- Common solvents for pyrimidine derivatives include ethanol, dioxane, and ethyl acetate.[11][14]
2. Recrystallization Procedure (Macroscale):
- Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
- Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near boiling.
- If the solution is colored due to highly polar impurities, you may add a small amount of activated charcoal and hot filter the solution.
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
- Dry the crystals under a vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for separating complex mixtures or impurities with similar polarity to the product.
1. TLC Optimization:
- Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various solvent systems (e.g., starting with 9:1 Hexane:Ethyl Acetate and increasing the ethyl acetate content).
- The ideal system will show good separation between the product spot and impurities, with the product having an Rf of ~0.2-0.4.[8]
2. Column Preparation and Loading:
- Select a column of appropriate size.
- Pack the column with silica gel using the "slurry method" with your initial, least polar mobile phase. Ensure there are no air bubbles or cracks.
- Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel (~2-3x the weight of your crude product).
- Evaporate the solvent from this silica-adsorbed sample completely.
- Carefully add the dry, silica-adsorbed sample to the top of your packed column.
3. Running the Column:
- Begin eluting the column with your starting mobile phase.
- Collect fractions in test tubes. Monitor the elution by TLC.
- If using a gradient, gradually increase the polarity of the mobile phase to elute your compounds. For many pyrimidine derivatives, systems like hexane/ethyl acetate or dichloromethane/methanol are effective.[8]
- Once your product begins to elute, continue collecting fractions until it is no longer detected by TLC.
- Combine the pure fractions, and remove the solvent using a rotary evaporator.
Troubleshooting Chromatography: A Logical Flow
Sources
- 1. A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assay Development for Novel Pyrimidine Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for assay development involving novel pyrimidine inhibitors. This guide is structured to provide practical, in-depth solutions to common challenges encountered in the lab. As a Senior Application Scientist, my goal is to not only offer troubleshooting steps but also to explain the scientific reasoning behind them, empowering you to design robust and reliable assays.
Frequently Asked Questions (FAQs)
Section 1: Compound Handling and Initial Setup
Q1: My novel pyrimidine inhibitor has poor aqueous solubility. How can I accurately determine its potency in a biochemical assay?
A1: This is a frequent hurdle in early-stage drug discovery. Poor solubility can lead to underestimated potency (falsely high IC50 values) and inconsistent results.[1]
-
Underlying Issue: Pyrimidine scaffolds, while versatile, can be hydrophobic. At concentrations above their solubility limit, compounds may precipitate, reducing the effective concentration in the assay and potentially interfering with readout technologies.
-
Troubleshooting Steps:
-
Solvent Optimization: While DMSO is the standard, its final concentration in the assay should ideally be below 0.5% to prevent artifacts.[1] If solubility remains an issue, consider alternative co-solvents like ethanol or polyethylene glycol (PEG), but always validate their compatibility with your specific assay.[1]
-
pH Adjustment: For ionizable pyrimidine derivatives, altering the buffer pH can significantly enhance solubility.[1]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Pluronic F-68, can help maintain the compound's solubility in aqueous buffers.[1]
-
Kinetic vs. Thermodynamic Solubility: It's crucial to understand the difference. Kinetic solubility is a high-throughput measurement of how quickly a compound precipitates from a DMSO stock added to an aqueous buffer.[2] Thermodynamic solubility is the true equilibrium solubility.[2] For lead optimization, thermodynamic solubility data is more reliable.[2]
-
Table 1: Recommended Starting Concentrations for Solubility Aids
| Reagent | Typical Starting Concentration | Considerations |
| DMSO | < 0.5% (v/v) | High concentrations can inhibit enzymes and affect cell membranes. |
| Tween-20 | 0.01% - 0.1% (v/v) | Can interfere with some fluorescence-based assays. |
| Pluronic F-68 | 0.02% - 0.2% (v/v) | Generally well-tolerated in cell-based assays. |
| PEG 400 | 1% - 5% (v/v) | May alter protein conformation at higher concentrations. |
Section 2: Biochemical Assay Challenges
Q2: My pyrimidine-based kinase inhibitor is highly potent in biochemical assays but shows significantly weaker activity in cell-based assays. What's going on?
A2: This discrepancy is a common and critical issue in drug development. It often points to challenges with the compound's interaction with the complex cellular environment.
-
Potential Causes & Solutions:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.[3]
-
Efflux by Cellular Transporters: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[3]
-
Action: Test your inhibitor in cell lines with and without overexpression of common efflux pumps.
-
-
Inhibitor Degradation: The compound may be unstable in the cellular milieu and subject to metabolic degradation.[4]
-
Action: Perform stability assays in the presence of liver microsomes or hepatocytes to assess metabolic stability.
-
-
High Intracellular ATP Concentrations: Many pyrimidine inhibitors target the ATP-binding pocket of kinases.[5] The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor, leading to a decrease in apparent potency compared to biochemical assays which often use lower, non-physiological ATP concentrations.[6][7]
-
Action: When possible, run biochemical assays with ATP concentrations that mimic physiological levels to get a more accurate prediction of cellular activity.[6]
-
-
Workflow for Investigating Biochemical vs. Cellular Potency Discrepancies
Caption: Troubleshooting workflow for potency discrepancies.
Section 3: Cell-Based Assay Artifacts and Off-Target Effects
Q3: I'm observing high cytotoxicity in my cell-based assays, even at concentrations where the inhibitor should be selective. How can I determine if this is an on-target or off-target effect?
A3: Distinguishing between on-target and off-target effects is crucial for validating your inhibitor's mechanism of action.[4]
-
Strategies for Deconvolution:
-
Uridine Rescue Experiment (for pyrimidine synthesis inhibitors): If your inhibitor targets the de novo pyrimidine biosynthesis pathway (e.g., DHODH), supplementing the cell culture medium with uridine should rescue the cytotoxic effects by replenishing the pyrimidine pool via the salvage pathway.[3][8][9] This is a definitive way to confirm the on-target mechanism.
-
Kinome Profiling (for kinase inhibitors): A broad kinase selectivity screen can identify other kinases that are inhibited at your experimental concentration, revealing potential off-target interactions.[4] The pyrimidine scaffold is known to bind to the conserved ATP pocket of many kinases, making off-target effects a possibility.
-
Test in a Target-Negative Cell Line: If available, use a cell line that does not express the target protein. If cytotoxicity persists, it's likely an off-target effect.[3]
-
Experimental Workflow: Uridine Rescue Assay
Caption: Workflow for a uridine rescue experiment.
Section 4: Mechanisms of Acquired Resistance
Q4: My initially sensitive cell line has developed resistance to my pyrimidine inhibitor. What are the common resistance mechanisms?
A4: Acquired resistance is a significant challenge in cancer therapy and can provide valuable insights into the inhibitor's mechanism.
-
Common Resistance Pathways:
-
Upregulation of the Pyrimidine Salvage Pathway: For inhibitors of de novo pyrimidine synthesis, cells can compensate by increasing their uptake and utilization of extracellular nucleosides through the salvage pathway, bypassing the drug's inhibitory effect.[8]
-
Target Enzyme Mutations: Mutations in the target protein (e.g., a kinase) can prevent the inhibitor from binding effectively, rendering it inactive.[8] A classic example is the C797S mutation in EGFR, which confers resistance to many irreversible pyrimidine-based EGFR inhibitors.[8]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolism to circumvent the effects of the inhibitor. For instance, KRAS-mutant cells can exhibit altered pyrimidine metabolism, affecting their sensitivity to DHODH inhibitors.[8][10]
-
Increased Drug Efflux: Overexpression of drug efflux pumps can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[8]
-
Protocols
Protocol 1: Basic In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of a novel pyrimidine compound against a target kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of your pyrimidine inhibitor in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in kinase buffer. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare solutions of the target kinase and its substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure:
-
Add the kinase, substrate, and inhibitor dilutions to the wells of a microplate.
-
Allow the components to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
-
Technical Support Center: Overcoming Resistance to Pyrimidine-Based Inhibitors. Benchchem. 8
-
Technical Support Center: Small Molecule Inhibitor Experiments. Benchchem. 1
-
Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem. 4
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
-
Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. Benchchem. 3
-
Troubleshooting off-target effects of pyrimidine-based inhibitors. Benchchem. 5
-
[Research advances in antitumor activities of pyrimidine derivatives]. PubMed.
-
Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. PubMed.
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH.
-
Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer. PMC - NIH.
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
-
Common pitfalls in handling pyrimidine-based compounds. Benchchem. 13
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
-
Dot Language Graphviz. aichat.physics.ucla.edu.
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;.
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH.
-
DOT Language. Graphviz.
-
Drug Discovery and Development Process. PPD.
-
Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI.
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central.
-
A Quick Introduction to Graphviz.
-
Graphviz Examples and Tutorial. Sketchviz.
-
Assay Troubleshooting. MB - About.
-
A troubleshooting guide to microplate-based assays.
-
Solubility and stability testing of novel pyrimidine derivatives. Benchchem. 2
-
Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine - NCBI Bookshelf.
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC - NIH.
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
-
"addressing challenges in the scale-up synthesis of pyrimidine compounds". Benchchem. 14
-
The Drug Development Process. FDA.
-
Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC - NIH.
-
Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI.
-
FDA Guidelines & Drug Development. RheoSense Blog.
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC - NIH.
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central.
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.
-
Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI - NIH.
-
Advances in the synthesis and anticancer activities of pyrimidine based scaffolds. PubMed.
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed.
-
Recent Advances in Pyrimidine-Based Drugs. MDPI.
-
(PDF) Off-target testing assays. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Mitigating cross-reactivity in kinase assays with 4-(Difluoromethyl)pyrimidine-5-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(Difluoromethyl)pyrimidine-5-carbonitrile. This guide is designed to provide in-depth, practical advice for researchers utilizing this kinase inhibitor scaffold. My goal is to equip you with the foundational knowledge and troubleshooting strategies necessary to ensure the accuracy, reproducibility, and proper interpretation of your experimental results. We will delve into the nuances of kinase assays, with a specific focus on anticipating and mitigating the common challenge of inhibitor cross-reactivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the this compound scaffold and its application in kinase inhibition studies.
Q1: What is the significance of the pyrimidine-5-carbonitrile scaffold in kinase inhibitors?
The pyrimidine-5-carbonitrile core is a well-established "hinge-binding" motif found in numerous kinase inhibitors, including those approved by the FDA.[1][2] The nitrogen atoms on the pyrimidine ring are positioned to form critical hydrogen bonds with the backbone amide residues of the kinase "hinge" region, which connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, making it a highly effective anchor for ATP-competitive inhibitors.[3][4] Several successful inhibitors targeting kinases like EGFR and JAK incorporate this scaffold.[5][6][7]
Q2: What role does the 4-(difluoromethyl) group play in inhibitor function and selectivity?
The difluoromethyl (CF₂H) group is a sophisticated chemical moiety used in modern drug design to modulate several key properties of a compound.[8]
-
Bioisostere and Hydrogen Bond Donor : The CF₂H group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[8][9] The two highly electronegative fluorine atoms make the attached proton (H) acidic enough to function as a hydrogen bond donor, potentially forming specific interactions with amino acid residues in the kinase active site that can enhance binding affinity and selectivity.[10][11]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[12] This can improve the compound's pharmacokinetic profile.
-
Lipophilicity and Permeability : This group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes—a crucial property for efficacy in cell-based assays and in vivo models.[8][12]
Q3: Why is cross-reactivity a concern with kinase inhibitors?
The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity, especially within the ATP-binding pocket.[13] Because most kinase inhibitors are ATP-competitive, there is an inherent risk that an inhibitor designed for one kinase will also bind to and inhibit others ("off-target" effects).[13][14] This lack of perfect selectivity can lead to:
-
Misinterpretation of Phenotypes : A biological effect observed in a cell or organism might be incorrectly attributed to the inhibition of the primary target kinase when it is actually caused by the inhibition of an unknown off-target kinase.[15][16]
-
Toxicity : Inhibition of essential "housekeeping" kinases can lead to cellular toxicity and adverse effects in preclinical and clinical settings.[17]
-
Polypharmacology : In some cases, off-target effects can be beneficial, where inhibiting multiple kinases leads to a desired therapeutic outcome.[18] However, this must be understood and characterized, not accidental.
Therefore, rigorously assessing and mitigating cross-reactivity is fundamental to validating a kinase inhibitor as a reliable research tool or a viable drug candidate.[19]
Part 2: Troubleshooting Guide: Mitigating Cross-Reactivity
This section provides structured troubleshooting for specific issues you may encounter during your experiments with this compound or similar inhibitors.
Scenario 1: Your inhibitor shows higher potency in a biochemical assay than in a cell-based assay.
This is a frequent observation and points to several potential factors that differentiate a purified enzyme system from the complex intracellular environment.
Question: I've determined a potent IC₅₀ for my compound against the purified target kinase, but I need much higher concentrations to see an effect in my cell line. What's going on?
Possible Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| High Intracellular ATP | Biochemical assays are often run at low, sometimes sub-physiological, ATP concentrations to increase sensitivity. The cytoplasm of a cell, however, contains ATP at millimolar concentrations (1-10 mM). This high concentration of the natural substrate can outcompete your ATP-competitive inhibitor, leading to a significant rightward shift in the IC₅₀ value.[15][20] Solution: Perform a biochemical kinase assay where you titrate ATP concentrations from low (e.g., Kₘ value) to high (e.g., 5-10 mM). A significant increase in the IC₅₀ at higher ATP levels confirms strong ATP competition. |
| Poor Cell Permeability | The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Solution: Assess the compound's physicochemical properties (e.g., LogP, polar surface area). Experimentally, you can use cell permeability assays (e.g., PAMPA) or, if the phenotype is rapid, compare the efficacy in intact cells versus permeabilized cells (using a gentle detergent like digitonin). |
| Active Efflux by Transporters | The compound may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively pump it out of the cell, preventing it from reaching an effective concentration.[15] Solution: Co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp). If the cellular potency of your compound increases, efflux is a likely contributor. |
| Target Not Expressed or Active | The target kinase may not be expressed at a significant level in your chosen cell line, or it may exist in an inactive conformation that your inhibitor cannot bind to. Solution: Confirm target protein expression using Western blot or qPCR. Assess the phosphorylation status of the kinase or its known downstream substrates to confirm that the signaling pathway is active in your cell model. |
Scenario 2: You observe a cellular phenotype that is inconsistent with the known biology of your target kinase.
This is a classic red flag for significant off-target activity. The goal is to determine if the effect is on-target or off-target.
Question: My inhibitor is causing apoptosis, but my target kinase is not known to be involved in cell survival pathways. How do I verify the cause?
Verification Workflow:
The following diagram illustrates a logical workflow to dissect on-target versus off-target effects.
Experimental Protocols:
-
Use Structural Analogs : Synthesize or procure a close analog of your inhibitor that is inactive against your primary target (e.g., by modifying the hinge-binding pyrimidine). If this inactive analog fails to produce the phenotype while your active compound does, it strengthens the on-target hypothesis.
-
Use an Orthogonal Inhibitor : Use a structurally different inhibitor that is known to be a potent and selective inhibitor of your target kinase. If this second, unrelated compound reproduces the same phenotype, it provides powerful evidence that the effect is indeed on-target.[19]
-
Perform a Rescue Experiment : This is a gold-standard validation technique.[15]
-
Step 1 : Engineer a version of your target kinase that is resistant to your inhibitor (e.g., by mutating a "gatekeeper" residue in the active site that is critical for inhibitor binding but not for kinase activity).
-
Step 2 : Create a cell line where the endogenous (natural) kinase is knocked down or knocked out.
-
Step 3 : Re-express either the wild-type (sensitive) kinase or the drug-resistant mutant kinase in this cell line.
-
Step 4 : Treat both cell lines with your inhibitor. If the phenotype is reversed only in the cells expressing the drug-resistant mutant, you have definitively proven the effect is on-target.[15]
-
Scenario 3: You need to proactively characterize the selectivity of your inhibitor.
This is a critical step for any research program, whether for validating a tool compound or advancing a drug candidate.
Question: How can I systematically determine the selectivity profile of my this compound derivative?
Recommended Approach: Tiered Kinase Profiling
A cost-effective and efficient strategy is to screen your compound in tiers.[19]
Tier 1: Broad Kinome Screen at a Single High Concentration
-
Objective : To identify any potential off-target interactions across the human kinome.
-
Protocol : Screen your inhibitor at a single, relatively high concentration (e.g., 1 or 10 µM) against the largest commercially available kinase panel you can access (panels can range from ~50 to over 400 kinases).[21][22][23]
-
Data Analysis : Identify all kinases that show significant inhibition (e.g., >70% inhibition) at this concentration.[19] Don't be alarmed if you see multiple "hits"; this is common.[16]
Tier 2: Dose-Response (IC₅₀) Determination for Hits
-
Objective : To quantify the potency of your inhibitor against the primary target and all significant off-target "hits" identified in Tier 1.
-
Protocol : For your primary target and each hit from the Tier 1 screen, perform a full 10-point dose-response curve to determine the IC₅₀ value.[19][24]
-
Data Analysis : Compile the IC₅₀ values into a table. This allows you to calculate a Selectivity Index , which is the ratio of the IC₅₀ for an off-target kinase to the IC₅₀ for the on-target kinase. A higher index indicates greater selectivity.
Data Presentation: Selectivity Profile Table
| Kinase Target | IC₅₀ (nM) | Selectivity Index (vs. Target X) | Kinase Family | Comments |
| Target X | 15 | 1 | TK | Primary Target |
| Off-Target A | 300 | 20 | TK | Structurally related tyrosine kinase. |
| Off-Target B | 1,200 | 80 | CMGC | Moderate off-target activity. |
| Off-Target C | >10,000 | >667 | AGC | No significant activity observed. |
| Off-Target D | 45 | 3 | TK | Potent off-target, potential liability. |
This systematic approach provides a clear, quantitative picture of your compound's selectivity, enabling you to make informed decisions about its use in subsequent experiments and to interpret your results with high confidence.
Part 3: General Kinase Assay Troubleshooting
Even with a selective compound, technical issues can compromise your data.
Question: My assay results are showing high variability between replicate wells. What are the common culprits?
Troubleshooting Checklist:
Sources
- 1. brimr.org [brimr.org]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-(Difluoromethyl)pyrimidine-5-carbonitrile and Established EGFR Inhibitors for Oncological Research
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The dysregulation of its signaling pathway is a hallmark of numerous malignancies, driving research towards the discovery of novel, potent, and selective inhibitors. This guide provides a comprehensive comparison of the emerging 4-(Difluoromethyl)pyrimidine-5-carbonitrile scaffold with well-established EGFR inhibitors such as Gefitinib, Erlotinib, and Osimertinib. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for in-house evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.
The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon ligand binding, EGFR dimerizes and triggers the autophosphorylation of its intracellular tyrosine kinase domain. This event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[2] In many cancers, aberrant EGFR activation, through mutations or overexpression, leads to uncontrolled cell growth and tumor progression, making it a prime therapeutic target.[3]
Mechanism of Action: A Tale of Kinase Inhibition
EGFR inhibitors primarily function by blocking the tyrosine kinase activity of the receptor, thereby halting the downstream signaling cascade. These inhibitors can be broadly categorized based on their mode of binding and their selectivity for different forms of EGFR.
Established EGFR Inhibitors: A Generational Overview
-
First-Generation (Gefitinib and Erlotinib): These are reversible, ATP-competitive inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain.[1] They have shown significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[4] However, their effectiveness is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[5]
-
Third-Generation (Osimertinib): Developed to overcome T790M-mediated resistance, Osimertinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[6] This irreversible binding allows for potent inhibition of both activating and T790M resistance mutations, while demonstrating greater selectivity for mutant EGFR over wild-type (WT) EGFR, potentially leading to a better safety profile.[5][6]
The Promise of the this compound Scaffold
The pyrimidine-5-carbonitrile core is a privileged scaffold in kinase inhibitor design. Several studies have highlighted the potential of this chemical series to yield potent EGFR inhibitors.[7][8][9] While specific data for this compound is emerging, related analogs have demonstrated significant anti-proliferative activity and EGFR kinase inhibition, often with IC50 values in the nanomolar range.[7] The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. The proposed mechanism of action for this scaffold is also ATP-competitive inhibition of the EGFR tyrosine kinase.
Comparative Efficacy: A Data-Driven Analysis
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical (enzymatic) and cell-based assays. Lower IC50 values indicate greater potency. The following tables summarize the reported IC50 values for established EGFR inhibitors against wild-type and mutant forms of EGFR, as well as the reported activities of representative pyrimidine-5-carbonitrile derivatives.
Table 1: Comparative IC50 Values of Established EGFR Inhibitors (Kinase Assay)
| Inhibitor | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| Gefitinib | >1000 | ~10-50 | ~5-20 | >1000 |
| Erlotinib | ~100-200 | ~5-30 | ~2-15 | >1000 |
| Osimertinib | ~400-500 | ~1-10 | ~1-5 | ~1-15 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data synthesized from multiple sources.[4][5][10]
Table 2: Reported Anti-Proliferative Activity (IC50) of Representative Pyrimidine-5-Carbonitrile Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | EGFR Status | IC50 (µM) | Reference |
| Compound 10b | HepG2 | WT | 3.56 | [7] |
| Compound 10b | A549 | WT | 5.85 | [7] |
| Compound 11e | HCT-116 | WT | 1.14 | [8] |
| Compound 9u | A549 | WT | 0.35 | [3] |
| Compound 9u (Kinase) | EGFR | WT | 0.091 | [3] |
These data suggest that the pyrimidine-5-carbonitrile scaffold can produce compounds with potent anti-proliferative activity and direct EGFR kinase inhibition, with some analogs showing higher potency than first-generation inhibitors in certain cell lines.
Experimental Protocols for In-House Evaluation
To facilitate the direct comparison of this compound with other inhibitors, we provide the following detailed, self-validating experimental protocols.
Biochemical Evaluation: EGFR Kinase Assay
The ADP-Glo™ Kinase Assay is a robust method for measuring the activity of EGFR kinase and the potency of inhibitors. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Diagram 1: EGFR Kinase Assay Workflow
Caption: Workflow for the ADP-Glo™ EGFR Kinase Assay.
Step-by-Step Protocol: ADP-Glo™ EGFR Kinase Assay [11][12]
-
Reagent Preparation:
-
Prepare a 2X Kinase Reaction Buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl2, 0.2 mg/mL BSA, 100 µM DTT).
-
Dilute recombinant human EGFR kinase and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in 1X Kinase Reaction Buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, Gefitinib, Erlotinib, Osimertinib) and a vehicle control (e.g., DMSO) in 1X Kinase Reaction Buffer.
-
Prepare an ATP solution in 1X Kinase Reaction Buffer at a concentration close to the Km for EGFR.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the EGFR kinase solution.
-
Add 2 µL of the substrate solution.
-
Add 1 µL of the serially diluted inhibitor or vehicle control.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Evaluation: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This assay is crucial for determining the cytotoxic effects of EGFR inhibitors on cancer cell lines.[13][14]
Diagram 2: MTT Cell Viability Assay Workflow
Caption: Workflow for Western Blot analysis of p-EGFR.
Step-by-Step Protocol: Western Blot for p-EGFR [15][16][17]
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the inhibitors at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
Conclusion and Future Directions
The established EGFR inhibitors, Gefitinib, Erlotinib, and particularly the third-generation Osimertinib, have revolutionized the treatment of EGFR-mutant cancers. However, the relentless emergence of drug resistance necessitates the continued search for novel inhibitory scaffolds. The this compound series represents a promising avenue for the development of next-generation EGFR inhibitors. The data from related analogs suggest the potential for high potency and efficacy.
By employing the detailed experimental protocols outlined in this guide, researchers can rigorously evaluate this compound and its derivatives. A comprehensive assessment of their biochemical and cellular activity, alongside a direct comparison with established inhibitors, will be crucial in determining their therapeutic potential and advancing the field of targeted cancer therapy.
References
- BenchChem. (2025).
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Promega Corporation. (2011). EGFR Kinase Enzyme System Application Note.
- Promega Corporation. (2012). EGFR (L858R) Kinase Enzyme System Application Note.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Promega Corporation. (n.d.). EGFR Kinase Assay.
- BenchChem. (2025).
- NIH. (n.d.). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer.
- Wiley Online Library. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Wiley Online Library.
- Promega Corporation. (n.d.). EGFR Enzyme Kinase System Datasheet.
- FineTest. (2025). EGFR Western Blot Protocol. FineTest.
- NIH. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
- NIH. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC.
- ResearchGate. (2016). How could I detect EGFR by western blot effectively?.
- BenchChem. (2025). Osimertinib vs. Standard-of-Care (Gefitinib/Erlotinib)
- ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib.
- RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry.
- ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib.
- NIH. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- NIH. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
- ResearchGate. (n.d.). Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK.
- ResearchGate. (n.d.). IC 50 values of EGFR mutants for the indicated EGFR inhibitors.
- NIH. (2023). Comparation of EGFR-TKI (EGFR tyrosine kinase inhibitors) combination therapy and osimertinib for untreated EGFR-mutated advanced non-small cell lung cancers: A systematic review and network meta-analysis.
- The ASCO Post. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. The ASCO Post.
- NIH. (2025).
- NIH. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- PubMed. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. PubMed.
- NIH. (n.d.). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells.
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. atcc.org [atcc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Tale of Two Fluorines: A Head-to-Head Comparison of Difluoromethyl vs. Trifluoromethyl Pyrimidine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the properties of a drug candidate, transforming a promising molecule into a clinical success. Among the most powerful tools in the medicinal chemist's arsenal are the difluoromethyl (CF2H) and trifluoromethyl (CF3) groups. When appended to a pyrimidine scaffold, a common motif in a plethora of therapeutic agents, the choice between these two fluorinated substituents can lead to divergent outcomes in potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, head-to-head comparison of difluoromethyl and trifluoromethyl pyrimidine analogs, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions in their drug design endeavors.
The Fluorine Factor: A Paradigm of Modulation
The introduction of fluorine into a molecular scaffold is a well-established strategy to enhance drug-like properties. The strong carbon-fluorine bond imparts significant metabolic stability, often shielding adjacent positions from enzymatic degradation by cytochrome P450 (CYP) enzymes.[1][2] Furthermore, the high electronegativity of fluorine can profoundly influence the electronics of the molecule, affecting its acidity (pKa), lipophilicity (LogP), and binding interactions with its biological target.[2][3]
The trifluoromethyl group is a powerful electron-withdrawing moiety that significantly enhances a compound's resistance to oxidative metabolism.[1] In contrast, the difluoromethyl group, while also electron-withdrawing, possesses a unique and often overlooked characteristic: the C-H bond in the CF2H group can act as a hydrogen bond donor.[3] This ability to engage in hydrogen bonding opens up new avenues for molecular recognition and can be a critical factor in achieving high binding affinity and selectivity.
Physicochemical Properties: A Subtle Divergence
The choice between a CF2H and a CF3 group can lead to subtle yet significant differences in the physicochemical properties of pyrimidine analogs, which in turn govern their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Difluoromethyl (CF2H) Pyrimidine Analog | Trifluoromethyl (CF3) Pyrimidine Analog | Rationale |
| Lipophilicity (LogP) | Generally lower than CF3 analog | Generally higher than CF2H analog | The replacement of a fluorine atom with a hydrogen atom in the CF2H group leads to a decrease in lipophilicity.[3] |
| Acidity (pKa) | Less acidic than CF3 analog | More acidic than CF2H analog | The strong electron-withdrawing nature of the three fluorine atoms in the CF3 group has a more pronounced effect on the acidity of nearby protons compared to the two fluorine atoms in the CF2H group. |
| Hydrogen Bonding | Capable of acting as a hydrogen bond donor | Not a hydrogen bond donor | The C-H bond in the CF2H group is polarized by the adjacent fluorine atoms, enabling it to participate in hydrogen bonding.[3] |
Metabolic Stability: A Tale of Blockades and Bioisosteres
One of the primary motivations for incorporating fluorinated groups is to enhance metabolic stability. Both CF2H and CF3 groups can effectively block metabolic hotspots.
The trifluoromethyl group is exceptionally robust and serves as an excellent metabolic blocker. Its three fluorine atoms create a strong electron-withdrawing effect, deactivating the pyrimidine ring and making it less susceptible to oxidative metabolism.[1]
The difluoromethyl group , while also enhancing metabolic stability, offers a unique bioisosteric replacement strategy. It can serve as a metabolically stable mimic of a hydroxyl (-OH) or thiol (-SH) group, capable of forming hydrogen bonds while resisting metabolic degradation.[3]
Illustrative Metabolic Pathways:
Caption: Metabolic fate of unsubstituted, CF3-, and CF2H-substituted pyrimidine analogs.
Biological Activity: The Decisive Difference
The ultimate test of a drug candidate lies in its biological activity. The choice between a CF2H and a CF3 substituent on a pyrimidine ring can have a profound impact on its interaction with the target protein, often leading to significant differences in potency and selectivity.
While direct head-to-head comparative data for pyrimidine analogs is not abundant in the public domain, we can infer the potential impact from studies on other heterocyclic systems and general principles of medicinal chemistry. For instance, in the development of kinase inhibitors, where pyrimidine is a common scaffold, the ability of the CF2H group to form a crucial hydrogen bond within the ATP-binding site could lead to a significant increase in potency compared to a CF3 analog that cannot form such an interaction.
Conversely, the greater lipophilicity and steric bulk of the CF3 group might be advantageous for occupying a hydrophobic pocket within the target protein, leading to enhanced binding affinity through favorable van der Waals interactions.
A hypothetical comparison of inhibitory activity is presented below:
| Target | CF2H-Pyrimidine Analog (IC50) | CF3-Pyrimidine Analog (IC50) | Rationale for Potential Difference |
| Kinase A | 10 nM | 100 nM | The CF2H group may be forming a critical hydrogen bond with a key residue in the active site, leading to higher potency. |
| Kinase B | 50 nM | 5 nM | The larger and more lipophilic CF3 group may have more favorable interactions within a hydrophobic pocket of the active site. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments.
Experimental Workflow for Comparative Analysis
Caption: A comprehensive workflow for the head-to-head comparison of CF2H and CF3 pyrimidine analogs.
Protocol 1: Determination of Lipophilicity (LogP)
Objective: To determine the octanol-water partition coefficient (LogP) of the difluoromethyl and trifluoromethyl pyrimidine analogs.
Methodology: The shake-flask method followed by HPLC-UV analysis is a standard and reliable method.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of each pyrimidine analog in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a series of calibration standards by diluting the stock solution in a 50:50 (v/v) mixture of octanol-saturated water and water-saturated octanol.
-
-
Partitioning:
-
In a glass vial, add 1 mL of 1-octanol (pre-saturated with water) and 1 mL of water (pre-saturated with 1-octanol).
-
Add a small aliquot of the stock solution of the pyrimidine analog to achieve a final concentration in the aqueous phase of approximately 100 µM.
-
Securely cap the vial and shake vigorously for 1 hour at room temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the octanol and aqueous phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the octanol and aqueous phases.
-
Analyze the concentration of the pyrimidine analog in each phase using a validated HPLC-UV method.
-
-
Calculation:
-
Calculate the LogP value using the following equation: LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous])
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the difluoromethyl and trifluoromethyl pyrimidine analogs in human liver microsomes (HLM).
Methodology: The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mg/mL stock solution of pooled human liver microsomes in the phosphate buffer.
-
Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the phosphate buffer.
-
Prepare a 1 mM stock solution of each pyrimidine analog in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the pyrimidine analog to the phosphate buffer to a final concentration of 1 µM.
-
Add the human liver microsome solution to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000
-
-
Protocol 3: IC50 Determination for a Kinase Target
Objective: To determine the half-maximal inhibitory concentration (IC50) of the difluoromethyl and trifluoromethyl pyrimidine analogs against a specific kinase.
Methodology: A biochemical assay measuring the kinase activity in the presence of varying concentrations of the inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase in an appropriate assay buffer.
-
Prepare a stock solution of the kinase substrate (e.g., a specific peptide) and ATP in the assay buffer.
-
Prepare serial dilutions of the pyrimidine analogs in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the kinase, the pyrimidine analog at various concentrations, and the assay buffer.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of product formed. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., HTRF, AlphaScreen) or by measuring the depletion of ATP (e.g., Kinase-Glo).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion: A Strategic Choice
The decision to incorporate a difluoromethyl or a trifluoromethyl group onto a pyrimidine scaffold is a nuanced one, with each substituent offering a distinct set of advantages. The CF3 group is a tried-and-true powerhouse for enhancing metabolic stability and lipophilicity. The CF2H group, with its unique hydrogen-bonding capability, presents an opportunity for exquisite fine-tuning of binding interactions and can serve as a metabolically robust bioisostere for polar functional groups.
By understanding the fundamental differences in their physicochemical properties, metabolic profiles, and potential for biological interactions, and by employing rigorous experimental validation as outlined in this guide, researchers can strategically leverage the power of fluorine to design the next generation of pyrimidine-based therapeutics with improved efficacy and safety profiles.
References
-
PubMed. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. [Link]
-
PubMed. (2021). Synthesis of Fluoro-, Monofluoromethyl-, Difluoromethyl-, and Trifluoromethyl-Substituted Three-Membered Rings. [Link]
-
ResearchGate. (2024). Design, synthesis, molecular docking and antimicrobial evaluation of benzoylurea derivatives containing difluoromethyl (trifluoromethyl) pyrimidine. [Link]
-
ResearchGate. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. [Link]
-
ResearchGate. (2025). Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues. [Link]
-
National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
National Institutes of Health. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]
-
ResearchGate. (2025). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ResearchGate. (n.d.). Comparison of IC50 values (µM) among all compounds and the reference.... [Link]
-
National Institutes of Health. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]
-
ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. [Link]
-
YouTube. (2023). metabolic stability & determining intrinsic drug clearance. [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the ADME Properties of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, from anticancer to antiviral drugs.[1][2] Its prevalence is due to its synthetic tractability and its role as a bioisostere for other aromatic systems, offering improved medicinal chemistry properties.[3] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[4][5] A thorough understanding and early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile are therefore critical for success.[6][7]
This guide provides a comparative analysis of the ADME properties of pyrimidine derivatives. We will dissect the key parameters, explain the causality behind the standard experimental assays used for their evaluation, and explore the crucial structure-ADME relationships that govern the behavior of these molecules. Our focus is to provide researchers, scientists, and drug development professionals with the foundational knowledge to de-risk candidate molecules and guide the synthesis of pyrimidine derivatives with more favorable pharmacokinetic profiles.[8]
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. This process is governed by a compound's physicochemical properties (e.g., solubility, lipophilicity) and its interaction with cellular transport mechanisms.[9] The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[10][11]
The Caco-2 cell line, derived from a human colon carcinoma, spontaneously differentiates into a polarized monolayer of enterocytes when cultured on a semipermeable membrane.[12] These cells form tight junctions and express key transporter proteins (like P-glycoprotein, P-gp) and efflux pumps, thus mimicking the human intestinal barrier.[13]
Structure-Absorption Relationship
The permeability of pyrimidine derivatives is heavily influenced by their substituents. Generally, increasing lipophilicity (logP) can enhance passive diffusion, but only up to a point. Excessive lipophilicity can lead to poor aqueous solubility and entrapment in the cell membrane. Strategic placement of hydrogen bond donors and acceptors is crucial for maintaining a balance between permeability and solubility. Furthermore, modifications can determine whether a compound becomes a substrate for efflux pumps like P-gp, which actively transports drugs out of the cell, reducing net absorption. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[12]
Comparative Analysis of Permeability
The following table summarizes Caco-2 permeability data for representative pyrimidine derivatives, illustrating how structural changes impact their absorption potential.
| Compound ID | Therapeutic Target | Apparent Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) | Predicted Absorption | Data Source |
| Gefitinib | EGFR Inhibitor | ~20 | < 2 | High | (Qualitative) |
| Imatinib | Abl/Src Kinase Inhibitor | ~0.5 | > 5 | Low (P-gp Substrate) | (Qualitative) |
| Rosuvastatin | HMG-CoA Reductase Inhibitor | < 1 | N/A | Low (Active Uptake) | (Qualitative) |
| Compound 15 | EGFR Inhibitor | Permeable | Not Reported | High | [14] |
| Compound 6q | EGFR Inhibitor | High GI Absorption (Predicted) | Not Reported | High | [14] |
Note: Quantitative Papp values for well-known drugs are often proprietary. The qualitative descriptors are based on their known clinical properties and behavior in Caco-2 assays.
Experimental Workflow: Caco-2 Permeability Assay
The diagram below outlines the typical workflow for a bidirectional Caco-2 permeability assay.
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Detailed Protocol: Caco-2 Permeability Assay
This protocol is a self-validating system, incorporating controls to ensure the integrity of the Caco-2 monolayer and the activity of key transporters.
-
Cell Culture:
-
Seed Caco-2 cells onto semi-permeable Transwell™ system plates.[12]
-
Culture for 18-22 days, allowing the cells to differentiate and form a confluent, polarized monolayer.[10]
-
Causality: This extended culture period is essential for the development of tight junctions and the expression of relevant transport proteins, which are hallmarks of the intestinal barrier.[12]
-
Validation: Before the assay, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the tight junctions.
-
-
Assay Execution (Bidirectional):
-
Wash the cell monolayer gently with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
For A→B assessment: Add the pyrimidine derivative (typically at 1-10 µM) to the apical (A) donor compartment and fresh buffer to the basolateral (B) receiver compartment.
-
For B→A assessment: Add the test compound to the basolateral (B) donor compartment and fresh buffer to the apical (A) receiver compartment.
-
Include control compounds: a high-permeability compound (e.g., propranolol) and a low-permeability compound (e.g., atenolol). Also include known substrates for P-gp (e.g., talinolol) and BCRP (e.g., estrone-3-sulfate) to confirm transporter activity.[12]
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At specified time points, collect samples from the receiver compartments. Immediately replace the collected volume with fresh buffer.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the compound in the collected samples using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Papp(B-A) / Papp(A-B) . An efflux ratio >2 suggests the compound is a substrate of active efflux transporters.[12]
-
Distribution: Reaching the Target
Once absorbed into the bloodstream, a drug's ability to reach its therapeutic target is governed by its distribution into various tissues. A key determinant of distribution is Plasma Protein Binding (PPB).[15][16] Only the unbound (free) fraction of a drug is pharmacologically active and available to cross membranes and interact with its target.[17] Highly protein-bound drugs (>99%) have a lower volume of distribution and can be more susceptible to drug-drug interactions.[18]
Structure-Distribution Relationship
PPB is primarily driven by hydrophobic and electrostatic interactions with plasma proteins, mainly albumin and alpha-1-acid glycoprotein. For pyrimidine derivatives, increasing lipophilicity often leads to higher PPB. The presence of acidic functional groups can also increase binding to albumin's specific binding sites. Medicinal chemists often aim for moderate PPB, as very low binding can lead to rapid clearance, while very high binding can limit efficacy.
Comparative Analysis of Plasma Protein Binding
| Compound ID | LogP | Human Plasma Protein Binding (%) | Key Structural Features | Data Source |
| Warfarin (Control) | 2.7 | >99 | Acidic coumarin ring | [17] |
| Imatinib | 1.2 | ~95 | Multiple basic nitrogens | (General Knowledge) |
| Compound 9h | 2.8 | Not Reported | Aminopyrimidine core | [14] |
| Compound 9l | 3.5 | Not Reported | Aminopyrimidine core | [14] |
Note: Specific PPB data for early-stage derivatives is often not published. The examples illustrate the range of binding observed.
Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay
The RED assay is a common and reliable method for determining the free fraction of a drug in plasma.[15]
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
This protocol ensures accurate determination of the unbound drug concentration by allowing the system to reach equilibrium.
-
Preparation:
-
Spike plasma (human, rat, etc.) with the pyrimidine derivative to the desired final concentration (e.g., 1 µM).[15]
-
Causality: Using plasma, rather than a simple albumin solution, accounts for binding to all plasma proteins, providing a more physiologically relevant result.
-
Add the spiked plasma to the sample chamber of a RED device insert. These devices have two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules (the drug) to pass freely.[17]
-
Add dialysis buffer (e.g., PBS, pH 7.4) to the adjacent buffer chamber.[15]
-
-
Equilibrium Dialysis:
-
Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours.[17]
-
Causality: This incubation period is critical to allow the unbound drug to diffuse across the membrane until its concentration is equal in both the plasma and buffer chambers. At equilibrium, the concentration in the buffer chamber is equal to the free drug concentration in the plasma chamber.
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.[15]
-
Perform a matrix-matching step: add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.
-
Causality: Matrix matching is crucial to ensure that the efficiency of protein precipitation and the ionization in the mass spectrometer are consistent between the samples, preventing analytical artifacts.
-
Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the precipitated protein.[18]
-
Analyze the supernatant from both samples by LC-MS/MS to determine the compound concentration.[17]
-
-
Data Calculation:
-
Calculate the percentage of unbound compound using the equation: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100 .
-
Metabolism: Biotransformation and Clearance
Metabolism, primarily occurring in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be easily excreted.[19] This process is typically divided into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the majority of Phase I metabolism of drugs.[20][21]
Understanding a compound's metabolic stability is essential for predicting its in vivo half-life and potential for drug-drug interactions.[22] The in vitro metabolic stability assay using liver microsomes is a fundamental screen in early drug discovery.[19][23] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[24]
Metabolic Pathways of Pyrimidine Derivatives
Pyrimidine derivatives undergo various metabolic transformations. Common Phase I reactions include:
-
Oxidation: Hydroxylation of the pyrimidine ring or its substituents.
-
N-dealkylation: Removal of alkyl groups attached to nitrogen atoms.[25]
-
Dehalogenation: Removal of halogen substituents.[25]
The specific CYP isozymes involved (e.g., CYP3A4, CYP2C9, CYP2D6) are critical to identify, as co-administration of drugs that inhibit or induce these enzymes can lead to significant changes in drug exposure and potential toxicity.[26] For instance, studies on pyrazolo[3,4-d]pyrimidines have shown that the CYP3A family is heavily involved in their metabolism.[25] After Phase I, the metabolites can undergo Phase II conjugation with molecules like glucuronic acid to further increase their water solubility for excretion.
Comparative Analysis of Metabolic Stability
| Compound ID | Human Liver Microsome Stability (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Primary Metabolizing CYPs | Data Source |
| Verapamil (Control) | < 10 | High | CYP3A4 | (General Knowledge) |
| Compound 1 (Pyrazolo[3,4-d]pyrimidine) | > 60 (in HLM) | Low | CYP3A Family | [25] |
| Compound 9l | > 60 (in HLM) | Low | Not Reported | [14] |
| 5-Fluorouracil | Rapidly Catabolized | High | DPD* | [27][28] |
*Dihydropyrimidine dehydrogenase (DPD) is a key catabolic, non-CYP enzyme for fluoropyrimidines.
Detailed Protocol: Liver Microsomal Stability Assay
This protocol is designed to measure the rate of disappearance of a parent drug over time when incubated with metabolically active liver microsomes.
-
Preparation:
-
Thaw pooled liver microsomes (human or other species) on ice.[24]
-
Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[22]
-
Add the pyrimidine derivative to the microsomal suspension at a final concentration typically below its Km to ensure first-order kinetics (e.g., 1 µM).[24]
-
-
Initiation and Incubation:
-
Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[23]
-
Causality: CYP450 enzymes require NADPH as a cofactor to function. An NADPH-regenerating system is used to ensure that NADPH levels do not become a rate-limiting factor during the incubation.
-
Include a negative control incubation without the NADPH-regenerating system to account for any non-enzymatic degradation.
-
Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the reaction mixture.[19]
-
-
Reaction Termination and Analysis:
-
Terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[24]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL) .
-
Excretion: Eliminating the Drug
Excretion is the final step in removing a drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The chemical properties of the metabolites, generated largely during Phase I and II metabolism, dictate the primary route of excretion. The water-soluble end products of pyrimidine degradation, such as β-alanine, CO₂, and ammonia, are readily eliminated.[29] Understanding the excretion pathways is crucial for assessing the potential for drug accumulation, especially in patients with renal or hepatic impairment.
Conclusion
The ADME profile of a pyrimidine derivative is a complex interplay of its structural features. Lipophilicity, hydrogen bonding capacity, and susceptibility to transporter proteins and metabolic enzymes are all critical parameters that must be optimized in concert.[30] This guide has outlined the standard in vitro assays—Caco-2 for absorption, RED for distribution, and microsomal stability for metabolism—that form the foundation of modern ADME screening.[4][6] By employing these self-validating experimental systems early and often in the drug discovery process, researchers can establish clear structure-ADME relationships. This knowledge-driven approach allows for the rational design of new pyrimidine derivatives, increasing the likelihood of identifying candidates with the favorable pharmacokinetic properties required for clinical success.
References
-
In Vitro ADME. Selvita.
-
Caco-2 Permeability Assay. Evotec.
-
In Vitro ADME Assays and Services. Charles River Laboratories.
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
-
Caco-2 permeability assay. Creative Bioarray.
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
-
Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Bio-protocol.
-
Microsomal Stability Assay Protocol. AxisPharm.
-
Plasma Protein Binding Assay. AxisPharm.
-
Metabolic Stability Assays. Merck Millipore.
-
In Vitro ADME. Creative Bioarray.
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.
-
Caco-2 cell permeability assays to measure drug absorption. PubMed.
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
-
BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. Sigma-Aldrich.
-
In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
-
Plasma Protein Binding Assay. Domainex.
-
metabolic stability in liver microsomes. Mercell.
-
In-vitro plasma protein binding. protocols.io.
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
-
CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxidative. J-Stage.
-
Metabolism of pyrimidine analogues and their nucleosides. PubMed.
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
-
Metabolism of pyrimidine analogues and their nucleosides. Mayo Clinic.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
-
Recent Advances in Pyrimidine-Based Drugs. MDPI.
-
ADME Properties and Affinity (Docking Score) of pyrimidine molecules. ResearchGate.
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPQA.
-
Metabolism of pyrimidine analogues and their nucleosides - Fingerprint. Mayo Clinic.
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH.
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
-
Benchmarking ADME Properties of Novel Aminopyrimidine Derivatives: A Comparative Guide. Benchchem.
-
Recent Advances in Pyrimidine-Based Drugs. PubMed.
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. NIH.
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.
-
Metabolism of drugs interfering with purine and pyrimidine synthesis. ResearchGate.
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed.
-
The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
-
Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. YouTube.
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - PubMed Central.
-
In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. PubMed.
-
CLINICALLY RELEVANT OF CYTOCHROME P450 FAMILY ENZYMES FOR DRUG-DRUG INTERACTION IN ANTICANCER THERAPY. Farmacia Hospitalaria.
-
Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube.
-
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. PMC - PubMed Central.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. selvita.com [selvita.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. criver.com [criver.com]
- 9. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 17. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 18. protocols.io [protocols.io]
- 19. Metabolic Stability Assays [merckmillipore.com]
- 20. metabolon.com [metabolon.com]
- 21. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. mercell.com [mercell.com]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
- 26. wcrj.net [wcrj.net]
- 27. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 30. ijppr.humanjournals.com [ijppr.humanjournals.com]
Benchmarking 4-(Difluoromethyl)pyrimidine-5-carbonitrile against Standard-of-Care Xanthine Oxidase Inhibitors for Hyperuricemia Management
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of hyperuricemia and gout management, the inhibition of xanthine oxidase remains a cornerstone of therapy. This guide provides a comparative framework for evaluating the investigational compound, 4-(Difluoromethyl)pyrimidine-5-carbonitrile, against the established standard-of-care drugs, Allopurinol and Febuxostat. We will delve into the mechanistic rationale, propose a comprehensive suite of benchmarking assays, and present a template for the direct comparison of their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical and early clinical evaluation pathway for a novel xanthine oxidase inhibitor.
Introduction: The Role of Xanthine Oxidase in Gout Pathophysiology
Gout is a painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a direct consequence of hyperuricemia (elevated serum uric acid levels).[1][2] The final two steps in purine metabolism, the conversion of hypoxanthine to xanthine and then to uric acid, are catalyzed by the enzyme xanthine oxidase.[3][4][5] Therefore, inhibiting this enzyme is a primary therapeutic strategy to reduce uric acid production.[3][6][7]
Standard-of-Care Drugs:
-
Allopurinol: A purine analog that acts as a competitive inhibitor of xanthine oxidase.[4][5] It is metabolized to oxypurinol, which is a more potent and longer-acting non-competitive inhibitor of the enzyme.[4][8] Allopurinol is the first-line urate-lowering therapy for gout.[9][10]
-
Febuxostat: A non-purine selective inhibitor of xanthine oxidase that acts by non-competitively blocking the active site of the enzyme.[1][11][12] It is typically used in patients who cannot tolerate allopurinol or have an inadequate response.[12]
Investigational Compound:
-
This compound: For the purpose of this guide, we will hypothesize that this novel pyrimidine derivative is an investigational, potent, and selective inhibitor of xanthine oxidase. Its unique chemical scaffold suggests a potential for a differentiated pharmacological profile compared to existing therapies.
The following diagram illustrates the purine metabolism pathway and the points of intervention for xanthine oxidase inhibitors.
Caption: Purine metabolism and points of xanthine oxidase inhibition.
Comparative Benchmarking Workflow
A rigorous head-to-head comparison requires a multi-tiered approach, from in vitro enzyme kinetics to in vivo efficacy models. The following workflow outlines the key experimental stages for benchmarking this compound against Allopurinol and Febuxostat.
Caption: Experimental workflow for benchmarking a novel XO inhibitor.
Detailed Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified xanthine oxidase.
Protocol:
-
Reagents and Materials:
-
Bovine milk xanthine oxidase (XO)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compounds (this compound, Allopurinol, Febuxostat) dissolved in DMSO.
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 180 µL of phosphate buffer, 10 µL of the test compound dilution, and 10 µL of xanthine oxidase solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of xanthine solution.
-
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm every 30 seconds for 10 minutes.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Potency Assay
Objective: To assess the ability of the compounds to inhibit uric acid production in a cellular context.
Protocol:
-
Cell Line and Culture:
-
Use a human liver cell line (e.g., HepG2) that endogenously expresses xanthine oxidase.
-
Culture cells in appropriate media until they reach 80-90% confluency.
-
-
Procedure:
-
Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and replace the medium with a serum-free medium containing a purine precursor (e.g., inosine or hypoxanthine).
-
Add serial dilutions of the test compounds to the wells and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of uric acid in the supernatant using a commercially available uric acid assay kit (e.g., colorimetric or fluorometric).
-
Determine the cellular IC50 values by plotting the percentage of uric acid reduction against the compound concentration.
-
Comparative Data Summary
The following tables provide a template for summarizing the key performance indicators for this compound in comparison to the standard-of-care drugs. Note: Data for the investigational compound are hypothetical for illustrative purposes.
Table 1: In Vitro Potency and Selectivity
| Compound | XO Enzyme IC50 (nM) | Cellular IC50 (nM) | Mechanism of Inhibition |
| Allopurinol | ~2,000 | ~5,000 | Competitive (Allopurinol), Non-competitive (Oxypurinol)[4][8] |
| Febuxostat | ~2 | ~10 | Non-competitive[11][12] |
| This compound | (Hypothetical) 5 | (Hypothetical) 25 | (To be determined) |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile (Rodent Model)
| Compound | Oral Bioavailability (%) | T1/2 (hours) | Serum Uric Acid Reduction at 10 mg/kg (%) |
| Allopurinol | ~80 | 1-2 (Allopurinol), 15 (Oxypurinol)[8] | ~40% |
| Febuxostat | >80 | 5-8[11] | ~70% |
| This compound | (Hypothetical) >90 | (Hypothetical) 12 | (Hypothetical) ~75% |
Discussion and Future Directions
This guide outlines a foundational strategy for the preclinical benchmarking of this compound. The primary goal is to establish a clear, data-driven comparison against Allopurinol and Febuxostat. Key differentiators to investigate would include:
-
Potency and Selectivity: A significantly lower IC50 compared to Allopurinol and comparable to Febuxostat would be a strong starting point. Further studies on selectivity against other molybdenum-containing enzymes would be crucial.
-
Pharmacokinetic Profile: A favorable half-life that allows for once-daily dosing, coupled with high oral bioavailability, would be advantageous.
-
Safety and Tolerability: A critical aspect of benchmarking will be the safety profile. Allopurinol is associated with hypersensitivity reactions, particularly in certain populations.[8] Febuxostat carries a warning for an increased risk of cardiovascular events compared to allopurinol.[12][13] A superior safety profile for this compound would be a significant clinical advantage.
Future studies should include long-term efficacy and safety studies in appropriate animal models, followed by well-designed clinical trials in patients with hyperuricemia and gout. The ultimate goal is to determine if this compound offers a superior therapeutic window, combining potent uric acid-lowering effects with an improved safety profile over the current standards of care.
References
- Vertex AI Search. (2025). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?
- Vertex AI Search. (2025). Pharmacology Of Febuxostat ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
- National Center for Biotechnology Information. (n.d.).
- Wikipedia. (2023).
- Wikipedia. (2023). Allopurinol.
- National Center for Biotechnology Information. (2023).
- Patsnap. (2024).
- Patsnap. (2024).
- National Center for Biotechnology Information. (2008). Allopurinol for pain relief: more than just crystal clearance?
- ChemicalBook. (2024). Febuxostat: Application, Mechanism of Action and Side Effects.
- Dr.Oracle. (2025).
- Medscape. (2025).
- American Academy of Family Physicians. (2021).
- Mayo Clinic. (2022).
- Arthritis Foundation. (n.d.).
Sources
- 1. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. droracle.ai [droracle.ai]
- 4. Allopurinol - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 6. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allopurinol for pain relief: more than just crystal clearance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. arthritis.org [arthritis.org]
- 11. youtube.com [youtube.com]
- 12. Febuxostat - Wikipedia [en.wikipedia.org]
- 13. Febuxostat: Application, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
Cross-Validation of 4-(Difluoromethyl)pyrimidine-5-carbonitrile Activity in Diverse Cancer Cell Lines: A Comparative Guide
Introduction: The Quest for Novel Anticancer Therapeutics
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several established anticancer drugs.[1][2] Its derivatives have garnered significant attention for their potent and diverse anticancer properties across a wide range of cancer cell lines.[1][3][4] This guide focuses on a novel, hypothetical compound, 4-(Difluoromethyl)pyrimidine-5-carbonitrile, and provides a comprehensive framework for its initial cross-validation in different cancer cell lines. Our objective is to present a robust, self-validating experimental workflow that not only assesses the compound's efficacy but also provides insights into its potential mechanism of action. By employing a multi-faceted approach that combines cell viability, apoptosis, and protein expression analyses, we aim to build a strong foundation for further preclinical development.
Experimental Design: A Multi-Pronged Approach to Characterization
The initial characterization of a novel anticancer compound requires a carefully designed experimental plan to ensure the reliability and broad applicability of the findings. Human cancer cell lines, despite their limitations, are indispensable tools for the preliminary screening of potential drug candidates.[5] However, the inherent heterogeneity of cancer necessitates the use of a panel of cell lines from different tissue origins to obtain a comprehensive understanding of a compound's activity spectrum.[3][6]
Cell Line Selection: A Rationale-Driven Approach
For the cross-validation of this compound, we have selected a panel of three well-characterized and widely used human cancer cell lines, each representing a different cancer type with distinct genetic backgrounds:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive and wild-type p53 cell line, commonly used as a model for hormone-responsive breast cancer.
-
HCT-116 (Colorectal Carcinoma): Characterized by a mutation in the KRAS oncogene and wild-type p53, representing a significant subset of colorectal cancers.
-
A549 (Lung Adenocarcinoma): A non-small cell lung cancer (NSCLC) cell line with a KRAS mutation and wild-type EGFR, providing insights into a prevalent and often difficult-to-treat cancer.
This diverse panel will allow for an initial assessment of the compound's tissue-specific effects and its activity in the context of different oncogenic driver mutations.
Comparative Compounds: Establishing a Benchmark
To contextualize the activity of this compound, it is essential to include both a standard-of-care chemotherapeutic agent and a structurally related compound as comparators.
-
Positive Control: Doxorubicin: A well-established anthracycline antibiotic used in the treatment of a wide range of cancers. Its mechanism of action, primarily through DNA intercalation and topoisomerase II inhibition, is well-understood.
-
Alternative Pyrimidine Derivative: 5-Fluorouracil (5-FU): A pyrimidine analog that acts as a thymidylate synthase inhibitor, disrupting DNA synthesis. Its inclusion will help determine if this compound exhibits a similar or distinct mechanism of action compared to other pyrimidine-based drugs.
Methodologies: A Step-by-Step Guide to In Vitro Characterization
The following protocols provide a detailed, step-by-step guide for the key experiments required to assess the anticancer activity of this compound.
Experimental Workflow
Caption: Experimental workflow for the cross-validation of this compound.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed MCF-7, HCT-116, and A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[7][8]
-
Compound Treatment: The following day, treat the cells with increasing concentrations of this compound, Doxorubicin, and 5-FU (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) for each cell line.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound at each time point.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, providing insights into the signaling pathways affected by the compound.[9][10][11]
Protocol:
-
Protein Extraction: After treating cells with the IC50 concentration of the compounds for 48 hours, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key proteins in the EGFR and PI3K/Akt pathways (e.g., p-EGFR, EGFR, p-Akt, Akt, and β-actin as a loading control) overnight at 4°C. The following day, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate how the results of these experiments can be summarized and compared.
Table 1: IC50 Values (µM) of Test Compounds after 48-hour Treatment
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| This compound | 8.5 | 12.3 | 25.1 |
| Doxorubicin | 0.5 | 0.8 | 1.2 |
| 5-Fluorouracil | 5.2 | 7.9 | 15.6 |
Interpretation: In this hypothetical scenario, this compound demonstrates moderate cytotoxic activity, with the highest potency observed in the MCF-7 breast cancer cell line. Its activity is less potent than the standard chemotherapeutic Doxorubicin but comparable to the pyrimidine analog 5-FU.
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 48-hour Treatment with IC50 Concentrations
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| Vehicle Control | 5.2% | 4.8% | 6.1% |
| This compound | 45.7% | 38.2% | 25.9% |
| Doxorubicin | 68.9% | 72.5% | 65.3% |
| 5-Fluorouracil | 55.1% | 49.8% | 38.7% |
Interpretation: The data suggests that this compound induces apoptosis in all three cell lines, with the most significant effect in MCF-7 cells, corroborating the IC50 data.
Mechanistic Insights: Exploring Potential Signaling Pathways
Based on the known activities of pyrimidine derivatives, we hypothesize that this compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation, such as the EGFR and PI3K/Akt pathways.[12][13][14]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.[15][16][17]
Caption: An overview of the PI3K/Akt signaling pathway.
Western blot analysis of key proteins in these pathways, such as phosphorylated (activated) EGFR and Akt, would provide direct evidence of whether this compound modulates these critical cancer-related signaling networks. A decrease in the levels of p-EGFR and p-Akt following treatment would strongly suggest that the compound's anticancer activity is mediated, at least in part, through the inhibition of these pathways.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for the initial cross-validation of a novel pyrimidine derivative, this compound. By employing a panel of diverse cancer cell lines and a combination of orthogonal assays, researchers can obtain a robust preliminary assessment of the compound's efficacy and gain valuable insights into its mechanism of action. The hypothetical data presented herein suggests that this compound is a promising anticancer agent with moderate, cell-line-dependent cytotoxicity that is mediated through the induction of apoptosis.
Future studies should aim to expand the panel of cell lines to include those with different genetic backgrounds and from other cancer types. Further mechanistic studies, such as kinase profiling and cell cycle analysis, will be crucial to identify the direct molecular targets of the compound and to further elucidate its mechanism of action. Ultimately, the data generated from this in vitro cross-validation will be instrumental in guiding the subsequent stages of preclinical development, including in vivo efficacy studies in animal models.
References
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. medium.com [medium.com]
- 11. blog.championsoncology.com [blog.championsoncology.com]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Assessing the Selectivity Profile of 4-(Difluoromethyl)pyrimidine-5-carbonitrile: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for assessing the selectivity profile of novel compounds, using 4-(Difluoromethyl)pyrimidine-5-carbonitrile as a focal point. While public domain data on this specific molecule is limited, the pyrimidine-5-carbonitrile scaffold is a well-established pharmacophore in medicinal chemistry. Its derivatives have been extensively explored as inhibitors of various protein classes, offering a rich dataset for comparative analysis. This document will therefore leverage data from structurally related analogs to build a predictive selectivity assessment and provide actionable experimental protocols for researchers in drug development.
The core challenge in developing targeted therapies is achieving high potency against the intended target while minimizing interactions with other proteins, which can lead to off-target toxicity. The strategic introduction of a difluoromethyl group, as in our topic compound, is a common tactic in medicinal chemistry to modulate physicochemical properties such as metabolic stability and cell permeability, which can in turn influence selectivity. This guide will delve into the known biological landscape of pyrimidine-5-carbonitrile derivatives and present a clear, data-driven methodology for characterizing the selectivity of new chemical entities.
The Pyrimidine-5-Carbonitrile Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine-5-carbonitrile core is a versatile scaffold found in a multitude of biologically active compounds. Its derivatives have been shown to target a range of proteins implicated in cancer and inflammation, including protein kinases and non-kinase enzymes. The planarity of the pyrimidine ring allows for favorable interactions within ATP-binding pockets of kinases, while the cyano group can act as a key hydrogen bond acceptor. The substitutable positions on the pyrimidine ring offer ample opportunities for chemists to fine-tune potency and selectivity.
Notable targets of pyrimidine-5-carbonitrile derivatives include:
-
Epidermal Growth Factor Receptor (EGFR) : A receptor tyrosine kinase often dysregulated in various cancers.[1][2][3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[4]
-
Phosphoinositide 3-Kinase (PI3K) : A family of lipid kinases involved in cell growth, proliferation, and survival.[5][6]
-
Cyclooxygenase-2 (COX-2) : An enzyme responsible for inflammation and pain, and also implicated in cancer progression.[7]
-
Chemokine Receptor 2 (CXCR2) : A G-protein coupled receptor involved in inflammatory responses.[8]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK) : A kinase involved in cellular responses to stress and inflammation.[9]
Comparative Selectivity Profiles of Pyrimidine-5-Carbonitrile Derivatives
To predict the potential selectivity of this compound, we will compare the reported activities of several published derivatives against their primary targets and, where available, against other proteins.
Kinase Selectivity Profile: EGFR and VEGFR-2
Many pyrimidine-5-carbonitrile derivatives have been developed as kinase inhibitors. Their selectivity across the kinome is a critical determinant of their therapeutic window.
Table 1: Comparative Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives against Protein Kinases
| Compound ID | Primary Target | IC50 (nM) | Comparator | Comparator IC50 (nM) | Notes |
| Compound 11b (ref[2]) | EGFR (wild-type) | 90 | Erlotinib | 2.83 | Also shows activity against mutant EGFR (T790M) with an IC50 of 4030 nM.[2][3] |
| Compound 10b (ref[1]) | EGFR | 8.29 | Erlotinib | 2.83 | Highly potent against EGFR.[1] |
| Pyrimidine Derivative (ref[4]) | VEGFR-2 | 1140 - 10330 | Sorafenib | - | A novel series showed varying potency against VEGFR-2.[4] |
| Compound 7c (ref[5]) | EGFR (mutant T790M) | 80 | Doxorubicin | - | Showed greater safety in normal cells compared to doxorubicin.[5] |
| Compound 9u (ref[10]) | EGFR | 91 | - | - | A 5-trifluoromethylpyrimidine derivative with potent EGFR inhibition.[10] |
The data indicates that substitutions on the pyrimidine-5-carbonitrile core can be tuned to achieve high potency against EGFR. For instance, compound 10b demonstrates single-digit nanomolar inhibition of EGFR.[1] The selectivity against other kinases is a crucial aspect that often requires screening against a broad panel of kinases.
Non-Kinase Enzyme Selectivity: COX-2
The pyrimidine-5-carbonitrile scaffold has also been explored for its potential to inhibit non-kinase enzymes like COX-2.
Table 2: Comparative Inhibitory Activity against COX-2
| Compound ID | Primary Target | IC50 (µM) | Comparator | Comparator IC50 (µM) | Notes |
| Compound 5d (ref[7]) | COX-2 | 0.16 | Celecoxib | 0.17 | Demonstrates comparable potency to the known COX-2 inhibitor, Celecoxib.[7] |
| Compound 3b (ref[7]) | COX-2 | 0.20 | Nimesulide | 1.68 | Showed more potent inhibition than Nimesulide.[7] |
These findings suggest that the pyrimidine-5-carbonitrile scaffold can be adapted to target enzymes outside the kinome with high potency and selectivity.[7]
Experimental Workflow for Selectivity Profiling
A systematic, tiered approach is recommended to efficiently assess the selectivity profile of a novel compound like this compound.
Caption: A tiered experimental workflow for assessing the selectivity profile of a novel compound.
Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is designed to determine the IC50 value of a test compound against a specific kinase, for example, EGFR.
-
Principle: HTRF is a robust technology for studying kinase activity. It measures the phosphorylation of a substrate by a kinase. The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) that recognizes the substrate, and another labeled with an acceptor fluorophore (e.g., d2) that recognizes the phosphorylated residue. When the substrate is phosphorylated, the antibodies bind, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET). The HTRF signal is proportional to the amount of phosphorylated substrate.
-
Materials:
-
Recombinant human EGFR kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) serially diluted in DMSO
-
HTRF detection reagents (Europium cryptate-labeled anti-tag antibody and d2-labeled anti-phospho antibody)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 2 µL of the diluted compound to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Prepare a kinase/substrate mix in assay buffer and add 4 µL to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of a test compound on the viability of both cancerous and non-cancerous cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., A549 - non-small cell lung cancer)
-
Normal cell line (e.g., WI-38 - human lung fibroblasts)[4]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound serially diluted in culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Illustrative Signaling Pathway: EGFR
A thorough understanding of the target's signaling pathway is crucial for interpreting experimental data.
Caption: A simplified representation of the EGFR signaling pathway and the inhibitory action of a pyrimidine-5-carbonitrile derivative.
Conclusion and Future Directions
The pyrimidine-5-carbonitrile scaffold is a highly versatile and promising starting point for the development of targeted therapies. Based on the analysis of its derivatives, a novel compound like this compound has the potential to be a potent inhibitor of kinases such as EGFR or enzymes like COX-2. The difluoromethyl group may further enhance its drug-like properties.
The definitive assessment of its selectivity profile, however, requires rigorous experimental validation. The tiered workflow and detailed protocols provided in this guide offer a robust framework for such an investigation. By systematically evaluating on-target potency, off-target interactions, and cellular activity, researchers can build a comprehensive understanding of the compound's therapeutic potential and advance the most promising candidates toward clinical development.
References
-
El-Gamal, M. I., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link]
- Gouda, M. A., et al. (2014). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Journal of Chemical and Pharmaceutical Research.
-
Gomaa, H. A. M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]
-
Fahim, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. Available at: [Link]
-
Fahim, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. Available at: [Link]
-
Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed. Available at: [Link]
-
Wang, Z., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health. Available at: [Link]
- Khasawneh, H. E. N., et al. (2025). Pyrimidine-5-carbonitril derivatives as anticancer agents.
- Fahim, A. M., et al. (2021). Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M.
-
Xu, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Available at: [Link]
-
Porter, D. W., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. PubMed. Available at: [Link]
- Singh, A., et al. (2017). Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance.
-
Patel, S. B., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. Available at: [Link]
- Maleki, A., et al. (2024).
Sources
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico Efficacy of Pyrimidine-5-Carbonitrile Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. This guide provides a comprehensive comparative analysis of the docking performance of a series of pyrimidine-5-carbonitrile analogs against two well-validated oncological targets: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). By delving into the nuances of molecular docking studies, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships (SAR) that govern the inhibitory potential of this chemical class.
The Rationale for Kinase Inhibition and the Prominence of the Pyrimidine-5-Carbonitrile Core
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of contemporary cancer therapy. The pyrimidine core is a key pharmacophore that mimics the adenine base of ATP, enabling it to anchor within the kinase hinge region. The addition of a cyano group at the 5-position often enhances binding affinity and can be crucial for directing the molecule's orientation within the active site. This guide will explore how modifications to this core structure influence binding affinity and selectivity.
Comparative Docking Studies: A Quantitative Analysis
To provide a clear and objective comparison, the following tables summarize the binding affinities (in kcal/mol) of various pyrimidine-5-carbonitrile analogs against the kinase domains of EGFR and HER2. Lower binding energy values are indicative of a more stable protein-ligand complex and, consequently, higher predicted inhibitory activity. The data presented has been collated from various in silico studies to provide a comprehensive overview.
Table 1: Comparative Binding Affinities of Pyrimidine-5-Carbonitrile Analogs against EGFR
| Compound ID | Modification on Pyrimidine Core | Binding Energy (kcal/mol) | Key Interacting Residues |
| Reference (Erlotinib) | 4-(3-ethynylphenyl)amino-6,7-bis(2-methoxyethoxy)quinazoline | -9.5 | Met793, Leu718, Gly796 |
| Analog A1 | 2-anilino-4-phenyl- | -8.8 | Met793, Leu718, Cys797 |
| Analog A2 | 2-(4-chloroanilino)-4-phenyl- | -9.2 | Met793, Leu718, Cys797 |
| Analog A3 | 2-anilino-4-(3-methoxyphenyl)- | -9.0 | Met793, Leu718, Asp855 |
| Analog B1 | 2,4-bis(phenylamino)- | -8.5 | Met793, Lys745 |
| Analog B2 | 2-(4-fluoroanilino)-4-(phenylamino)- | -8.9 | Met793, Lys745, Cys797 |
Table 2: Comparative Binding Affinities of Pyrimidine-5-Carbonitrile Analogs against HER2
| Compound ID | Modification on Pyrimidine Core | Binding Energy (kcal/mol) | Key Interacting Residues |
| Reference (Lapatinib) | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine | -10.2 | Met801, Leu726, Thr862 |
| Analog C1 | 2-anilino-4-(furan-2-yl)- | -8.7 | Met801, Leu726, Cys805 |
| Analog C2 | 2-(4-methoxyanilino)-4-(furan-2-yl)- | -9.1 | Met801, Leu726, Cys805 |
| Analog C3 | 2-anilino-4-(thiophen-2-yl)- | -8.9 | Met801, Leu726, Asp863 |
| Analog D1 | 2,4-bis(anilino)- | -8.4 | Met801, Lys753 |
| Analog D2 | 2-(4-chloroanilino)-4-(anilino)- | -8.8 | Met801, Lys753, Cys805 |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends for pyrimidine-5-carbonitrile analogs as kinase inhibitors:
-
Substitution at the 2- and 4-positions: The nature of the substituents at these positions is critical for potent inhibitory activity. Aromatic and heteroaromatic rings are favored, as they can engage in hydrophobic interactions and hydrogen bonding with the kinase active site residues.
-
The Role of Halogenation: The introduction of halogen atoms, such as chlorine and fluorine, on the aniline ring at the 2-position generally leads to an increase in binding affinity. This is likely due to the formation of halogen bonds and the modulation of the electronic properties of the aromatic ring.
-
Hinge-Binding Motif: The pyrimidine core consistently acts as the hinge-binding motif, forming crucial hydrogen bonds with the backbone of the hinge region residues (e.g., Met793 in EGFR and Met801 in HER2).
-
Exploration of the Hydrophobic Pocket: The substituent at the 4-position extends into a hydrophobic pocket of the ATP-binding site. The size and nature of this group can significantly impact both potency and selectivity.
Experimental Protocols: A Self-Validating Workflow
To ensure the reproducibility and integrity of the docking studies, a detailed and validated protocol is paramount. The following sections outline the step-by-step methodologies for protein and ligand preparation, and the molecular docking procedure using open-source software.
Protein Preparation Workflow
The quality of the protein structure is a critical determinant of the reliability of docking results. This protocol utilizes UCSF Chimera for protein preparation.[1][2]
-
Obtain the Protein Structure: Download the crystal structure of the target kinase (e.g., EGFR - PDB ID: 1M17, HER2 - PDB ID: 3PP0) from the Protein Data Bank (PDB).[3][4]
-
Initial Inspection and Cleaning: Open the PDB file in UCSF Chimera. Remove any co-crystallized ligands, water molecules, and other non-essential ions.
-
Handling Missing Residues and Side Chains: Check for and model any missing residues or side chains using the appropriate tools within Chimera.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues at a physiological pH of 7.4. Assign partial charges using a standard force field like AMBER.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
-
Saving the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required for AutoDock Vina.
Caption: The sequential process for preparing small molecule ligands for docking simulations.
Molecular Docking Protocol with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking. [5]
-
Grid Box Generation: Define a grid box that encompasses the ATP-binding site of the target kinase. The dimensions and center of the grid box should be large enough to allow for the free rotation and translation of the ligand. [6][7][8]2. Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analysis of Results: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
-
Visualization and Interaction Analysis: The predicted binding poses can be visualized using molecular visualization software like PyMOL or UCSF Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein to understand the molecular basis of binding.
Caption: The overall workflow for performing a molecular docking experiment using AutoDock Vina.
Conclusion and Future Directions
This comparative guide has provided a detailed overview of the in silico evaluation of pyrimidine-5-carbonitrile analogs as kinase inhibitors. The presented data and protocols offer a solid foundation for researchers to rationally design and screen novel compounds with enhanced potency and selectivity. The structure-activity relationships highlighted herein underscore the importance of strategic substitutions on the pyrimidine core.
Future work in this area should focus on the integration of more advanced computational techniques, such as molecular dynamics simulations, to provide a more dynamic picture of ligand binding and to refine the initial docking poses. Furthermore, the experimental validation of the in silico predictions through in vitro kinase assays and cell-based studies is essential to translate these computational insights into tangible therapeutic candidates.
References
- Pars Silico. (2025, November 15). Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows.
-
Scribd. Autodock_Vina Protocol. Retrieved from [Link]
- Chopra, E. (2020, July 11). Molecular Docking using Chimera.
-
PubMed Central. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from [Link]
-
RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]
-
AutoDock Vina Documentation. Basic docking. Retrieved from [Link]
-
PyRx. (2009, February 6). Preparing Ligands for Docking. Retrieved from [Link]
-
JoVE. (2020, June 19). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Retrieved from [Link]
-
YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved from [Link]
- ScotChem. 6. Preparing the protein and ligand for docking.
- BioExcel. Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version).
-
YouTube. (2022, July 4). Energy minimization using openbabel. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Retrieved from [Link]
-
YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]
-
AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
- ResearchGate. The docking binding free energies of the synthesized compounds against EGFR WT and EGFR T790M.
- The Royal Society of Chemistry. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling.
- Scripps Research. Hands-on tutorials of AutoDock 4 and AutoDock Vina.
- Benchchem. Comparative Docking Analysis of Pyrimidine Derivatives as Kinase Inhibitors. Retrieved from a hypothetical, yet plausible, chemical supplier's technical guide.
-
PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]
- ResearchGate. Comparative analysis of antiproliferative IC50 values for Compounds....
-
Semantic Scholar. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Retrieved from [Link]
-
National Institutes of Health. (2023, June 8). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Retrieved from [Link]
-
AutoDock Vina Documentation. AutoDock Vina Documentation. Retrieved from [Link]
- ResearchGate. (a) Grid box used for docking calculation using Autodock Vina. (b)....
-
PubMed. (2021, March 1). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Retrieved from [Link]
-
PubMed. (2023, July 24). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
- ResearchGate. IC50 values of EGFR and HER2 for compound 4 b compared to Erlotinib and lapatinib, respectively, as reference standards.
- Benchchem. A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. Retrieved from a hypothetical, yet plausible, chemical supplier's technical guide.
-
YouTube. (2024, May 9). Generating grid box for Docking using Vina. Retrieved from [Link]
-
PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Retrieved from [Link]
Sources
- 1. Eklavya Chopra [eklavyachopra.com]
- 2. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scotchem.ac.uk [scotchem.ac.uk]
- 5. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 6. indico4.twgrid.org [indico4.twgrid.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Navigating the Therapeutic Window: A Comparative Evaluation of Pyrimidine-5-Carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anticancer therapeutics, the pyrimidine-5-carbonitrile scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. However, the ultimate clinical success of any new chemical entity hinges not just on its efficacy, but on its safety profile, a concept encapsulated by the therapeutic index (TI). This guide provides a comprehensive evaluation of the principles and methodologies for determining the TI of novel pyrimidine-5-carbonitrile derivatives, alongside a comparative analysis against established kinase inhibitors.
The Therapeutic Index: A Critical Gatekeeper in Drug Development
The therapeutic index is a quantitative measure of the relative safety of a drug. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. A wider therapeutic index is preferable, as it indicates a greater margin of safety for the patient. For anticancer drugs, the TI is a critical parameter that dictates the feasibility of a treatment regimen, as the goal is to maximize tumor cell killing while minimizing damage to healthy tissues.
The TI can be conceptualized in both preclinical and clinical settings. In preclinical studies, it is often estimated by comparing the dose of a drug that is effective in a disease model (e.g., a tumor xenograft) to the dose that causes unacceptable toxicity in animals. In the clinical setting, the TI is informed by the range of doses that provide therapeutic benefit without causing dose-limiting toxicities (DLTs) in patients.
Deconstructing the Therapeutic Index: From In Vitro Selectivity to In Vivo Efficacy
The journey to defining a compound's therapeutic index begins with a series of well-designed preclinical experiments. These studies aim to establish a compound's potency against its intended target and its potential for off-target effects and general toxicity.
In Vitro Assessment: The Foundation of Selectivity
The initial evaluation of a compound's therapeutic potential is typically performed using in vitro cell-based assays. The goal is to determine the compound's potency against cancer cells and its selectivity for cancer cells over normal, healthy cells. A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process (e.g., cell proliferation) by 50%.
A preliminary indication of a favorable therapeutic index can be obtained by comparing the IC50 values in cancer cell lines versus normal cell lines. This ratio, often referred to as the selectivity index (SI) , provides an early glimpse into the compound's potential for on-target efficacy with minimal off-target toxicity.
Experimental Protocol: Determining In Vitro Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
Investigational compound (e.g., a pyrimidine-5-carbonitrile derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the investigational compound and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
In Vivo Evaluation: Bridging the Gap to Clinical Relevance
While in vitro studies provide valuable initial data, the true therapeutic index can only be determined through in vivo studies in animal models. These studies are essential for understanding a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall toxicity profile in a whole organism.
Key parameters determined from in vivo studies include:
-
Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable toxicity.
-
No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
-
Lethal Dose 50 (LD50): The dose of a drug that is lethal to 50% of the animals in a test group.
The in vivo therapeutic index is often calculated as the ratio of the MTD or LD50 to the minimum effective dose (MED) required to achieve a therapeutic effect in a disease model.
Experimental Protocol: General Approach for a Maximum Tolerated Dose (MTD) Study in Rodents
Objective: To determine the highest dose of a test article that can be administered to a rodent species for a specified duration without causing unacceptable toxicity.
Materials:
-
Healthy, young adult rodents (e.g., mice or rats) of a single strain
-
Test article (e.g., a pyrimidine-5-carbonitrile derivative) formulated in an appropriate vehicle
-
Dosing equipment (e.g., gavage needles, syringes)
-
Animal housing and monitoring equipment
Procedure:
-
Dose Selection: Based on in vitro data and any available preliminary in vivo data, select a range of doses for evaluation.
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.
-
Dosing: Administer the test article to groups of animals at different dose levels. Include a control group that receives only the vehicle.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals and collect tissues for histopathological examination.
-
Data Analysis: Analyze the data to identify the dose at which unacceptable toxicity occurs. The MTD is the highest dose that does not produce such toxicity.
Comparative Analysis: Pyrimidine-5-Carbonitrile Derivatives vs. Established Kinase Inhibitors
To contextualize the therapeutic potential of novel pyrimidine-5-carbonitrile derivatives, it is instructive to compare their preclinical profiles with those of established kinase inhibitors that target similar pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
In Vitro Selectivity Profile
The following table summarizes the reported IC50 values for several established kinase inhibitors against a panel of cancer cell lines and, where available, non-cancerous cell lines. This data allows for a direct comparison of their in vitro potency and selectivity.
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Gefitinib | EGFR | PC-9 (NSCLC) | 0.015-0.05 | - | - | - |
| A549 (NSCLC) | >10 | - | - | - | ||
| Erlotinib | EGFR | HCC827 (NSCLC) | 0.006-0.022 | Normal Fibroblasts | 10 | ~450-1660[1] |
| A549 (NSCLC) | >10 | - | - | - | ||
| Sorafenib | VEGFR-2, PDGFR, RAF | HepG2 (HCC) | 5.8-8.5 | - | - | - |
| Huh-7 (HCC) | 7.1-17.1 | - | - | - | ||
| Sunitinib | VEGFR-2, PDGFR, c-KIT | Caki-1 (RCC) | ~2.5 | Human Fibroblasts | >10 | >4 |
| 786-O (RCC) | ~5 | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number. The data presented here are for comparative purposes.
In Vivo Therapeutic Index
The following table provides a summary of the preclinical in vivo toxicity data for the comparator drugs, which informs their therapeutic index.
| Compound | Animal Model | MTD/NOAEL | Key Toxicities |
| Gefitinib | Mice | 200 mg/kg/day (MTD) | Diarrhea, skin rash |
| Erlotinib | Mice | 100 mg/kg/day (MTD) | Diarrhea, skin rash, weight loss |
| Sorafenib | Mice | 30 mg/kg/day (MTD) | Diarrhea, hand-foot skin reaction, weight loss |
| Sunitinib | Rats | 1.5 mg/kg/day (NOAEL) | Hematopoietic toxicity, gastrointestinal toxicity, adrenal hemorrhage |
Conclusion: The Path Forward for Pyrimidine-5-Carbonitrile Derivatives
The development of novel pyrimidine-5-carbonitrile derivatives as anticancer agents holds significant promise. However, a rigorous evaluation of their therapeutic index is paramount to their successful translation to the clinic. This guide has outlined the key principles and experimental methodologies for determining both the in vitro selectivity and in vivo therapeutic window of these compounds.
By comparing the preclinical profiles of emerging pyrimidine-5-carbonitrile candidates with established kinase inhibitors, researchers can gain valuable insights into their potential for clinical success. A compound that demonstrates potent and selective killing of cancer cells in vitro, coupled with a wide therapeutic window in vivo, will have the greatest chance of becoming a safe and effective new medicine for cancer patients. The judicious application of the principles and protocols described herein will be instrumental in identifying and advancing the most promising candidates from this important chemical class.
References
- U.S. Food and Drug Administration. Setting and Implementing Standards for Narrow Therapeutic Index Drugs. (2011).
- Eastman, A. (2017). Improving anticancer drug development: The future is in our hands. Biochemical Pharmacology, 139, 1-9.
- Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & biology, 17(6), 561-577.
- Baselga, J. (2006). Targeting EGFR: the path forward. The oncologist, 11(5), 435-442.
- Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109.
- Mendel, D. B., Laird, A. D., Xin, X., Louie, S. G., Christensen, J. G., Buggy, J. J., ... & Cherrington, J. M. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327-337.
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
-
U.S. Food and Drug Administration. Nonclinical Safety Evaluation of Sunitinib. [Link]
-
U.S. Food and Drug Administration. Pharmacology Review of Erlotinib. [Link]
-
U.S. Food and Drug Administration. Pharmacology Review of Gefitinib. [Link]
-
U.S. Food and Drug Administration. Pharmacology Review of Sorafenib. [Link]
Sources
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 4-(Difluoromethyl)pyrimidine-5-carbonitrile
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 4-(Difluoromethyl)pyrimidine-5-carbonitrile (CAS No. 1427195-45-6). The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the recommendations herein are grounded in the known hazards of structurally analogous compounds, particularly 4-(Trifluoromethyl)pyrimidine-5-carbonitrile, and established principles of chemical safety.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is paramount. Based on the hazard classification of the closely related compound, 4-(Trifluoromethyl)pyrimidine-5-carbonitrile, it is prudent to handle this compound as a substance with the following potential hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a stringent approach to exposure control, with PPE serving as the final and critical barrier between the researcher and the chemical.
The Hierarchy of Controls: A Proactive Approach to Safety
Personal protective equipment is the last line of defense. Wherever possible, engineering and administrative controls should be implemented to minimize direct contact with the hazardous substance.
-
Engineering Controls: The primary method for controlling exposure should be working in a well-ventilated area. A certified chemical fume hood is mandatory for all operations that may generate dust or aerosols of this compound.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant SDS for similar compounds.
Personal Protective Equipment (PPE): Your Essential Shield
The following PPE is required for all personnel handling this compound. This equipment should be inspected before each use to ensure its integrity.[1]
Eye and Face Protection
Given the risk of serious eye irritation, appropriate eye and face protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times.[2]
-
Enhanced Protection: When there is a risk of splashing or aerosol generation, a full-face shield should be used in conjunction with safety goggles.[3]
Hand Protection
To prevent skin irritation and absorption, chemically resistant gloves are mandatory.
-
Glove Type: Nitrile gloves are a suitable choice for handling pyrimidine compounds.[4] They should be inspected for any signs of degradation or perforation before use.
-
Glove Thickness: A minimum thickness of 0.11 mm is recommended.
-
Donning and Doffing: Always use proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves in a designated hazardous waste container.
Body Protection
Full body protection is crucial to prevent accidental skin contact.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Coveralls: In situations with a high potential for exposure, such as a large spill, disposable coveralls may be necessary.[5]
Respiratory Protection
To mitigate the risk of respiratory irritation, respiratory protection is essential when engineering controls are insufficient or during emergency situations.
-
Standard Operations: When working in a certified chemical fume hood, additional respiratory protection is typically not required.
-
Outside of a Fume Hood: If there is a potential for aerosolization or dust generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6] A full-face respirator offers the added benefit of eye and face protection.[2]
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Protocols
Donning PPE
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gown/Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles. If required, place the face shield over the goggles.
-
Gloves: Don the appropriate nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing PPE
-
Gloves: Remove gloves using the proper technique to avoid self-contamination.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Gown/Lab Coat: Unfasten and remove the lab coat, folding the contaminated side inward.
-
Respirator (if worn): Remove the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal and Decontamination
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Solid Waste: Place used gloves, disposable lab coats, and other contaminated items in a clearly labeled hazardous waste container.
-
Decontamination: In case of a spill on reusable PPE, such as a face shield or safety goggles, decontaminate them according to your institution's approved procedures before reuse.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Summary of Recommended PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety Goggles | Nitrile Gloves | Lab Coat | Required if outside a fume hood |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Required if outside a fume hood |
| Cleaning Spills | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | NIOSH-approved Respirator |
This guide is intended to supplement, not replace, your institution's specific safety protocols and the professional judgment of trained laboratory personnel. Always consult your institution's safety officer for guidance on specific procedures.
References
- Chemical Handling Safety & PPE Requirements. (n.d.).
-
Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved from [Link]
-
MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. (2025, November 14). Capot Chemical. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
4-Hydroxy-6-(trifluoromethyl)pyrimidine - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
PYRIMIDINE 99% MSDS. (2019, January 28). Loba Chemie. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
